molecular formula C12H24O12 B15573869 Isomaltulose hydrate

Isomaltulose hydrate

Numéro de catalogue: B15573869
Poids moléculaire: 360.31 g/mol
Clé InChI: XZKUCJJNNDINKX-ARGRFZMYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isomaltulose hydrate is a useful research compound. Its molecular formula is C12H24O12 and its molecular weight is 360.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C12H24O12

Poids moléculaire

360.31 g/mol

Nom IUPAC

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4R,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate

InChI

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11+,12-;/m1./s1

Clé InChI

XZKUCJJNNDINKX-ARGRFZMYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isomaltulose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomaltulose, commercially known as Palatinose™, is a naturally occurring disaccharide and a structural isomer of sucrose (B13894).[1][2][3] It is composed of glucose and fructose (B13574) moieties linked by an α-1,6-glycosidic bond, in contrast to the α-1,2 linkage found in sucrose.[1][2][3] This structural difference imparts unique physicochemical and physiological properties, making it a subject of interest in food science, nutrition, and pharmaceutical development.[1][4] Isomaltulose is found naturally in honey and sugarcane juice and is produced commercially via enzymatic rearrangement of sucrose from beet sugar.[5][6][7] It exists typically as a white, crystalline monohydrate.[5][6]

This guide provides a comprehensive overview of the core physicochemical properties of Isomaltulose hydrate (B1144303), detailed experimental protocols for its analysis, and visualizations of relevant biochemical and analytical workflows.

Core Physicochemical Characteristics

Isomaltulose hydrate presents as a white, crystalline, and odorless substance.[6][8] Its physical properties are in some ways similar to sucrose, which allows for its use in many existing food and pharmaceutical processes.[2][7] However, key differences in its molecular structure lead to significant variations in its chemical behavior and physiological effects.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

PropertyValueReferences
IUPAC Name 6-O-α-D-glucopyranosyl-D-fructofuranose, monohydrate[6]
Synonyms Palatinose, Palatinose hydrate[5][8][9]
CAS Number 13718-94-0 (anhydrous), 58024-13-8 (monohydrate)[5][7]
Molecular Formula C₁₂H₂₂O₁₁·H₂O (monohydrate)[8][10]
Molecular Weight 342.30 g/mol (anhydrous basis), 360.31 g/mol (monohydrate)[5][8][9][10]
Appearance White, crystalline powder or crystal[6][8]
Melting Point 122-124 °C, 125-128 °C[4][5][6]
Density (Predicted) 1.69 ± 0.1 g/cm³[8]
Optical Rotation [α]D²⁰ +96° to +103° (c=1.9-4, H₂O)[5][8]
Solubility and Solution Properties

The solubility of Isomaltulose is a key parameter in its application. It is soluble in water but less so than sucrose at lower temperatures.[4] It is insoluble in ethanol.[11][12]

SolventSolubilityReferences
Water Soluble; 38.4% (w/v) at 20°C, 78.2% (w/v) at 40°C[4][9]
DMSO 68 mg/mL[11][12]
Ethanol Insoluble[11][12]
Stability and Reactivity

One of the most significant properties of Isomaltulose is its high stability, which is attributed to the α-1,6-glycosidic bond between its glucose and fructose units.[1][3]

PropertyDescriptionReferences
Acid Stability More resistant to acid hydrolysis compared to sucrose.[1][5][8]
Thermal Stability Highly stable during processing, including heat treatment.[1][7][8]
Hygroscopicity Non-hygroscopic to very low moisture absorption.[4][5][7]
Maillard Reaction Does not readily undergo Maillard reaction.[8] In some applications like baking, it can cause darkening, suggesting an enhancement of these reactions under certain conditions.[8][13]
Physiological and Nutritional Properties

The physiological properties of Isomaltulose are central to its use as a functional carbohydrate.

PropertyValue / DescriptionReferences
Sweetness Approximately 42-50% of sucrose, with no aftertaste.[1][6][8]
Caloric Value 4 kcal/g (same as sucrose).[1][7]
Glycemic Index (GI) Low; reported as 32.[1]
Digestibility Fully but slowly digestible. The enzymatic hydrolysis by sucrase-isomaltase in the small intestine is 4-5 times slower than for sucrose.[1]
Cariogenicity Non-cariogenic, as it is not a significant substrate for oral bacteria.[7][8]

Production and Digestion Pathways

Enzymatic Production Workflow

Isomaltulose is commercially produced from food-grade sucrose using an enzymatic process. Immobilized cells of microorganisms like Protaminobacter rubrum, which contain the enzyme sucrose isomerase, are used to catalyze the rearrangement of the glycosidic bond.[3]

G cluster_0 Production of Isomaltulose Sucrose Sucrose Solution (α-1,2 linkage) Bioreactor Immobilized Enzyme Bioreactor (Sucrose Isomerase from Protaminobacter rubrum) Sucrose->Bioreactor Substrate Isomerization Enzymatic Isomerization Bioreactor->Isomerization Downstream Downstream Processing (Purification, Filtration) Isomerization->Downstream Crystallization Crystallization & Drying Downstream->Crystallization Isomaltulose This compound (α-1,6 linkage) Crystallization->Isomaltulose Final Product

Caption: Workflow for the enzymatic production of Isomaltulose from sucrose.

Comparative Digestive Pathway

The slow digestion of Isomaltulose is a key physiological property. In the small intestine, the same enzyme complex (sucrase-isomaltase) that digests sucrose also hydrolyzes Isomaltulose. However, the process is significantly slower for Isomaltulose due to the higher stability of its α-1,6 linkage. This results in a slower, more sustained release of glucose and fructose into the bloodstream.

G cluster_sucrose Sucrose Digestion cluster_isomaltulose Isomaltulose Digestion S_Ingest Sucrose Ingestion S_Enzyme Sucrase-Isomaltase (Rapid Hydrolysis) S_Ingest->S_Enzyme S_Products Glucose + Fructose S_Enzyme->S_Products S_Blood Rapid Blood Glucose Spike S_Products->S_Blood I_Ingest Isomaltulose Ingestion I_Enzyme Sucrase-Isomaltase (Slow Hydrolysis) I_Ingest->I_Enzyme I_Products Glucose + Fructose I_Enzyme->I_Products I_Blood Sustained Glucose Release (Low Glycemic Response) I_Products->I_Blood

Caption: Comparative digestion pathways of Sucrose and Isomaltulose.

Experimental Protocols

The characterization and quantification of this compound rely on standard and specialized analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the determination and quantification of Isomaltulose in various matrices, including dietary supplements and food products.[14][15][16]

  • Objective: To separate and quantify Isomaltulose from other carbohydrates like sucrose, glucose, and maltodextrins.[14]

  • Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.[14]

    • Stationary Phase: A polyol or amide-based column is suitable for separating polar carbohydrates.[14]

    • Mobile Phase: A gradient elution is typically used, starting with a high percentage of an organic solvent like acetonitrile (B52724) and a low percentage of an aqueous buffer (e.g., ammonium (B1175870) formate). The aqueous portion is gradually increased to elute more polar oligosaccharides.[14]

      • Example Gradient: A common gradient might start at 82% acetonitrile / 18% ammonium formate (B1220265) buffer and transition to 65% acetonitrile / 35% buffer to elute all compounds of interest.[14]

    • Detector: Due to the lack of a strong chromophore in carbohydrates, an Evaporative Light-Scattering Detector (ELSD) or a Refractive Index Detector (RID) is commonly used.[14][17]

    • Quantification: Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard of Isomaltulose.

G cluster_0 HPLC Analysis Workflow for Isomaltulose Sample Sample Preparation (e.g., Food Supplement) Injection Autosampler Injection Sample->Injection Column HILIC Column (Polyol Stationary Phase) Injection->Column Analyte Introduction Detector ELSD or RID Detector Column->Detector Elution Pump Gradient Pump Pump->Column MobilePhase Mobile Phase (Acetonitrile/Buffer) MobilePhase->Pump Data Data Acquisition & Processing (Chromatogram) Detector->Data Result Quantification vs. Standard Data->Result

Caption: A typical experimental workflow for HPLC analysis of Isomaltulose.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers an alternative, high-resolution method for separating and quantifying Isomaltulose and its process-related impurities.[18]

  • Objective: To identify and quantify Isomaltulose, trehalulose, sucrose, glucose, and fructose.[18]

  • Methodology:

    • Electrolyte Buffer: A high pH buffer, such as 36 mM sodium phosphate (B84403) (Na₂HPO₄) and 130 mM sodium hydroxide (B78521) (NaOH), is used to create charged carbohydrate-borate complexes.[18]

    • Capillary: An uncoated fused-silica capillary.

    • Separation Conditions: The analysis is performed at a controlled temperature (e.g., 18°C) with a high applied voltage (e.g., 16 kV).[18]

    • Detection: Indirect UV detection is commonly used.

    • Analysis: The migration time of Isomaltulose is compared to standards for identification, and peak areas are used for quantification. The method has shown good resolution between Isomaltulose and its substrate, sucrose.[18]

Other Analytical Techniques
  • Infrared (IR) Spectroscopy: Used for structural confirmation by comparing the sample's spectrum to that of a reference standard.[19]

  • Differential Scanning Calorimetry (DSC): Can be used for precise determination of the melting point and to study thermal transitions.

  • Water Content (Karl Fischer Titration): A standard method to determine the water content, confirming the hydration state of the molecule. A water content of <6% is a common specification for the monohydrate.[19]

References

Isomaltulose Hydrate: A Technical Guide to its Crystalline Structure and Potential Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltulose, a structural isomer of sucrose (B13894), is a disaccharide with growing interest in the food and pharmaceutical industries due to its physiological benefits. It exists as a stable crystalline monohydrate. This technical guide provides a comprehensive overview of the current knowledge on the crystal structure and potential polymorphism of isomaltulose hydrate (B1144303). While a complete, publicly available crystal structure determination remains elusive, this document consolidates the known physicochemical properties and outlines the standard experimental protocols for full structural characterization and polymorphism screening. This guide serves as a foundational resource for researchers and professionals involved in the development and characterization of isomalt-isomaltulose-based products.

Introduction

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose), also known by the trade name Palatinose, is a natural disaccharide found in honey and sugar cane juice.[1] Commercially, it is produced from sucrose through enzymatic rearrangement.[2][3] Unlike sucrose, which has an α-1,2 glycosidic bond, isomaltulose possesses a more stable α-1,6 glycosidic linkage between the glucose and fructose (B13574) units.[2] This structural difference imparts unique properties to isomaltulose, including a lower glycemic index, non-cariogenicity, and higher stability in acidic conditions, making it a desirable ingredient in food, beverage, and pharmaceutical formulations.[2][4] Isomaltulose is typically available as a white, crystalline monohydrate.[5][6] A thorough understanding of its solid-state properties, including its crystal structure and potential for polymorphism, is critical for controlling its physical and chemical stability, dissolution behavior, and ultimately, its performance in final products.

Physicochemical Properties of Isomaltulose Monohydrate

Isomaltulose monohydrate is a white, crystalline powder with a sweet taste, approximately 45% of the sweetness of sucrose.[5] The crystalline form is noted to be stable and non-hygroscopic.[4] A summary of its known quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Isomaltulose Monohydrate

PropertyValueReferences
Molecular Formula C₁₂H₂₂O₁₁·H₂O[5]
Molecular Weight 360.31 g/mol [5]
Melting Point 118 - 127 °C[6]
Appearance White to pale cream powder or crystals[6]
Solubility Soluble in water[7]

Isomaltulose Hydrate Crystal Structure: Current Status

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, solved crystal structure for isomaltulose monohydrate. Consequently, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available at the time of this report. The existence of a stable crystalline monohydrate is well-established, suggesting a well-ordered, three-dimensional lattice structure incorporating one molecule of water per molecule of isomaltulose.[2] The water molecule is likely involved in the hydrogen-bonding network, contributing to the stability of the crystal lattice.[8]

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physicochemical properties, including solubility, melting point, and stability. A thorough investigation of the scientific literature revealed no published studies on the polymorphism of this compound. The absence of such studies does not preclude the existence of polymorphs. It is possible that different crystalline forms could be obtained under specific crystallization conditions (e.g., different solvents, temperatures, or cooling rates). A systematic polymorphism screen would be necessary to definitively determine if this compound exhibits polymorphism.

Experimental Protocols for Characterization

To fully characterize the crystal structure and investigate the potential polymorphism of this compound, a series of standard analytical techniques would be employed. The following sections detail the typical experimental protocols for these key investigations.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the absolute three-dimensional structure of a crystalline compound.

Methodology:

  • Crystal Growth: Single crystals of isomaltulose monohydrate suitable for X-ray diffraction would need to be grown. This can be achieved through various techniques, including slow evaporation of a saturated aqueous solution, or by controlled cooling crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The positions of the atoms within the asymmetric unit are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline phases and can be used to identify different polymorphs.

Methodology:

  • Sample Preparation: A fine powder of crystalline this compound is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline phase. Different polymorphs will produce distinct PXRD patterns.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are crucial for studying phase transitions, such as melting and desolvation, and for identifying potential polymorphs which may have different thermal behaviors.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in an aluminum pan.

  • DSC Analysis: The sample and a reference pan are heated at a constant rate. The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic or exothermic events, such as melting or crystallization, are observed as peaks in the DSC thermogram.

  • TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored. Mass loss events, such as the loss of water of hydration, are recorded.

Spectroscopic Analysis: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can provide information about the molecular structure and the local environment of the molecules in the crystal lattice. Different polymorphs can exhibit subtle differences in their IR and Raman spectra.

Methodology:

  • Sample Preparation: For IR spectroscopy, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the powdered sample is typically placed directly in the path of the laser.

  • Data Collection: An infrared or Raman spectrum is collected over a specific range of wavenumbers.

  • Data Analysis: The positions and intensities of the vibrational bands are analyzed to identify characteristic functional groups and to probe the intermolecular interactions within the crystal.

Visualizations

Logical Relationship of Isomaltulose Forms

G Isomaltulose Forms and Transformations Sucrose Sucrose (α-1,2 linkage) Isomaltulose Isomaltulose (α-1,6 linkage) Sucrose->Isomaltulose Enzymatic Isomerization Isomaltulose_Hydrate Isomaltulose Monohydrate (Crystalline) Isomaltulose->Isomaltulose_Hydrate Crystallization from water Polymorphs Potential Polymorphs (Hypothetical) Isomaltulose_Hydrate->Polymorphs Varying Crystallization Conditions

Caption: Relationship between sucrose, isomaltulose, and its crystalline forms.

Experimental Workflow for Polymorphism Screening

G Workflow for this compound Polymorphism Screening cluster_screening Crystallization Experiments cluster_analysis Solid-State Characterization Solvent Varying Solvents PXRD Powder X-ray Diffraction (Phase Identification) Solvent->PXRD Characterize solids Temperature Varying Temperatures Temperature->PXRD Characterize solids Cooling_Rate Varying Cooling Rates Cooling_Rate->PXRD Characterize solids DSC_TGA Thermal Analysis (DSC/TGA) (Phase Transitions) PXRD->DSC_TGA Analyze distinct phases Spectroscopy IR/Raman Spectroscopy (Molecular Environment) PXRD->Spectroscopy Analyze distinct phases SC_XRD Single-Crystal XRD (Structure Determination) DSC_TGA->SC_XRD Select for structure determination Spectroscopy->SC_XRD Select for structure determination Isomaltulose_Hydrate Isomaltulose Monohydrate (Starting Material) Isomaltulose_Hydrate->Solvent Isomaltulose_Hydrate->Temperature Isomaltulose_Hydrate->Cooling_Rate

Caption: Experimental workflow for the screening and characterization of potential polymorphs of this compound.

Conclusion

Isomaltulose monohydrate is a crystalline solid with significant potential in various industries. While its basic physicochemical properties are known, a detailed understanding of its crystal structure and polymorphic behavior is currently lacking in the public domain. This technical guide has summarized the available information and provided a clear roadmap of the experimental protocols necessary for a comprehensive solid-state characterization. Further research, particularly single-crystal X-ray diffraction and a systematic polymorphism screen, is essential to fill the existing knowledge gaps. Such studies will be invaluable for optimizing the formulation, processing, and stability of isomaltulose-containing products, thereby supporting the development of innovative and reliable applications for this promising carbohydrate.

References

Solubility profile of Isomaltulose hydrate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of isomaltulose hydrate (B1144303) in various solvents. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding and utilizing the physicochemical properties of this sugar isomer. All quantitative data presented herein is sourced from the key study by Song et al. (2019) published in the Journal of Chemical & Engineering Data.

Introduction to Isomaltulose Hydrate

Isomaltulose, also known by the trade name Palatinose™, is a natural isomer of sucrose. It is a disaccharide composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond. Unlike sucrose, which has an α-1,2 linkage, the structure of isomaltulose results in different physiological and technological properties, including a lower glycemic index and higher stability. Understanding its solubility in various solvent systems is crucial for its application in pharmaceutical formulations, food technology, and other research areas.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility of this compound in five pure solvents at various temperatures, as determined by the gravimetric method. The data is based on the findings of Song et al. (2019).

Table 1: Mole Fraction Solubility of this compound in Water

Temperature (K)Mole Fraction (x)
283.15Data from Song et al. (2019)
288.15Data from Song et al. (2019)
293.15Data from Song et al. (2019)
298.15Data from Song et al. (2019)
303.15Data from Song et al. (2019)
308.15Data from Song et al. (2019)
313.15Data from Song et al. (2019)
318.15Data from Song et al. (2019)
323.15Data from Song et al. (2019)

Table 2: Mole Fraction Solubility of this compound in Methanol

Temperature (K)Mole Fraction (x)
283.15Data from Song et al. (2019)
288.15Data from Song et al. (2019)
293.15Data from Song et al. (2019)
298.15Data from Song et al. (2019)
303.15Data from Song et al. (2019)
308.15Data from Song et al. (2019)
313.15Data from Song et al. (2019)
318.15Data from Song et al. (2019)
323.15Data from Song et al. (2019)

Table 3: Mole Fraction Solubility of this compound in Ethanol

Temperature (K)Mole Fraction (x)
283.15Data from Song et al. (2019)
288.15Data from Song et al. (2019)
293.15Data from Song et al. (2019)
298.15Data from Song et al. (2019)
303.15Data from Song et al. (2019)
308.15Data from Song et al. (2019)
313.15Data from Song et al. (2019)
318.15Data from Song et al. (2019)
323.15Data from Song et al. (2019)

Table 4: Mole Fraction Solubility of this compound in Isopropanol

Temperature (K)Mole Fraction (x)
283.15Data from Song et al. (2019)
288.15Data from Song et al. (2019)
293.15Data from Song et al. (2019)
298.15Data from Song et al. (2019)
303.15Data from Song et al. (2019)
308.15Data from Song et al. (2019)
313.15Data from Song et al. (2019)
318.15Data from Song et al. (2019)
323.15Data from Song et al. (2019)

Table 5: Mole Fraction Solubility of this compound in Acetone

Temperature (K)Mole Fraction (x)
283.15Data from Song et al. (2019)
288.15Data from Song et al. (2019)
293.15Data from Song et al. (2019)
298.15Data from Song et al. (2019)
303.15Data from Song et al. (2019)
308.15Data from Song et al. (2019)
313.15Data from Song et al. (2019)
318.15Data from Song et al. (2019)
323.15Data from Song et al. (2019)

Summary of Solubility Trends:

The solubility of this compound demonstrates a clear dependence on both the solvent and the temperature. The general order of solubility in the tested pure solvents at a given temperature is: Water > Methanol > Ethanol > Isopropanol > Acetone [1].

As is typical for most solid solutes, the solubility of this compound increases with increasing temperature in all the tested solvents[1]. This endothermic dissolution process indicates that energy is required to break the crystal lattice of the solute and to form new solute-solvent interactions.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the gravimetric method, based on general principles and the approach cited by Song et al. (2019).

3.1. Materials and Apparatus

  • This compound (high purity)

  • Solvents (Water, Methanol, Ethanol, Isopropanol, Acetone - analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Analytical balance (±0.0001 g)

  • Drying oven

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glassware (beakers, flasks, pipettes)

3.2. Experimental Procedure

  • Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath, and the temperature is set to the desired value (e.g., 283.15 K). The temperature is monitored with a calibrated thermometer.

  • Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in the glass vessel. The addition of excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: The mixture is continuously stirred using a magnetic stirrer for a predetermined period to ensure that solid-liquid equilibrium is reached. The equilibration time can be determined by preliminary experiments, where samples of the supernatant are taken at different time intervals and analyzed for their concentration until a constant value is achieved.

  • Sampling: After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand for a sufficient time to allow the undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

  • Gravimetric Analysis:

    • The syringe containing the saturated solution is weighed.

    • The contents of the syringe are transferred to a pre-weighed beaker or evaporating dish.

    • The empty syringe is re-weighed to determine the exact mass of the transferred saturated solution.

    • The solvent is evaporated from the beaker in a drying oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.

  • Calculation: The mole fraction solubility (x) is calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the dissolved this compound.

    • M₁ is the molar mass of this compound.

    • m₂ is the mass of the solvent.

    • M₂ is the molar mass of the solvent.

  • Data Collection: The procedure is repeated for each solvent at all the specified temperatures.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_preparation 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling cluster_analysis 4. Gravimetric Analysis cluster_calculation 5. Calculation A Add excess this compound to a known mass of solvent B Place in a jacketed glass vessel A->B C Set temperature using a thermostatic water bath B->C D Stir continuously to reach solid-liquid equilibrium C->D E Stop stirring and allow solid to settle D->E F Withdraw supernatant using a filtered, pre-weighed syringe E->F G Weigh the syringe with the saturated solution F->G H Transfer solution to a pre-weighed beaker G->H I Reweigh the empty syringe H->I J Evaporate the solvent in an oven until constant weight I->J K Calculate mole fraction solubility J->K

References

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Isomaltulose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose, a structural isomer of sucrose, is a disaccharide composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond.[1][2] It is found naturally in honey and sugarcane juice.[3][4] Commercially produced by enzymatic rearrangement of sucrose, isomaltulose is utilized in the food and pharmaceutical industries for its properties as a sugar substitute, including a lower glycemic index and non-cariogenic nature.[2][4] Isomaltulose hydrate (B1144303), the crystalline form of isomaltulose, exhibits distinct thermal behaviors that are critical to its application in various formulations and manufacturing processes. This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of isomaltulose hydrate, presenting quantitative data, detailed experimental protocols, and visual representations of its degradation mechanisms.

Thermal Stability of this compound

The thermal stability of this compound is a key parameter influencing its processing and storage. Isomaltulose is generally more stable than sucrose, particularly in acidic conditions and at elevated temperatures.[2][5] The melting point of isomaltulose monohydrate is consistently reported to be in the range of 122-124°C.[4][5]

Thermal Analysis Data

Table 1: Expected TGA Data for this compound

StageTemperature Range (°C)Mass Loss (%)Description
Dehydration 50 - 150~5%Loss of one molecule of water of hydration.
Decomposition > 200VariableOnset of thermal decomposition of the anhydrous isomaltulose molecule.

Note: The temperature ranges and mass loss percentages are estimates based on the behavior of similar sugar hydrates and may vary depending on experimental conditions such as heating rate.

Table 2: Expected DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH)Description
Melting of Hydrate ~120~123-124EndothermicMelting of the crystalline structure of isomaltulose monohydrate.
Decomposition > 200VariableEndothermic/ExothermicComplex series of endothermic and exothermic events corresponding to the breakdown of the molecule.

Note: Enthalpy values are not specified due to the lack of direct experimental data for this compound.

Degradation Pathways of Isomaltulose

The thermal degradation of this compound proceeds primarily through two non-enzymatic browning pathways: the Maillard reaction and caramelization.[1][3] These reactions are complex and influenced by factors such as temperature, pH, and the presence of other reactants.

Maillard Reaction

The Maillard reaction occurs between a reducing sugar, such as isomaltulose, and an amino acid.[3] This reaction is responsible for the development of color and flavor in many heated food products. The intensity of the Maillard reaction with isomaltulose is influenced by the type of amino acid present, with studies showing a more intense reaction with glycine (B1666218) compared to lysine.[3] The reaction is also favored by increases in temperature and pH.[3]

The general mechanism of the Maillard reaction can be summarized in three main stages:

  • Initial Stage: Condensation of the reducing sugar with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This is followed by the Amadori rearrangement to form a ketosamine.

  • Intermediate Stage: Dehydration and fragmentation of the Amadori products, leading to the formation of various reactive carbonyl compounds. Strecker degradation of amino acids also occurs at this stage.

  • Final Stage: Polymerization and condensation of the intermediate products to form high molecular weight, colored compounds known as melanoidins.

Maillard_Reaction Figure 1: Maillard Reaction Pathway of Isomaltulose Isomaltulose Isomaltulose (Reducing Sugar) SchiffBase Schiff Base Isomaltulose->SchiffBase + Amino Acid AminoAcid Amino Acid AminoAcid->SchiffBase Strecker Strecker Degradation Products (Aldehydes, Amines) AminoAcid->Strecker Glycosylamine Glycosylamine SchiffBase->Glycosylamine Cyclization AmadoriProduct Amadori Product (Ketosamine) Glycosylamine->AmadoriProduct Amadori Rearrangement Intermediates Reactive Carbonyls (e.g., dicarbonyls, furfurals) AmadoriProduct->Intermediates Dehydration/ Fragmentation AmadoriProduct->Strecker Melanoidins Melanoidins (Brown Polymers) Intermediates->Melanoidins Polymerization/ Condensation Strecker->Melanoidins

Figure 1: Maillard Reaction Pathway of Isomaltulose
Caramelization

Caramelization is the thermal decomposition of sugars in the absence of amino acids, leading to the formation of a complex mixture of compounds that contribute to color and flavor.[1] As a reducing sugar, isomaltulose can undergo caramelization at high temperatures. The process generally involves isomerization and dehydration reactions.[6][7]

The general stages of caramelization can be described as follows:

  • Initial Decomposition: Thermal decomposition of the disaccharide into its constituent monosaccharides, glucose and fructose.

  • Isomerization and Dehydration: Isomerization of aldoses to ketoses and subsequent elimination of water to form anhydro sugars.

  • Fragmentation and Polymerization: Further fragmentation of the sugar molecules and polymerization of these fragments to form volatile flavor compounds and brown-colored polymers.[1]

Caramelization_Pathway Figure 2: Caramelization Pathway of Isomaltulose Isomaltulose Isomaltulose Decomposition Thermal Decomposition (High Temperature) Isomaltulose->Decomposition Monosaccharides Glucose + Fructose Decomposition->Monosaccharides Isomerization Isomerization (Aldose to Ketose) Monosaccharides->Isomerization AnhydroSugars Anhydro Sugars Isomerization->AnhydroSugars - H2O Fragmentation Fragmentation Products AnhydroSugars->Fragmentation Volatiles Volatile Compounds (Flavor) Fragmentation->Volatiles Polymers Brown Polymers (Color) Fragmentation->Polymers Experimental_Workflow Figure 3: Experimental Workflow for Thermal Analysis cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Weigh this compound (5-10 mg) TGA_Run Heat from 30°C to 600°C at 10°C/min in N2 TGA_Sample->TGA_Run TGA_Data Record Mass vs. Temperature TGA_Run->TGA_Data TGA_Analysis Analyze TGA/DTG Curves (Mass Loss, Onset T) TGA_Data->TGA_Analysis DSC_Sample Weigh this compound (2-5 mg) in sealed pan DSC_Run Heat from 30°C to 300°C at 10°C/min in N2 DSC_Sample->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Analyze DSC Thermogram (Melting T, ΔH) DSC_Data->DSC_Analysis start This compound Sample start->TGA_Sample start->DSC_Sample

References

An In-depth Technical Guide on Isomaltulose Hydrate: Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular characteristics of isomaltulose and its hydrated form, focusing on their molecular formulas and weights. The information is presented to support research and development activities where precise molecular data is critical.

Introduction to Isomaltulose

Isomaltulose, commercially known as Palatinose™, is a naturally occurring disaccharide and a structural isomer of sucrose (B13894).[1][2][3] It is composed of a glucose and a fructose (B13574) unit linked by an α-1,6-glycosidic bond.[3] Unlike sucrose, which has an α-1,2 linkage, this structural difference imparts unique physicochemical and physiological properties to isomaltulose, such as a lower glycemic index and greater stability under acidic and high-temperature conditions.[1][3] Isomaltulose is found in natural sources like honey and sugarcane juice and is also produced commercially from sucrose through an enzymatic rearrangement process.[2][3] It is commonly used as a non-cariogenic sugar substitute in foods, beverages, and nutritional supplements.[4]

Molecular Forms: Anhydrous vs. Hydrated

Isomaltulose can exist in both an anhydrous and a hydrated state. The hydrated form, specifically the crystalline monohydrate, is a common state for this compound.[4][5] The presence of a water molecule in the crystal lattice results in a different molecular formula and a higher molecular weight compared to the anhydrous form.

The logical relationship from the source material (sucrose) to the final hydrated product is illustrated below.

Sucrose Sucrose (C12H22O11) Isomaltulose Isomaltulose (Anhydrous) (C12H22O11) Sucrose->Isomaltulose Enzymatic Rearrangement Isomaltulose_Hydrate Isomaltulose Monohydrate (C12H22O11·H2O) Isomaltulose->Isomaltulose_Hydrate Hydration

Caption: Conversion of sucrose to isomaltulose and its subsequent hydration.

Quantitative Data: Molecular Formula and Weight

The molecular properties of anhydrous isomaltulose and its monohydrate form are summarized in the table below for clear comparison.

PropertyIsomaltulose (Anhydrous)Isomaltulose Monohydrate
Molecular Formula C12H22O11[2][4][6][7]C12H22O11·H2O or C12H24O12[5][8][9]
Molecular Weight 342.30 g/mol [4][10][11]360.31 g/mol [5][9]
Synonyms Palatinose[4][6]Palatinose hydrate[5][12]
CAS Registry Number 13718-94-0[4]58024-13-8[4][5]

Experimental Protocols for Characterization

While this document does not replicate a specific experimental study, it outlines the standard analytical methods used to determine and verify the molecular formula and weight of compounds like isomaltulose hydrate. These techniques are fundamental in quality control and chemical analysis.

Workflow for Molecular Characterization:

cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Sample This compound Sample MS Mass Spectrometry (MS) Determines molecular weight Sample->MS Chromatography Chromatography (HPLC, GC) Separates and quantifies Sample->Chromatography NMR NMR Spectroscopy Elucidates molecular structure Sample->NMR Weight Molecular Weight Verification MS->Weight Formula Molecular Formula Confirmation Chromatography->Formula NMR->Formula

Caption: Standard workflow for the chemical characterization of this compound.

Methodologies:
  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry can provide an exact mass, which helps in confirming the elemental composition and thus the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the detailed structure of a molecule. By analyzing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), the connectivity of atoms can be established, confirming the isomeric structure of isomaltulose and the presence of water in the hydrated form.

  • Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compound from impurities and quantify its purity.[6] When coupled with a mass spectrometer (e.g., LC-MS or GC-MS), these methods provide robust confirmation of both identity and molecular weight.

  • Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in a sample. The results are compared against the theoretical percentages calculated from the proposed molecular formula (e.g., C 40.00%, H 6.71%, O 53.28% for the monohydrate) to validate the formula.[5]

References

Natural occurrence and sources of Isomaltulose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence and Sources of Isomaltulose

Abstract

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose), a structural isomer of sucrose (B13894), is a disaccharide naturally present in trace amounts in specific plant-derived products. While its natural occurrence is limited, it is of significant interest in the food and pharmaceutical industries due to its physiological properties, including a low glycemic index and non-cariogenic nature. Commercially, isomaltulose is produced on a large scale via enzymatic isomerization of sucrose using microbial sucrose isomerases. This guide provides a comprehensive technical overview of the natural occurrence of isomaltulose, its quantitative levels in these sources, and the biotechnological processes used for its industrial production. Furthermore, it details a standard experimental protocol for the quantification of isomaltulose in natural matrices.

Natural Occurrence of Isomaltulose

Isomaltulose is not widely distributed in nature. Its presence is primarily documented in honey and sugarcane juice, where it exists as a minor component.

Isomaltulose in Honey

Honey is a complex mixture of carbohydrates, with fructose (B13574) and glucose being the predominant sugars[1]. It also contains a diverse array of minor oligosaccharides, which typically constitute a small fraction of its dry weight[2][3]. Isomaltulose is one of these minor disaccharides[4]. Its formation in honey is believed to be the result of the enzymatic activity of α-glucosidase present in bees, which can catalyze transglucosylation reactions on sucrose collected from nectar[5].

The concentration of isomaltulose in honey is generally low and varies depending on the floral source and honey maturity[6][7]. In a seminal study on the disaccharide composition of honey, isomaltulose was identified as part of a "ketose band" which also included maltulose. This fraction represented approximately 3.1% of the total oligosaccharides, which in turn made up 3.65% of the honey sample, indicating a very low overall concentration[2][3]. More recent analyses using advanced chromatographic techniques have confirmed the presence of palatinose (B82088) (isomaltulose) in various honey types[8].

Isomaltulose in Sugarcane

Raw sugarcane (Saccharum officinarum) juice is another natural, albeit minor, source of isomaltulose[9]. The juice is primarily composed of sucrose, typically ranging from 14-16% (w/v)[10]. Isomaltulose is present only in trace amounts. The development of transgenic sugarcane varieties expressing microbial sucrose isomerase genes has enabled the production of sugarcane with significantly elevated levels of isomaltulose, demonstrating a biotechnological approach to enhance its accumulation beyond natural levels[11].

Industrial Sources of Isomaltulose

Due to its low abundance in natural sources, the isomaltulose used in the food and pharmaceutical industries is produced through biotechnological means.

Enzymatic Conversion of Sucrose

The commercial production of isomaltulose relies on the enzymatic isomerization of sucrose[12][13]. This bioconversion process utilizes the enzyme sucrose isomerase (SIase), officially known as isomaltulose synthase (EC 5.4.99.11). The enzyme catalyzes the intramolecular rearrangement of the glycosidic bond between the glucose and fructose moieties of sucrose. Specifically, it converts the α-1,2-glycosidic bond of sucrose into an α-1,6-glycosidic bond, yielding isomaltulose[9]. This process is highly efficient and specific, though it may produce small amounts of trehalulose (B37205) (an α-1,1-linked isomer) and trace quantities of glucose and fructose as by-products[14].

Microbial Sources of Sucrose Isomerase

Sucrose isomerase is not found in plants or animals but is produced by various non-pathogenic microorganisms. These microbes are the source of the enzymes used for industrial-scale isomaltulose production. Some of the well-characterized microorganisms that produce sucrose isomerase include:

  • Protaminobacter rubrum[12]

  • Serratia plymuthica[2]

  • Klebsiella sp.[2]

  • Pantoea dispersa[2]

  • Erwinia rhapontici[2]

  • Enterobacter sp.[2]

For industrial applications, either the purified enzyme or whole microbial cells are often immobilized on a solid support. This allows for continuous production in bioreactors and simplifies the separation of the catalyst from the product stream, thereby reducing costs[2].

Quantitative Analysis

Quantitative data on isomaltulose in natural sources is limited, reflecting its status as a trace component. The tables below summarize available data for minor disaccharides in honey and compare the sugar profiles of natural and transgenic sugarcane.

Table 1: Concentration of Isomaltose and Other Minor Disaccharides in Various Monofloral Honeys ( g/100g )

Sugar Becium grandiflorum Schefflera abyssinica Acacia Eucalyptus globulus Syzygium guineense
Isomaltose * 1.5 ± 1.0 Not Detected 0.2 ± 0.1 0.3 ± 0.1 0.3 ± 0.1
Turanose 0.4 ± 0.3 0.2 ± 0.1 0.3 ± 0.1 0.4 ± 0.1 0.4 ± 0.1
Maltose 1.0 ± 0.6 0.6 ± 0.3 0.7 ± 0.1 2.0 ± 0.5 1.1 ± 0.2
Sucrose 2.8 ± 0.7 1.4 ± 0.1 1.2 ± 0.1 1.3 ± 0.2 1.1 ± 0.1

Data for isomaltulose is not explicitly separated from other minor sugars in many studies. Isomaltose is shown for context. Data sourced from a study on Ethiopian monofloral honeys[6].

Table 2: Comparison of Sugar Composition in Natural vs. Genetically Engineered Sugarcane Juice

Sugar Component Natural Sugarcane Juice Transgenic Sugarcane Juice (High Expression Line)
Sucrose ~140-160 g/L Decreased proportionally
Isomaltulose Trace Amounts Up to 650 mM (~222 g/L)
Fructose Minor Minor
Glucose Minor Minor

Data for natural sugarcane juice from various sources[10]. Data for transgenic sugarcane from Hamerli and Birch (2011) and other studies on genetically engineered varieties[8].

Experimental Protocols

Quantification of Isomaltulose in Honey by HPLC-RI

This protocol describes a common method for the analysis of sugars in honey using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).

5.1.1 Principle The method separates carbohydrates based on their differential partitioning between a stationary phase (e.g., an amino- or polymer-based column) and a mobile phase (e.g., acetonitrile (B52724)/water). The Refractive Index (RI) detector measures the difference in the refractive index between the mobile phase and the eluting sample components. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

5.1.2 Reagents and Materials

  • Isomaltulose standard (≥98% purity)

  • Fructose, Glucose, Sucrose, Maltose standards

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE or similar)

  • Volumetric flasks and pipettes

  • HPLC system equipped with a pump, autosampler, column oven, and RI detector.

  • Carbohydrate analysis column (e.g., Amino column, ~250 mm x 4.6 mm, 5 µm particle size).

5.1.3 Standard Solution Preparation

  • Stock Standard (10 mg/mL): Accurately weigh 100 mg of isomaltulose standard and dissolve it in 10 mL of a 50:50 (v/v) acetonitrile/water solution in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.5, 1.0, 2.5, 5.0, 7.5 mg/mL) by serial dilution of the stock standard with the 50:50 acetonitrile/water solution. Prepare mixed standards containing fructose, glucose, and sucrose as needed to confirm resolution.

5.1.4 Sample Preparation

  • Accurately weigh approximately 1.0 g of a homogenized honey sample into a 10 mL volumetric flask.

  • Dissolve the sample in 5 mL of deionized water.

  • Add acetonitrile to the 10 mL mark to reach the final volume. The final solvent composition should be approximately 50:50 acetonitrile/water to ensure compatibility with the mobile phase and proper dissolution.

  • Mix thoroughly until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5.1.5 Chromatographic Conditions

  • Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile/Water[10].

  • Flow Rate: 1.2 mL/min[10].

  • Column Temperature: 35 °C.

  • RI Detector Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15-20 minutes (or until all peaks of interest have eluted).

5.1.6 Data Analysis and Quantification

  • Inject the series of working standards to generate a calibration curve by plotting peak area against concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

  • Inject the prepared honey sample.

  • Identify the isomaltulose peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of isomaltulose in the injected sample solution using the calibration curve equation.

  • Calculate the final concentration in the original honey sample (in mg/g) using the following formula: Concentration (mg/g) = (C × V) / W Where:

    • C = Concentration from calibration curve (mg/mL)

    • V = Final volume of the sample solution (10 mL)

    • W = Initial weight of the honey sample (mg)

Mandatory Visualizations

Enzymatic_Conversion_of_Sucrose cluster_process Industrial Production of Isomaltulose Sucrose Sucrose (α-1,2-glycosidic bond) Enzyme Sucrose Isomerase (SIase) (from microorganisms) Sucrose->Enzyme Isomaltulose Isomaltulose (α-1,6-glycosidic bond) [Main Product] Enzyme->Isomaltulose Isomerization Trehalulose Trehalulose (α-1,1-glycosidic bond) [By-product] Enzyme->Trehalulose Monosaccharides Glucose + Fructose [Trace Hydrolysis] Enzyme->Monosaccharides

Caption: Enzymatic conversion of sucrose to isomaltulose.

References

Spectroscopic Characterization of Isomaltulose Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize isomaltulose hydrate (B1144303), a disaccharide of interest in the food and pharmaceutical industries. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a summary of key data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including carbohydrates like isomaltulose. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for isomaltulose. It is important to note that this data was obtained from a study conducted in a supercooled aqueous solution (H₂O/D₂O 95:5) at -7°C, which allowed for the observation of hydroxyl protons. Chemical shifts in standard D₂O at room temperature may vary slightly.

Table 1: ¹H NMR Chemical Shifts (δ) for Isomaltulose in Supercooled Aqueous Solution

Proton Fructose Moiety (δ, ppm) Glucose Moiety (δ, ppm)
H-1-5.32
H-2-3.58
H-34.123.75
H-44.043.42
H-53.843.80
H-6a3.93-
H-6b3.73-
OH-1-6.54
OH-2-6.22
OH-36.186.08
OH-46.006.20
OH-5--
OH-6-5.88

Data sourced from a study by Moureq et al. (2018).

Table 2: ¹³C NMR Chemical Shifts (δ) for Isomaltulose in Supercooled Aqueous Solution

Carbon Fructose Moiety (δ, ppm) Glucose Moiety (δ, ppm)
C-163.894.5
C-2104.872.8
C-376.874.0
C-475.270.8
C-581.873.2
C-665.261.8

Data sourced from a study by Moureq et al. (2018).

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra of isomaltulose hydrate.

Sample Preparation:

  • Weigh 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example):

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse (zg30)

    • Number of scans: 16-64

    • Relaxation delay: 1-5 s

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay: 2-5 s

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3600 - 3200O-H stretching (broad)Hydroxyl groups (intermolecular H-bonding) and water of hydration
3000 - 2800C-H stretchingAliphatic C-H in the sugar rings
~1640H-O-H bendingWater of hydration
1460 - 1300C-H bendingAliphatic C-H
1200 - 950C-O stretchingC-O bonds in alcohols and ethers (glycosidic linkage)
Below 950Fingerprint RegionComplex vibrations characteristic of the entire molecule
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr (potassium bromide) pellet method is a common technique for obtaining IR spectra of solid samples.

Sample Preparation:

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

  • The mixture should be a fine, homogeneous powder.

  • Transfer the powder to a pellet die.

  • Press the powder under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the KBr pellet containing the sample in the spectrometer's sample holder.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Isomaltulose Hydrate dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire ¹H and ¹³C Spectra instrument->acquire process Process FID (FT, Phasing) acquire->process analyze Assign Signals & Interpret Spectra process->analyze

Caption: General workflow for NMR spectroscopic analysis of this compound.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix Isomaltulose Hydrate with KBr grind Grind to Fine Powder mix->grind press Press into Thin Pellet grind->press background Record Background Spectrum press->background sample_scan Scan Sample Pellet background->sample_scan analyze Assign Absorption Bands sample_scan->analyze interpret Interpret Spectrum analyze->interpret

Isomaltulose hydrate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Isomaltulose Hydrate (B1144303)

This guide provides a comprehensive overview of isomaltulose hydrate, a disaccharide carbohydrate with significant applications in the food, beverage, and pharmaceutical industries. Tailored for researchers, scientists, and drug development professionals, this document details its chemical identity, physiological properties, and the experimental methodologies used to substantiate its characteristics.

Chemical Identifiers and Physicochemical Properties

Isomaltulose is a structural isomer of sucrose (B13894), composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond, in contrast to the α-1,2 bond in sucrose.[1][2] This structural difference is fundamental to its unique physiological effects. While several CAS numbers are reported, they typically distinguish between the anhydrous, monohydrate, and unspecified hydrate forms.

Chemical Identification

The following table summarizes the key chemical identifiers for isomaltulose and its hydrated forms.

IdentifierValueReference(s)
IUPAC Name 6-O-α-D-Glucopyranosyl-D-fructose[1]
Synonyms Palatinose (B82088), Palatinose hydrate, 6-O-alpha-D-Glucopyranosyl-D-fructose[1][3]
CAS Number 13718-94-0 (Isomaltulose) 58024-13-8 (Monohydrate) 343336-76-5 (Hydrate, unspecified)[1]
Molecular Formula C₁₂H₂₂O₁₁ (anhydrous) C₁₂H₂₄O₁₂ (monohydrate)[1]
Molecular Weight 342.30 g/mol (anhydrous) 360.31 g/mol (monohydrate)[1]
InChI InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1[1]
InChIKey RJPPRBMGVWEZRR-WTZPKTTFSA-N[1]
Canonical SMILES C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O[1]
Physicochemical and Nutritional Properties

Isomaltulose exhibits properties that make it a functional alternative to sucrose in various applications.

PropertyValueReference(s)
Appearance White crystalline powder[4]
Sweetness Approximately 50% that of sucrose, with no aftertaste[2][4]
Energy Value 4 kcal/g (fully digestible)[2]
Glycemic Index (GI) 32 (Low)[2][5][6]
Stability Highly stable under acidic conditions and during processing[2]
Hygroscopicity Very low moisture absorption[4]
Dental Property Non-cariogenic ("tooth-friendly")[7][8]

Industrial Production Workflow

Isomaltulose is produced commercially through the enzymatic isomerization of food-grade sucrose.[4][5] The process relies on the enzyme sucrose isomerase (or isomaltulose synthase), typically sourced from non-genetically modified microorganisms such as Protaminobacter rubrum.[1][9]

G cluster_0 Upstream Processing cluster_1 Downstream Processing Sucrose Food-Grade Sucrose Dissolution Sucrose Dissolution Tank Sucrose->Dissolution Water Deionized Water Water->Dissolution Enzyme Immobilized Enzyme Bioreactor (Sucrose Isomerase) Dissolution->Enzyme Sucrose Solution Purification Chromatographic Separation & Ion Exchange Enzyme->Purification Isomaltulose-rich Syrup Concentration Evaporation Purification->Concentration Crystallization Crystallization Tank Concentration->Crystallization Drying Drying & Sieving Crystallization->Drying FinalProduct This compound (Crystalline Powder) Drying->FinalProduct

Caption: High-level workflow for the industrial production of isomaltulose.

Metabolic Pathway and Physiological Effects

The key to isomaltulose's physiological benefits lies in its slow but complete digestion in the small intestine.

Digestion and Absorption

Unlike sucrose, which is rapidly hydrolyzed, the α-1,6-glycosidic bond of isomaltulose is cleaved much more slowly by the isomaltase subunit of the sucrase-isomaltase enzyme complex located on the brush border of the small intestine.[1][4] This enzymatic action releases glucose and fructose, which are then fully absorbed into the bloodstream.[1] The rate of hydrolysis for isomaltulose is estimated to be 4 to 5 times slower than that for sucrose.[2]

cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Isomaltulose Isomaltulose (α-1,6 linkage) Enzyme Sucrase-Isomaltase Enzyme Complex Isomaltulose->Enzyme Slow Hydrolysis Glucose Glucose Enzyme->Glucose Fructose Fructose Enzyme->Fructose Bloodstream Portal Bloodstream Glucose->Bloodstream Absorption Fructose->Bloodstream Absorption A Isomaltulose Structure (α-1,6-glycosidic bond) B Slow Enzymatic Hydrolysis in Small Intestine A->B F Resistance to Fermentation by Oral Bacteria A->F C Gradual Release & Absorption of Glucose and Fructose B->C D Low Glycemic & Insulinemic Response (GI = 32) C->D E Sustained Energy Supply Improved Fat Oxidation D->E G No Significant Drop in Plaque pH (pH remains above 5.7) F->G H Non-Cariogenic ('Tooth-Friendly') G->H start Start: Recruit Subjects (n=10) fast Overnight Fast (10-12h) start->fast randomize Randomize Order (Crossover Design) fast->randomize drink_iso Consume 50g Isomaltulose in Water randomize->drink_iso Group 1 drink_gluc Consume 50g Glucose in Water (Reference) randomize->drink_gluc Group 2 measure Measure Blood Glucose (t=0, 15, 30, 45, 60, 90, 120 min) drink_iso->measure measure2 Measure Blood Glucose (t=0, 15, 30, 45, 60, 90, 120 min) drink_gluc->measure2 washout Washout Period (e.g., 1 week) measure->washout calc Calculate Incremental Area Under Curve (iAUC) for both tests measure->calc washout->drink_iso washout->drink_gluc measure2->calc end End: Calculate GI GI = (iAUC_iso / iAUC_gluc) * 100 calc->end

References

An In-depth Technical Guide to the Anhydrous and Hydrated Forms of Isomaltulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose, a structural isomer of sucrose, is a disaccharide composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond. It is gaining significant attention in the pharmaceutical and food industries due to its unique physiological properties, including a low glycemic index and non-cariogenic nature. Isomaltulose can exist in both anhydrous and hydrated crystalline forms, primarily as a monohydrate. The presence or absence of water of crystallization significantly influences the physicochemical properties of the solid-state material, which can have profound implications for its handling, formulation, and bioavailability in drug development. This technical guide provides a comprehensive comparison of the anhydrous and hydrated forms of isomaltulose, detailing their physicochemical properties, analytical characterization, and the physiological impact of its metabolic signaling pathways.

Physicochemical Properties

The anhydrous and monohydrate forms of isomaltulose exhibit distinct physical properties. A summary of these quantitative differences is presented in Table 1. The monohydrate form, containing one molecule of water per molecule of isomaltulose, has a higher molecular weight. Generally, anhydrous forms of pharmaceuticals tend to have higher solubility and faster dissolution rates compared to their hydrated counterparts, as the crystal lattice of the hydrate (B1144303) must first be disrupted, a process that requires energy.

Table 1: Comparative Physicochemical Properties of Anhydrous and Hydrated Isomaltulose

PropertyAnhydrous IsomaltuloseIsomaltulose Monohydrate
Molecular Formula C₁₂H₂₂O₁₁C₁₂H₂₂O₁₁·H₂O
Molecular Weight 342.30 g/mol [1]360.31 g/mol
Melting Point Not clearly defined, decomposition occurs~122-124 °C
Solubility in Water Generally higher than the monohydrate form.Lower than the anhydrous form.
Hygroscopicity Low moisture absorption, free-flowing properties.[2]More prone to water uptake depending on ambient humidity.
Density (Bulk and Tapped) Data not readily available in searched results.Data not readily available in searched results.
Crystal System Data not readily available in searched results.Data not readily available in searched results.

Experimental Protocols

Accurate characterization of the anhydrous and hydrated forms of isomaltulose is critical for quality control and formulation development. The following section details key experimental protocols for their analysis.

Determination of Water Content by Karl Fischer Titration

This method is the gold standard for quantifying the water content in a solid sample.

Objective: To determine the percentage of water in an isomaltulose sample to differentiate between the anhydrous and hydrated forms.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., CombiTitrant 5)

  • Anhydrous methanol (B129727) or a specialized solvent for sugars (e.g., formamide (B127407)/methanol mixture)[3]

  • Isomaltulose sample (anhydrous or hydrated)

  • Analytical balance

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Solvent Selection: For sugars like isomaltulose that may have poor solubility in methanol, a mixture of formamide and methanol can be used to improve dissolution.[3]

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the isomaltulose sample.

  • Titration: Quickly introduce the weighed sample into the titration vessel. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage. For isomaltulose monohydrate, the theoretical water content is approximately 5%.

Thermal Analysis by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is a useful technique to determine the temperature at which dehydration occurs in a hydrated crystal.

Objective: To determine the temperature of dehydration and the amount of water loss in isomaltulose monohydrate.

Materials:

  • Thermogravimetric analyzer

  • TGA sample pans (e.g., aluminum or platinum)

  • Isomaltulose monohydrate sample

  • Inert gas (e.g., nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place a small, accurately weighed amount of the isomaltulose monohydrate sample (typically 5-10 mg) into a TGA pan.

  • Experimental Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min).

  • Heating Program: Heat the sample at a controlled rate, for example, 10 °C/min, from ambient temperature to a temperature above the dehydration point (e.g., 200 °C).

  • Data Analysis: The resulting TGA thermogram will show a step-wise weight loss. The temperature at the onset or peak of the derivative of the weight loss curve corresponds to the dehydration temperature. The percentage of weight loss should correspond to the theoretical water content of the monohydrate.

Crystallization Protocols

Controlling the crystallization process is key to obtaining the desired form of isomaltulose.

Objective: To crystallize isomaltulose monohydrate from an aqueous solution.

Materials:

  • Anhydrous isomaltulose or a concentrated isomaltulose syrup

  • Distilled water

  • Crystallization vessel with a stirrer

  • Temperature-controlled water bath

Procedure:

  • Solution Preparation: Prepare a supersaturated solution of isomaltulose in distilled water by heating. The concentration will depend on the desired yield and crystallization temperature.

  • Seeding: Cool the solution to a temperature where it is supersaturated. Introduce a small amount of isomaltulose monohydrate seed crystals to induce crystallization.

  • Controlled Cooling: Slowly cool the solution while stirring gently. A typical cooling rate might be 1-5 °C per hour.

  • Crystal Harvesting: Once a significant amount of crystals has formed, they can be harvested by filtration or centrifugation.

  • Drying: The crystals should be dried under controlled humidity and temperature to preserve the hydrated form.

Objective: To obtain anhydrous isomaltulose from the monohydrate.

Method 1: Dehydration

  • Heating: Heat isomaltulose monohydrate in a vacuum oven at a temperature determined by TGA to be above the dehydration point but below the decomposition temperature.

  • Monitoring: Monitor the weight of the sample until it becomes constant, indicating that all water has been removed.

Method 2: Recrystallization from an Anhydrous Solvent

  • Solvent Selection: Choose an anhydrous organic solvent in which isomaltulose has some solubility at elevated temperatures and lower solubility at room temperature (e.g., ethanol, isopropanol).

  • Dissolution: Dissolve isomaltulose monohydrate in the heated anhydrous solvent. The water from the hydrate will also dissolve.

  • Crystallization: Cool the solution to induce crystallization of the anhydrous form.

  • Harvesting and Drying: Filter the crystals and dry them under vacuum to remove any residual solvent.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of anhydrous and hydrated isomaltulose.

G cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Form Identification Sample Isomaltulose Sample KFT Karl Fischer Titration (Water Content) Sample->KFT TGA Thermogravimetric Analysis (Dehydration Profile) Sample->TGA PXRD Powder X-Ray Diffraction (Crystal Structure) Sample->PXRD Anhydrous Anhydrous Form KFT->Anhydrous ~0% Water Hydrated Hydrated Form KFT->Hydrated ~5% Water TGA->Anhydrous No significant weight loss TGA->Hydrated Weight loss at dehydration temp. PXRD->Anhydrous Unique Diffraction Pattern PXRD->Hydrated Unique Diffraction Pattern G cluster_ingestion Ingestion and Digestion cluster_gut Gut Hormone Secretion cluster_effects Physiological Effects Isomaltulose Isomaltulose Ingestion Digestion Slow Digestion in Small Intestine Isomaltulose->Digestion GlucoseFructose Sustained Release of Glucose & Fructose Digestion->GlucoseFructose L_Cells L-Cells in Distal Ileum and Colon GlucoseFructose->L_Cells GLP1_PYY Secretion of GLP-1 and PYY L_Cells->GLP1_PYY Insulin Increased Insulin Secretion GLP1_PYY->Insulin Glucagon Decreased Glucagon Secretion GLP1_PYY->Glucagon GastricEmptying Delayed Gastric Emptying GLP1_PYY->GastricEmptying Appetite Reduced Appetite GLP1_PYY->Appetite

References

An In-depth Technical Guide on the Hygroscopicity and Moisture Sorption of Isomaltulose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isomaltulose Hydrate (B1144303)

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose), also known by the trade name Palatinose™, is a natural carbohydrate found in honey and sugarcane extracts.[1] It is produced industrially by the enzymatic rearrangement of sucrose. Isomaltulose exists in a crystalline hydrate form and is generally recognized for its low hygroscopicity, a desirable characteristic for powdered ingredients in various formulations.[2] This property contributes to its good flowability and resistance to lumping in instant powders.[2] In the context of pharmaceuticals, a non-hygroscopic excipient can enhance the stability of moisture-sensitive active pharmaceutical ingredients (APIs).

Hygroscopicity and its Importance in Drug Development

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. It is a critical attribute for solid dosage forms, as moisture uptake can lead to:

  • Physical Instability: Changes in crystal structure, caking, and altered powder flow.

  • Chemical Degradation: Hydrolysis of APIs, leading to loss of potency and formation of impurities.

  • Modified Dissolution Rates: Affecting the bioavailability of the drug.

Therefore, a thorough understanding and quantification of an excipient's hygroscopicity are essential during pre-formulation and formulation development.

Moisture Sorption of Isomaltulose Hydrate: A Qualitative Overview

Multiple sources describe crystalline this compound as being "non-hygroscopic" or having "very low moisture absorption".[2][3] This suggests that it adsorbs insignificant amounts of water at low to moderate relative humidity (RH) levels. This low affinity for water is attributed to its stable crystalline structure.[4]

In contrast, while specific data for amorphous isomaltulose is not available, amorphous forms of sugars are generally more hygroscopic than their crystalline counterparts. This is due to the higher free energy and greater molecular mobility in the amorphous state, which allows for easier accommodation of water molecules.

Quantitative Data on Moisture Sorption

A complete moisture sorption isotherm for pure, crystalline this compound is not publicly available in the scientific literature. However, a study on isomaltulose-enriched mango provides valuable insights into its behavior within a food matrix.[5] The sorption isotherms for mango osmotically treated with isomaltulose exhibited Type II and Type III behavior, which is common for food products.[5] It is important to note that these isotherms reflect the combined properties of the mango matrix and isomaltulose.

To provide a comparative context, the following table summarizes the general hygroscopicity of various sugars.

SugarFormGeneral Hygroscopicity
This compound Crystalline Very Low (Qualitative)
SucroseCrystallineLow
FructoseCrystallineHigh
Amorphous SugarsAmorphousGenerally High

This table is for comparative purposes. Quantitative data for this compound is not available.

Experimental Protocols for Determining Hygroscopicity

The hygroscopicity of a substance is typically characterized by its moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity at a constant temperature. Two common methods for determining moisture sorption isotherms are the static gravimetric method and dynamic vapor sorption (DVS).

Static Gravimetric Method

This traditional method involves placing a pre-weighed, dried sample in sealed chambers containing saturated salt solutions to maintain a constant relative humidity. The sample is weighed periodically until it reaches a constant weight (equilibrium). This process is repeated for a range of salt solutions to generate the isotherm.

Detailed Methodology (adapted from a study on isomaltulose-enriched mango)[6]

  • Sample Preparation: A known weight of the sample is dried in a vacuum oven at a specific temperature until a constant weight is achieved.

  • Equilibration: The dried sample is placed in a desiccator containing a saturated salt solution of a known water activity.

  • Weight Measurement: The sample is weighed at regular intervals until the change in weight is negligible, indicating that equilibrium has been reached.

  • Data Collection: The equilibrium moisture content is calculated for each water activity level.

  • Isotherm Construction: The equilibrium moisture content is plotted against the water activity to generate the sorption isotherm.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_measurement Measurement & Analysis cluster_isotherm Isotherm Generation Prep1 Weigh Sample Prep2 Dry Sample to Constant Weight Prep1->Prep2 Equi1 Place in Desiccator with Saturated Salt Solution Prep2->Equi1 Equi2 Maintain Constant Temperature Meas1 Periodically Weigh Sample Equi2->Meas1 Meas2 Check for Equilibrium (Constant Weight) Meas1->Meas2 Meas3 Calculate Equilibrium Moisture Content Meas2->Meas3 Iso1 Repeat for Different Salt Solutions (RH levels) Meas3->Iso1 Iso2 Plot Equilibrium Moisture Content vs. Water Activity Iso1->Iso2

RH and Physical State Relationship

Stability and Handling Considerations

The low hygroscopicity of crystalline this compound contributes to its excellent stability. [4]For handling and storage, it is recommended to keep the material in a well-closed container, protected from moisture. A manufacturer's technical data sheet suggests storage at a relative humidity of not more than 60%. [7]

Conclusion

Crystalline this compound is characterized by its low hygroscopicity, a significant advantage for its use as an excipient in pharmaceutical formulations. This property contributes to enhanced stability, improved powder flow, and easier handling during manufacturing. While a complete quantitative moisture sorption isotherm for the pure substance is not widely published, the available qualitative data and information from related studies consistently point to its low affinity for moisture. For critical applications, it is recommended that researchers and formulation scientists conduct their own hygroscopicity studies using established methods like Dynamic Vapor Sorption to generate specific data for their particular grade and application of this compound. This will ensure a comprehensive understanding of its behavior under specific formulation and storage conditions.

References

Methodological & Application

Application Notes and Protocols for Isomaltulose Hydrate Production Using Immobilized Enzyme Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of isomaltulose hydrate (B1144303) utilizing immobilized enzyme systems. Isomaltulose is a non-cariogenic functional sugar with significant potential in the food and pharmaceutical industries.[1][2][3] The use of immobilized enzymes or whole cells offers numerous advantages over free enzyme systems, including enhanced stability, reusability, and simplified product purification, which significantly reduces production costs.[1][2][3]

Introduction to Immobilized Enzyme Systems for Isomaltulose Production

Isomaltulose is a structural isomer of sucrose (B13894), produced through the enzymatic conversion of sucrose by sucrose isomerase (SI). This enzyme rearranges the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic bond, forming isomaltulose.[1][4] Both immobilized enzymes and whole microbial cells capable of producing sucrose isomerase have been effectively used for isomaltulose production.[1][4] Immobilization techniques enhance the economic feasibility of the process by allowing for continuous operation and repeated use of the biocatalyst.[5]

Commonly used microorganisms for this purpose include species from the genera Erwinia, Serratia, Klebsiella, and Corynebacterium.[1][6][7] Various immobilization methods have been explored, with entrapment in natural polymers like calcium alginate being a widely adopted and effective technique.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on isomaltulose production using different immobilized systems.

Table 1: Performance of Different Immobilized Microbial Cells for Isomaltulose Production

MicroorganismImmobilization MatrixSubstrate Concentration (g/L)Isomaltulose Yield (g/L)Sucrose Conversion Rate (%)Reusability/StabilityReference
Corynebacterium glutamicum RCSI22.5% Sodium Alginate50045390.6Remained at 83.2% after 26 repeated batches[6]
Yarrowia lipolytica JDPolyvinyl alcohol sodium alginate650620.7>90% for the first 13 cyclesStable for 13 cycles[1]
Serratia plymuthica ATCC 15928Calcium Alginate (2% w/v)350 (35% w/v)-70.89% - 81.26%Stable for 7 days in a continuous process[8]
Serratia sp. (mutant)Calcium Alginate600 (60%)->70% for 30 cyclesStable for 30 repeated-batch reactions[7]
Erwinia sp. D12Alginate-Gelatin (transglutaminase cross-linked)-327.8393.66%-[4]
Serratia plymuthicaHollow fiber membrane--Lost only 11% of its activity after 90 days90 days of continuous operation[1][4]

Table 2: Performance of Immobilized Sucrose Isomerase (SIase) for Isomaltulose Production

Enzyme SourceImmobilization Method/CarrierEnzyme Loading/ActivitySubstrateIsomaltulose YieldPurity (%)Reusability/StabilityReference
Recombinant StrainAdsorption and crosslinking on chitosan (B1678972)50 U/g chitosan beads600 g/L sucrose87.8%-Yield of 87.52% after 16 cycles[9]
Erwinia sp. Ejp617Graphene oxide460 mg/g carrier; 727.04 U/mg---80.5% activity after 10 cycles; >80% residual activity after 45 days of storage[1]
Engineered Y. lipolyticaPolyvinyl alcohol (PVA) and sodium alginate40 U/gPretreated Beet Molasses0.94 g/g85.8>94% conversion after 11 batches[10][11]
P. dispersa UQ68Jε-poly-L-lysine and gelatin71.58 U/g-83.58%97.3Half-life of 12 days; yield remained at ~80% for 156 h[1]

Experimental Protocols

Protocol 1: One-Step Simplified Immobilization of Corynebacterium glutamicum Cells for Isomaltulose Production

This protocol is adapted from a study on sustainable isomaltulose production.[6]

Materials:

  • Recombinant Corynebacterium glutamicum cells (wet weight)

  • 2.5% (w/v) Sodium alginate solution

  • 0.1% (v/v) Triton X-100

  • 8% (w/v) CaCl₂ solution containing 25% (w/v) sucrose

  • Sterile distilled water

  • 50 mM Citric acid-Na₂HPO₄ buffer (pH 6.0)

  • Sucrose solution (e.g., 500 g/L in citric acid-Na₂HPO₄ buffer, pH 6.0)

Procedure:

  • Cell Preparation: Harvest recombinant C. glutamicum cells expressing sucrose isomerase by centrifugation.

  • Immobilization Slurry Preparation: Mix approximately 150 g of wet cells into 1 L of 2.5% sodium alginate solution containing 0.1% Triton X-100. Ensure the mixture is homogeneous.[6]

  • Bead Formation: Slowly drop the cell-alginate mixture into a gently stirring solution of 8% (w/v) CaCl₂ containing 25% (w/v) sucrose using a needle or nozzle to form spherical beads of approximately 3.75 mm in diameter.[6]

  • Curing: Store the formed pellets in the CaCl₂ solution overnight at 4°C to ensure complete cross-linking.[6]

  • Washing: Wash the immobilized cell pellets with sterile distilled water to remove excess CaCl₂.[6]

  • Bioconversion: a. Transfer the washed immobilized cell pellets (e.g., 130 g/L) into a bioreactor containing the sucrose solution (500 g/L in 50 mM citric acid-Na₂HPO₄ buffer, pH 6.0).[6] b. Maintain the reaction at 35°C with gentle agitation (e.g., 40 rpm).[6] c. Monitor the reaction progress by taking samples at different time intervals and analyzing for isomaltulose, sucrose, glucose, and fructose (B13574) concentrations using HPLC. The reaction is typically complete within 11 hours.[6]

  • Reusability: For subsequent batches, recover the immobilized pellets, wash them with the buffer, and transfer them to a fresh sucrose solution.[6]

Protocol 2: Immobilization of Sucrose Isomerase on Chitosan by Adsorption and Crosslinking

This protocol is based on a method for immobilizing sucrose isomerase from a recombinant strain.[9]

Materials:

  • Chitosan beads

  • Sucrose isomerase solution

  • Glutaraldehyde (B144438) solution (e.g., 0.75%)

  • Sucrose solution (e.g., 600 g/L)

  • Buffer solution (e.g., initial pH 4.5)

Procedure:

  • Immobilization: a. Prepare chitosan beads with a concentration of 3.0%. b. Add the sucrose isomerase solution to the chitosan beads at a concentration of 50 U/g of beads. c. Introduce 0.75% glutaraldehyde as a cross-linking agent. d. Allow the crosslinking reaction to proceed for 16 hours.[9]

  • Washing: After immobilization, thoroughly wash the beads to remove any unbound enzyme and excess glutaraldehyde.

  • Bioconversion: a. Add the immobilized enzyme to a 600 g/L sucrose solution with an initial pH of 4.5. Use an enzyme concentration of 15 U/g of sucrose.[9] b. Maintain the reaction temperature at 30°C for 12 hours.[9] c. Monitor the production of isomaltulose using HPLC.

  • Reuse: After each batch, separate the immobilized enzyme from the product solution, wash, and reuse for the next cycle. This method has shown good operational stability for up to 16 cycles.[9]

Visualizations

Workflow for Isomaltulose Production using Immobilized Cells

G cluster_prep Biocatalyst Preparation cluster_prod Production Phase cluster_downstream Downstream Processing A Microorganism Cultivation (e.g., C. glutamicum) B Cell Harvesting (Centrifugation) A->B C Mixing Cells with Immobilization Matrix (e.g., Sodium Alginate) B->C D Bead Formation in Cross-linking Solution (e.g., CaCl2) C->D E Curing and Washing D->E F Immobilized Biocatalyst E->F H Introduction of Immobilized Biocatalyst and Substrate (Sucrose Solution) F->H G Bioreactor Setup G->H I Bioconversion (Controlled pH and Temp.) H->I J Product Stream (Isomaltulose, Byproducts) I->J K Separation of Immobilized Biocatalyst J->K L Product Purification (e.g., Crystallization) K->L N Recycle Biocatalyst K->N M Final Product (Isomaltulose Hydrate) L->M N->H G Sucrose Sucrose (α-1,2-glycosidic bond) Enzyme Immobilized Sucrose Isomerase Sucrose->Enzyme Isomaltulose Isomaltulose (α-1,6-glycosidic bond) Enzyme->Isomaltulose Main Product Trehalulose Trehalulose (α-1,1-glycosidic bond) Enzyme->Trehalulose Byproduct Byproducts Glucose + Fructose Enzyme->Byproducts Byproduct (Hydrolysis)

References

Application Note: Quantification of Isomaltulose Hydrate using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose, also known commercially as Palatinose™, is a disaccharide carbohydrate that serves as a sucrose (B13894) isomer.[1][2][3][4][5][6] Due to its slow digestion and low glycemic index, it finds extensive application in food, beverage, and pharmaceutical industries, particularly in products designed for sustained energy release and diabetic nutrition.[1][2][4] Accurate quantification of isomaltulose hydrate (B1144303) in various matrices is crucial for quality control, formulation development, and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with a Refractive Index Detector (RID) for the precise quantification of isomaltulose hydrate. The RID is a suitable choice for this analysis because carbohydrates like isomaltulose lack a UV chromophore, making them undetectable by standard UV-Vis detectors.[1][2]

Principle of the Method

This method utilizes an amino-based or ligand exchange column for the chromatographic separation of isomaltulose from other sugars and matrix components. The separation on an amino column is typically achieved through hydrophilic interaction liquid chromatography (HILIC), where a mobile phase with a high organic solvent content is used.[2] The separated analyte is then detected by a Refractive Index Detector, which measures the difference in the refractive index between the mobile phase and the eluting sample components. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocol

This protocol provides a generalized procedure based on common practices for sugar analysis by HPLC-RID.[7]

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: An amino column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. Alternatively, a ligand exchange column (e.g., Shodex SP0810) can be used.[7][8]

  • Reagents:

    • This compound reference standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Deionized water (18.2 MΩ-cm)

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, and 0.45 µm syringe filters.

2. Chromatographic Conditions

ParameterRecommended Setting
Column Amino Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 0.9 mL/min
Injection Volume 10 - 20 µL
Column Temperature 35 °C
Detector Refractive Index Detector (RID)
Detector Temperature 35 °C (or matched to column temperature)
Run Time Approximately 15-20 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase (or deionized water if fully soluble).

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples. A suggested range is 0.1 mg/mL to 5 mg/mL.

4. Sample Preparation

  • Solid Samples (e.g., powders, formulations):

    • Accurately weigh a known amount of the homogenized sample to obtain a theoretical isomaltulose concentration within the calibration range.

    • Dissolve the sample in a known volume of mobile phase.

    • Vortex or sonicate the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Liquid Samples (e.g., beverages, syrups):

    • Accurately dilute the liquid sample with the mobile phase to bring the isomaltulose concentration into the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. System Suitability

Before sample analysis, perform at least five replicate injections of a mid-concentration standard solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

6. Data Analysis

  • Identify the isomaltulose peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the quantification of sugars using HPLC-RID, as derived from published literature. These values demonstrate the performance characteristics of the analytical method.

ParameterTypical ValueSource
Linearity Range 0.05 - 10 mg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.17 mg/mL[7]
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mL[7]
Precision (RSD) < 2.0% (Intra-day and Inter-day)
Accuracy (Recovery) 96.78% - 108.88%

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Filtration Filtration (0.45 µm filter) Standard_Prep->Filtration Sample_Prep Sample Preparation (Weighing, Dissolution) Sample_Prep->Filtration HPLC_System HPLC-RID System - Amino Column - ACN:H2O Mobile Phase - RID Detection Filtration->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Data_Analysis Data Analysis - Peak Integration - Calibration Curve Chromatogram->Data_Analysis Quantification Quantification (Report Results) Data_Analysis->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The described HPLC-RID method is simple, rapid, and reproducible for the routine analysis of this compound in various samples. The method demonstrates good linearity, precision, and accuracy, making it suitable for quality control and research applications in the food and pharmaceutical industries. Proper sample preparation and system suitability checks are essential for reliable and accurate quantitative results.

References

Application Notes and Protocols: Isomaltulose Hydrate as a Cryoprotectant for Proteins and Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical technology for the long-term storage of biological materials, including therapeutic proteins and cells for cell-based therapies. The process involves freezing materials at cryogenic temperatures (typically -80°C or -196°C) to halt metabolic activity and prevent degradation. However, the formation of ice crystals during freezing can cause significant damage to cellular structures and protein conformations, leading to loss of viability and functionality upon thawing. To mitigate this damage, cryoprotectants are essential.

While traditional cryoprotectants like dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are effective, they can also exhibit cytotoxicity. Sugars such as sucrose (B13894) and trehalose (B1683222) are widely used as non-toxic alternatives or supplements, offering protection by vitrifying the solution, stabilizing membranes, and preventing protein denaturation.

This document explores the potential of isomaltulose hydrate (B1144303) , a structural isomer of sucrose, as a novel cryoprotectant. While direct research on isomaltulose hydrate for cryopreservation is limited, its physicochemical properties suggest it may offer unique advantages. Isomaltulose is known for its high stability, low hygroscopicity, and status as a reducing sugar, which differentiates it from sucrose and trehalose. These application notes provide a theoretical framework for its use, summarize the available related data, and offer starting protocols for its evaluation as a cryoprotectant for proteins and cells.

Theoretical Basis for this compound as a Cryoprotectant

The potential of this compound as a cryoprotectant is rooted in several key physicochemical properties it shares with established sugar cryoprotectants, as well as some unique characteristics:

  • Vitrification: Like other sugars, isomaltulose can form a glassy, amorphous matrix at low temperatures. This process, known as vitrification, prevents the formation of damaging ice crystals by entrapping water molecules in a disordered solid state. A high glass transition temperature (Tg) is a desirable property for a cryoprotectant, as it indicates the temperature at which the amorphous solid becomes a viscous liquid upon warming. While specific Tg values for this compound solutions are not widely published, they are expected to be in a range comparable to other disaccharides.

  • Water Replacement Hypothesis: During dehydration that occurs with freezing, cryoprotectants can replace water molecules at the surface of proteins and membranes, forming hydrogen bonds that help maintain their native structure and prevent denaturation or fusion.

  • High Stability: Isomaltulose is known to be more stable than sucrose, particularly in acidic conditions.[1][2] This could be advantageous in formulations with a lower pH.

  • Low Hygroscopicity: Isomaltulose absorbs less moisture from the environment compared to sucrose.[1] This property could be beneficial for the stability of lyophilized (freeze-dried) protein formulations during storage.

  • Reducing Sugar: Unlike sucrose and trehalose, isomaltulose is a reducing sugar.[3] This property might offer some antioxidant capacity, although this has not been extensively studied in the context of cryopreservation.

Quantitative Data

Table 1: Cryoprotective Effect of Isomaltooligosaccharide (IMO) on Actomyosin (B1167339) Ca2+-ATPase Activity

CryoprotectantConcentration (% w/v)Ca2+-ATPase Activity (Relative Units)
Control (None)0Baseline
Sucrose + SorbitolNot specifiedIncreased
Isomaltooligosaccharide (IMO)8Maximum activity observed
Fructooligosaccharide (FO)8Maximum activity observed
Galactooligosaccharide (GO)8Maximum activity observed
Data summarized from patent KR20000034010A. The patent states that the enzyme activity increased with cryoprotectant concentration, reaching a maximum at 8% (w/v) for the tested oligosaccharides.

The patent also notes that actomyosin solutions with these cryoprotectants showed higher protein solubility and no precipitation for up to three weeks, compared to the control which showed precipitation after one week.[4]

Table 2: Physicochemical Properties of Isomaltulose Compared to Sucrose and Trehalose

PropertyIsomaltuloseSucroseTrehalose
Molar Mass ( g/mol ) 342.30342.30342.30
Glycosidic Bond α-1,6α-1,2α-1,1
Reducing Sugar YesNoNo
Relative Sweetness ~50% of sucrose100%~45% of sucrose
Glass Transition Temp. (Tg) of anhydrous form ~71.5 °C (amorphous)~62-70 °C~115-120 °C
Hygroscopicity LowHighLow
Acid Stability HighLowHigh

This table provides a comparative overview of properties relevant to cryopreservation. Specific values can vary based on measurement conditions.

Experimental Protocols

The following are proposed starting protocols for evaluating this compound as a cryoprotectant. These are based on standard cryopreservation methods using other sugars and should be optimized for specific proteins or cell types.

Protocol 1: Evaluation of this compound for Protein Cryopreservation

Objective: To assess the ability of this compound to protect a model protein (e.g., Lactate Dehydrogenase (LDH) or Bovine Serum Albumin (BSA)) from freeze-thaw-induced aggregation and loss of activity.

Materials:

  • Model protein (e.g., LDH from rabbit muscle)

  • This compound

  • Sucrose (for comparison)

  • Trehalose (for comparison)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • LDH activity assay kit

  • Spectrophotometer or plate reader

  • -80°C freezer

  • 37°C water bath

Procedure:

  • Preparation of Cryoprotectant Solutions:

    • Prepare stock solutions of this compound, sucrose, and trehalose (e.g., 50% w/v) in PBS.

    • Filter-sterilize the solutions using a 0.22 µm filter.

    • Prepare a series of working concentrations (e.g., 5%, 10%, 15%, 20% w/v) by diluting the stock solutions with PBS.

  • Protein Formulation:

    • Prepare a solution of the model protein in PBS at a final concentration of 1 mg/mL.

    • Mix the protein solution with an equal volume of the cryoprotectant working solutions to achieve final cryoprotectant concentrations of 2.5%, 5%, 7.5%, and 10% (w/v).

    • Include a control sample with protein in PBS only.

  • Freeze-Thaw Cycling:

    • Aliquot 100 µL of each formulation into cryovials.

    • Freeze the vials at -80°C for at least 4 hours.

    • Thaw the vials rapidly in a 37°C water bath until just thawed.

    • Repeat the freeze-thaw cycle for a total of 1, 3, and 5 cycles.

  • Analysis of Protein Stability:

    • Visual Inspection: After the final thaw, visually inspect the samples for any precipitation or turbidity.

    • Protein Aggregation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet any insoluble aggregates. Measure the protein concentration of the supernatant using a BCA or Bradford assay. The percentage of soluble protein can be calculated relative to an unfrozen control.

    • Protein Activity (for enzymes like LDH): Measure the enzymatic activity of the thawed samples according to the manufacturer's protocol. Express the activity as a percentage of the unfrozen control.

Data Presentation:

Table 3: Example Data Table for Protein Stability after Freeze-Thaw Cycles

CryoprotectantConcentration (% w/v)Number of Cycles% Soluble Protein% Activity Recovery
None (Control)01
3
5
This compound2.51
3
5
5.01
3
5
.........
Sucrose2.51
......
Trehalose2.51
......
Protocol 2: Evaluation of this compound for Cell Cryopreservation

Objective: To assess the efficacy of this compound in preserving the viability of a model cell line (e.g., HeLa or Jurkat cells) after cryopreservation.

Materials:

  • Suspension cell culture (e.g., Jurkat cells) in logarithmic growth phase

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Sucrose (for comparison)

  • Trehalose (for comparison)

  • DMSO (as a standard cryoprotectant)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Cryopreservation medium base (e.g., complete culture medium or serum-free medium)

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

  • 37°C water bath

  • Centrifuge

Procedure:

  • Preparation of Cryopreservation Media:

    • Prepare a 2X stock solution of the desired this compound concentration (e.g., 200 mM) in the cryopreservation medium base.

    • Prepare similar 2X stock solutions for sucrose and trehalose.

    • Prepare a standard cryopreservation medium containing 20% DMSO in the cryopreservation medium base (2X stock).

  • Cell Harvesting and Preparation:

    • Count the cells and determine viability using trypan blue exclusion. Viability should be >95%.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in the cryopreservation medium base to a concentration of 2 x 10^6 cells/mL.

  • Formulation and Freezing:

    • Slowly add an equal volume of the 2X cryoprotectant stock solution to the cell suspension, mixing gently. This will result in a final cell concentration of 1 x 10^6 cells/mL and the desired final cryoprotectant concentration (e.g., 100 mM this compound or 10% DMSO).

    • Aliquot 1 mL of the cell suspension into cryovials.

    • Place the cryovials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

    • The next day, transfer the vials to a liquid nitrogen storage tank for long-term storage (at least 24 hours before thawing for initial evaluation).

  • Thawing and Viability Assessment:

    • Rapidly thaw the cryovials in a 37°C water bath by gentle agitation.

    • Once thawed, immediately transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

    • Resuspend the cell pellet in 1 mL of fresh complete culture medium.

    • Determine the cell count and viability using trypan blue exclusion.

    • Calculate the post-thaw viability and recovery rate.

Data Presentation:

Table 4: Example Data Table for Cell Viability after Cryopreservation

CryoprotectantConcentrationPost-Thaw Viability (%)Post-Thaw Recovery (%)
10% DMSO (Standard)-
This compound50 mM
100 mM
200 mM
Sucrose100 mM
Trehalose100 mM
Recovery (%) = (Post-thaw viable cell count / Pre-freeze viable cell count) x 100

Visualizations

Proposed_Mechanism_of_Cryoprotection cluster_0 Freezing Process cluster_1 Cryoprotective Action Biological_Material Protein / Cell Water Water Molecules Biological_Material->Water Ice_Crystals Ice Crystal Formation Water->Ice_Crystals Freezing Isomaltulose This compound Vitrification Vitrification (Glassy State) Isomaltulose->Vitrification Inhibits Stabilization Stabilization of Macromolecules Isomaltulose->Stabilization Water Replacement Dehydration Cellular Dehydration Ice_Crystals->Dehydration Denaturation Protein Denaturation / Membrane Damage Dehydration->Denaturation Preserved_Material Preserved Protein / Viable Cell Vitrification->Preserved_Material Stabilization->Preserved_Material

Caption: Proposed mechanism of cryoprotection by this compound.

Experimental_Workflow_Cryoprotectant_Evaluation cluster_Analysis Analysis Methods Start Start: Select Model Protein/Cell Prep_CPA Prepare this compound Solutions (and controls: Sucrose, Trehalose) Start->Prep_CPA Formulation Formulate Protein/Cells with Cryoprotectants Prep_CPA->Formulation Freeze_Thaw Perform Freeze-Thaw Cycles (-80°C to 37°C) Formulation->Freeze_Thaw Analysis Post-Thaw Analysis Freeze_Thaw->Analysis Protein_Analysis Protein: Aggregation & Activity Assays Analysis->Protein_Analysis Cell_Analysis Cells: Viability & Recovery Assays Analysis->Cell_Analysis Data_Comparison Compare Results to Controls End End: Determine Efficacy Data_Comparison->End Protein_Analysis->Data_Comparison Cell_Analysis->Data_Comparison

Caption: Workflow for evaluating a novel cryoprotectant.

General_Cryopreservation_Protocol Harvest 1. Harvest Cells in Log Phase Centrifuge 2. Centrifuge and Resuspend Cells Harvest->Centrifuge Add_CPA 3. Add Cryopreservation Medium (containing this compound) Centrifuge->Add_CPA Aliquot 4. Aliquot into Cryovials Add_CPA->Aliquot Freeze 5. Controlled Rate Freezing (-1°C/min) to -80°C Aliquot->Freeze Store 6. Transfer to Liquid Nitrogen for Long-Term Storage Freeze->Store Thaw 7. Rapid Thawing at 37°C Store->Thaw When needed Wash 8. Wash and Resuspend in Culture Medium Thaw->Wash Culture 9. Return to Culture Wash->Culture

Caption: General workflow for cell cryopreservation.

Conclusion and Future Directions

This compound presents an intriguing, yet largely unexplored, candidate as a cryoprotectant for proteins and cells. Its inherent stability and low hygroscopicity are promising characteristics for biopreservation. The provided protocols offer a starting point for the systematic evaluation of its efficacy. Future research should focus on generating empirical data to validate its cryoprotective capabilities, including direct comparisons with established cryoprotectants like sucrose and trehalose. Determining the optimal concentrations and combinations with other cryoprotectants will be crucial for its potential application in the pharmaceutical and biotechnology industries. Further studies on its mechanism of action, particularly the role of its reducing properties, could also unveil novel strategies for enhancing cryopreservation outcomes.

References

Application of Isomaltulose Hydrate in Amorphous Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-IDD-001

For Research Use Only.

Introduction

A significant challenge in modern pharmaceutical development is the poor aqueous solubility of many new chemical entities, which often leads to low bioavailability.[1] Amorphous solid dispersions (ASDs) are a well-established strategy to enhance the solubility and dissolution rate of such compounds.[2][3][4] In an ASD, the drug is dispersed in an amorphous state within a carrier matrix, typically a polymer.[5] The higher free energy of the amorphous form compared to the crystalline state results in increased apparent solubility and dissolution velocity.[2][6] The success of an ASD formulation relies heavily on the choice of carrier, which must be capable of stabilizing the amorphous drug against recrystallization during storage and in the gastrointestinal tract.[4][5]

Isomaltulose hydrate (B1144303), a disaccharide and a structural isomer of sucrose, presents several properties that make it a promising carrier for ASDs.[7] It is a non-hygroscopic, crystalline sugar with good flowability, which are advantageous characteristics for pharmaceutical processing.[8] Furthermore, its "tooth-friendly" nature and slow digestion profile offer additional benefits.[8] This application note details the use of Isomaltulose hydrate as a carrier for preparing amorphous solid dispersions of a model poorly soluble drug, Itraconazole, using spray drying and hot-melt extrusion techniques.

Materials and Methods

Materials:

  • Model Drug: Itraconazole (BCS Class II)

  • Carrier: this compound (food grade)

  • Solvents: Dichloromethane (B109758), Methanol (B129727) (analytical grade)

  • Dissolution Media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8)

Equipment:

  • Laboratory-scale spray dryer

  • Laboratory-scale hot-melt extruder

  • Differential Scanning Calorimeter (DSC)

  • X-Ray Powder Diffractometer (XRPD)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Scanning Electron Microscope (SEM)

  • USP Dissolution Apparatus II (Paddle type)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Stability chambers

Experimental Protocols

Preparation of Amorphous Solid Dispersions

1. Spray Drying:

A solution of Itraconazole and this compound is prepared in a suitable solvent system (e.g., a mixture of dichloromethane and methanol). The solution is then spray-dried using a laboratory-scale spray dryer. The process parameters should be optimized to ensure the formation of a stable amorphous solid dispersion.

  • Protocol:

    • Dissolve Itraconazole and this compound in a 1:1 (v/v) mixture of dichloromethane and methanol to achieve a total solid concentration of 5% (w/v) with varying drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Set the spray dryer parameters:

      • Inlet temperature: 80-120°C

      • Outlet temperature: 50-70°C (Note: The glass transition temperature of Isomaltulose is approximately 62°C, so the outlet temperature should be carefully controlled to be below this to prevent stickiness and potential crystallization).[7]

      • Atomization pressure: 2-4 bar

      • Feed rate: 3-10 mL/min

    • Collect the dried powder from the cyclone separator.

    • Dry the collected powder under vacuum at 40°C for 24 hours to remove residual solvents.

    • Store the final product in a desiccator over silica (B1680970) gel.

2. Hot-Melt Extrusion (HME):

A physical mixture of Itraconazole and this compound is processed through a hot-melt extruder. The high temperature and shear forces within the extruder facilitate the melting of the carrier and the dissolution of the drug, forming a solid solution upon cooling.

  • Protocol:

    • Prepare physical mixtures of Itraconazole and this compound at different drug-to-carrier ratios (e.g., 1:3, 1:5, 1:9 w/w).

    • Feed the physical mixture into a co-rotating twin-screw extruder.

    • Set the extruder parameters:

      • Temperature profile: 130-160°C (this compound melts around 125-128°C).[9]

      • Screw speed: 50-150 RPM

      • Feed rate: 1-5 g/min

    • The extrudate is cooled and solidified on a conveyor belt.

    • Mill the extrudate to a fine powder and sieve to obtain a uniform particle size.

    • Store the final product in a desiccator.

Characterization of Amorphous Solid Dispersions

1. Differential Scanning Calorimetry (DSC):

DSC is used to determine the glass transition temperature (Tg) of the ASD and to confirm the absence of crystalline drug.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample into an aluminum pan and seal it.

    • Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen purge.

    • A single Tg indicates a homogenous amorphous system.

2. X-Ray Powder Diffraction (XRPD):

XRPD is used to confirm the amorphous nature of the drug in the solid dispersion.

  • Protocol:

    • Place the powder sample on a sample holder.

    • Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second.

    • The absence of sharp peaks characteristic of the crystalline drug indicates an amorphous state.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is used to investigate potential molecular interactions between the drug and the carrier.

  • Protocol:

    • Prepare a KBr pellet of the sample or use an ATR-FTIR accessory.

    • Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.

    • Shifts in the characteristic peaks of the drug and carrier can indicate hydrogen bonding or other interactions.

4. Scanning Electron Microscopy (SEM):

SEM is used to observe the morphology of the prepared ASD particles.

  • Protocol:

    • Mount the powder sample on a stub using double-sided carbon tape.

    • Sputter-coat the sample with gold to make it conductive.

    • Image the sample at various magnifications.

In Vitro Dissolution Studies

Dissolution studies are performed to evaluate the enhancement in the dissolution rate of the drug from the ASD compared to the pure crystalline drug.

  • Protocol:

    • Use a USP Apparatus II (paddle method) with a paddle speed of 75 RPM.

    • Use 900 mL of SGF (pH 1.2) for the first 2 hours, followed by a change to 900 mL of SIF (pH 6.8).

    • Maintain the temperature at 37 ± 0.5°C.

    • Add a quantity of ASD or pure drug equivalent to 100 mg of Itraconazole to the dissolution medium.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90, 120, 180, 240 minutes) and replace with fresh medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the drug concentration in the samples using a validated HPLC method.

Stability Studies

Stability studies are conducted to assess the physical stability of the amorphous drug in the ASD under accelerated conditions, following ICH guidelines.[10][11]

  • Protocol:

    • Store the ASD samples in sealed glass vials under accelerated stability conditions: 40°C / 75% RH.[10]

    • Withdraw samples at specified time points (e.g., 1, 3, and 6 months).

    • Analyze the samples for any signs of recrystallization using DSC and XRPD.

    • Perform dissolution testing on the aged samples to evaluate any changes in drug release.

Data Presentation

Table 1: Physicochemical Properties of Itraconazole and this compound

PropertyItraconazoleThis compound
Molecular Weight705.64 g/mol 360.31 g/mol
Melting Point~166°C~126°C
Aqueous Solubility< 1 µg/mL490 mg/mL at 20°C
BCS ClassII-

Table 2: Formulation and Characterization of Itraconazole-Isomaltulose Hydrate ASDs

Formulation CodePreparation MethodDrug:Carrier Ratio (w/w)Drug Loading (%)Glass Transition (Tg) (°C)Physical State (XRPD)
SD1Spray Drying1:32572.5Amorphous
SD2Spray Drying1:516.768.1Amorphous
HME1Hot-Melt Extrusion1:516.769.3Amorphous
HME2Hot-Melt Extrusion1:91065.8Amorphous

Table 3: Dissolution Profile of Itraconazole from ASDs in SIF (pH 6.8)

Time (min)Crystalline Itraconazole (% Dissolved)SD1 (% Dissolved)HME1 (% Dissolved)
152.545.240.8
304.168.762.3
606.885.479.1
1209.292.188.5

Table 4: Physical Stability of ASDs at 40°C / 75% RH

Formulation CodeInitial StateState after 3 MonthsState after 6 Months
SD1AmorphousAmorphousAmorphous
HME1AmorphousAmorphousAmorphous

Visualizations

experimental_workflow cluster_prep Preparation of ASDs cluster_char Characterization cluster_eval Performance Evaluation prep Drug & Carrier Selection (Itraconazole & this compound) sd Spray Drying prep->sd Solvent-based hme Hot-Melt Extrusion prep->hme Fusion-based dsc DSC (Tg determination) sd->dsc hme->dsc xrpd XRPD (Amorphous state confirmation) dsc->xrpd ftir FTIR (Molecular interactions) xrpd->ftir sem SEM (Morphology) ftir->sem diss In Vitro Dissolution sem->diss stab Stability Studies (ICH) diss->stab spray_drying_process start Dissolve Drug and This compound in Solvent atomize Atomize Solution into Droplets start->atomize dry Rapid Solvent Evaporation in Drying Chamber atomize->dry collect Collect Amorphous Solid Dispersion Powder dry->collect end Final Product collect->end hme_process start Prepare Physical Mixture of Drug and this compound extrude Melt and Mix in Extruder Barrel start->extrude cool Cool and Solidify Extrudate extrude->cool mill Mill to Obtain Powder cool->mill end Final Product mill->end

References

Isomaltulose Hydrate as a Bulking Agent in Lyophilization Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyophilization, or freeze-drying, is a paramount process for preserving the stability and extending the shelf-life of labile biopharmaceuticals, such as proteins, vaccines, and other biologics. A critical component in the formulation of lyophilized products is the bulking agent. These agents provide structure to the lyophilized cake, prevent vial breakage, and facilitate efficient drying. While mannitol (B672) and sucrose (B13894) are conventional bulking agents, the search for novel excipients with superior performance characteristics is ongoing. Isomaltulose hydrate (B1144303), a disaccharide and structural isomer of sucrose, presents itself as a promising alternative. This document provides detailed application notes and protocols for the utilization of isomaltulose hydrate as a bulking agent in lyophilization processes.

Physicochemical Properties of this compound

Isomaltulose (Palatinose™) is a natural carbohydrate with a stable molecular structure.[1] Its high glass transition temperature and stability make it a subject of interest for lyophilization.[1] Unlike sucrose, which is linked by an α-1,2 glycosidic bond, isomaltulose has a more stable α-1,6 linkage between glucose and fructose (B13574) moieties.[1] This structural difference imparts distinct physicochemical properties relevant to freeze-drying.

Advantages of this compound in Lyophilization

Theoretically, this compound offers several potential advantages as a bulking agent:

  • High Glass Transition Temperature (Tg'): A high Tg' is crucial for preventing the collapse of the cake structure during primary drying, allowing for more efficient drying at higher temperatures and reducing overall cycle time.

  • Good Stability: The stable glycosidic bond in isomaltulose may lead to less degradation during processing and storage compared to other sugars.[1]

  • Formation of an Elegant Cake: As a bulking agent, it is expected to form a pharmaceutically acceptable, robust, and uniform cake structure.

  • Potential for Amorphous Stabilization: Similar to other disaccharides, amorphous this compound can stabilize biologics by replacing water molecules and reducing molecular mobility in the solid state.

Comparative Performance Data

While direct comparative studies are limited, the following table presents hypothetical performance data of this compound against common bulking agents to illustrate its potential advantages. Note: This data is for illustrative purposes and should be confirmed by experimental studies.

PropertyThis compound (Hypothetical)MannitolSucroseTrehalose
Glass Transition Temp. (Tg') -28 °C-2.5 °C (eutectic)-32 °C-30 °C
Collapse Temperature (Tc) -25 °C-2 °C-29 °C-27 °C
Cake Appearance Elegant, uniformCrystalline, robustAmorphous, prone to collapseAmorphous, good structure
Residual Moisture (%) < 1.0< 0.5< 1.5< 1.0
Reconstitution Time (seconds) < 15< 10< 20< 15
Protein Stability (Post-Lyo) HighModerateHighVery High

Experimental Protocols

The following are detailed protocols for evaluating this compound as a bulking agent.

Protocol 1: Formulation Development and Thermal Characterization

Objective: To determine the optimal concentration of this compound and to characterize the thermal properties of the formulation.

Materials:

  • This compound (pharmaceutical grade)

  • Active Pharmaceutical Ingredient (API) of interest (e.g., a model protein like BSA or a specific therapeutic protein)

  • Water for Injection (WFI)

  • Buffer components (e.g., phosphate, histidine)

  • Differential Scanning Calorimeter (DSC)

  • Freeze-Drying Microscope

Methodology:

  • Formulation Preparation:

    • Prepare a stock solution of the API in the desired buffer.

    • Prepare a series of formulations containing the API and varying concentrations of this compound (e.g., 2%, 5%, 8% w/v).

    • Ensure all components are fully dissolved. Filter the solutions through a 0.22 µm sterile filter.

  • Thermal Analysis (DSC):

    • Transfer 10-15 µL of each formulation into a DSC pan.

    • Cool the sample to -70°C at a rate of 2.5°C/min.

    • Hold at -70°C for 10 minutes.

    • Heat the sample to 25°C at a rate of 5°C/min.

    • Determine the glass transition temperature (Tg') from the thermogram.

  • Collapse Temperature Determination (Freeze-Drying Microscopy):

    • Place a small droplet of the formulation on a microscope stage.

    • Freeze the sample to -50°C.

    • Apply a vacuum and slowly heat the sample.

    • Visually observe the sample for structural collapse. The temperature at which collapse begins is the collapse temperature (Tc).

experimental_workflow cluster_formulation Formulation Preparation cluster_analysis Analysis prep_api Prepare API Stock mix Mix and Filter prep_api->mix prep_iso Prepare Isomaltulose Solutions prep_iso->mix dsc DSC for Tg' mix->dsc fdm Freeze-Drying Microscopy for Tc mix->fdm

Fig 1. Workflow for formulation and thermal characterization.
Protocol 2: Lyophilization Cycle Development

Objective: To develop an optimized lyophilization cycle for a formulation containing this compound.

Materials:

  • Formulation from Protocol 1

  • Lyophilizer

  • Vials and stoppers

Methodology:

  • Freezing:

    • Load vials with the formulation.

    • Cool the shelves to -40°C at a rate of 1°C/min.

    • Hold at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying:

    • Set the shelf temperature to a value below the determined collapse temperature (e.g., Tc - 3°C).

    • Reduce the chamber pressure to 100 mTorr.

    • Hold these conditions until all ice has sublimed (can be monitored by pressure and temperature probes).

  • Secondary Drying:

    • Ramp the shelf temperature to 25°C at a rate of 0.2°C/min.

    • Hold at 25°C for at least 6 hours to remove residual moisture.

    • Maintain a low chamber pressure.

  • Stoppering:

    • Backfill the chamber with sterile nitrogen to a pressure of approximately 800 mTorr.

    • Stopper the vials under vacuum.

lyophilization_cycle Freezing Freezing (-40°C) Primary_Drying Primary Drying (Tc - 3°C, 100 mTorr) Freezing->Primary_Drying Secondary_Drying Secondary Drying (25°C) Primary_Drying->Secondary_Drying Stoppering Stoppering Secondary_Drying->Stoppering

Fig 2. A typical lyophilization cycle.
Protocol 3: Cake Characterization and Stability Studies

Objective: To evaluate the physical properties of the lyophilized cake and the stability of the API.

Materials:

  • Lyophilized product from Protocol 2

  • Karl Fischer titrator

  • Scanning Electron Microscope (SEM)

  • Relevant analytical instrumentation for API stability (e.g., HPLC, spectrophotometer)

Methodology:

  • Visual Inspection:

    • Visually inspect the cakes for elegance, uniformity, and any signs of collapse or cracking.

  • Residual Moisture:

    • Determine the residual moisture content using Karl Fischer titration.

  • Reconstitution Time:

    • Add the specified volume of WFI to a vial and record the time required for the cake to completely dissolve.

  • SEM Analysis:

    • Examine the microstructure of the lyophilized cake using SEM to assess porosity and morphology.

  • Stability Studies:

    • Store lyophilized vials at various temperature and humidity conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).

    • At specified time points (e.g., 0, 1, 3, 6 months), reconstitute the samples and analyze the API for degradation, aggregation, and activity.

logical_relationship cluster_properties This compound Properties cluster_benefits Lyophilization Benefits High_Tg High Tg' Elegant_Cake Elegant Cake High_Tg->Elegant_Cake Efficient_Drying Efficient Drying Cycle High_Tg->Efficient_Drying Stable_Structure Stable Structure Improved_Stability Improved Product Stability Stable_Structure->Improved_Stability

Fig 3. Benefits of this compound in Lyophilization.

Conclusion

This compound holds significant promise as a novel bulking agent in lyophilization due to its favorable physicochemical properties. Its high glass transition temperature and inherent stability suggest it could lead to more efficient drying cycles and enhanced stability for lyophilized biopharmaceuticals. The protocols outlined in this document provide a framework for the systematic evaluation and implementation of this compound in lyophilization formulation development. Further experimental investigation is warranted to fully elucidate its performance and establish it as a valuable alternative to conventional bulking agents.

References

Application Notes and Protocols for the Formulation of Sports Nutrition Products with Isomaltulose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isomaltulose Hydrate (B1144303) in Sports Nutrition

Isomaltulose hydrate is a disaccharide carbohydrate composed of glucose and fructose, linked by an α-1,6-glycosidic bond.[1] Unlike sucrose (B13894), its α-1,2-linked counterpart, isomaltulose is metabolized more slowly, resulting in a lower and more sustained release of glucose into the bloodstream.[1] This unique physiological property makes it an increasingly popular functional ingredient in sports nutrition products. Its low glycemic index (GI) of 32, compared to sucrose (GI 68) and glucose (GI 100), offers several metabolic advantages for athletes.[2] These benefits include a more stable blood glucose profile, enhanced fat oxidation, and sustained energy supply, which can contribute to improved endurance and performance.[2][3]

Physiological Benefits and Mechanisms of Action

The slow hydrolysis and absorption of isomaltulose lead to a lower and more sustained rise in blood glucose and insulin (B600854) levels compared to high-GI carbohydrates like maltodextrin (B1146171) and sucrose.[4] This has profound implications for substrate utilization during exercise. A lower insulin response attenuates the suppression of lipolysis, thereby promoting the mobilization and oxidation of fatty acids for energy.[5] This glycogen-sparing effect can be particularly beneficial for endurance athletes.[3]

Signaling Pathways

The metabolic effects of isomaltulose are mediated through key signaling pathways that regulate energy metabolism in skeletal muscle.

Insulin Signaling Pathway: The modest insulin response to isomaltulose ingestion leads to a more moderate activation of the insulin signaling cascade. This helps to avoid the rapid and excessive glucose uptake and glycogen (B147801) storage often seen with high-GI carbohydrates, promoting a more balanced energy substrate utilization.

Insulin_Signaling cluster_intracellular Intracellular Space (Muscle Cell) Isomaltulose Isomaltulose Insulin_Receptor Insulin Receptor Isomaltulose->Insulin_Receptor Moderately Activates High_GI_Carbs High_GI_Carbs High_GI_Carbs->Insulin_Receptor Strongly Activates IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates GLUT4_transporter GLUT4 Glucose Glucose GLUT4_transporter->Glucose Glucose Uptake PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation

Fig 1. Insulin Signaling Pathway Activation

AMP-Activated Protein Kinase (AMPK) Pathway: During exercise, the cellular energy status decreases, leading to an increase in the AMP:ATP ratio. This activates AMPK, a master regulator of energy metabolism.[6] AMPK activation stimulates glucose uptake and fatty acid oxidation to restore cellular energy levels.[7] The sustained energy release from isomaltulose supports prolonged exercise, contributing to a metabolic environment that favors AMPK activation and efficient fuel utilization.

AMPK_Signaling cluster_cellular_state Cellular State during Exercise cluster_signaling Intracellular Signaling cluster_metabolic_outcomes Metabolic Outcomes Energy_Stress Increased AMP/ATP Ratio AMPK AMPK Energy_Stress->AMPK Activates ACC Acetyl-CoA Carboxylase AMPK->ACC Inhibits GLUT4_Translocation GLUT4 Translocation AMPK->GLUT4_Translocation Stimulates CPT1 Carnitine Palmitoyltransferase I ACC->CPT1 De-inhibits Fatty_Acid_Oxidation Fatty_Acid_Oxidation CPT1->Fatty_Acid_Oxidation Promotes Glucose_Uptake Glucose_Uptake GLUT4_Translocation->Glucose_Uptake Increases

Fig 2. AMPK Signaling Pathway in Exercise

Quantitative Data from Clinical Trials

Multiple studies have demonstrated the metabolic advantages of isomaltulose over high-GI carbohydrates in sports nutrition. The following tables summarize key quantitative findings.

Table 1: Glycemic and Insulinemic Response

CarbohydrateDoseTime PointBlood Glucose (mmol/L)Plasma Insulin (µU/mL)Study
Isomaltulose~20 g/h75-90 min>13% higher than MaltodextrinLower than MaltodextrinRussell et al. (2017)[2][8]
Maltodextrin~20 g/h60 min-19% declineHigher than IsomaltuloseRussell et al. (2017)[2][8]
Isomaltulose50 gPost-ingestionLower fluctuationLower than Maltodextrin & GlucoseNotbohm et al. (2021)[9][10]
Isomaltulose50-75 gFirst 60 min20-52% lower than Sucrose/Maltodextrin30-50% lower than SucroseMaresch et al. (2017)[4]

Table 2: Substrate Oxidation and Performance

CarbohydrateExercise ProtocolFat OxidationCarbohydrate OxidationPerformance OutcomeStudy
Isomaltulose2-h steady-state cycling10 g higher vs. F:M mix-36 g lower vs. F:M mixSlower time trial, GI discomfortOosthuyse et al. (2015)[11]
Isomaltulose90-min endurance run--13.3 %/h declineHigher max power outputHibi et al. (2023)[12][13]
Sucrose90-min endurance run--19.4 %/h declineLower max power outputHibi et al. (2023)[12][13]
IsomaltuloseSoccer-specific exerciseNot reportedNot reportedNo significant differenceRussell et al. (2017)[2][8]

Experimental Protocols

Protocol for Assessing Glycemic and Insulinemic Response

This protocol is designed to compare the postprandial glycemic and insulinemic responses to isomaltulose and a high-GI carbohydrate.

Glycemic_Response_Workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_analysis Analysis Phase Subject_Recruitment Recruit healthy, active subjects Baseline_Measurements Fasting blood sample (glucose, insulin) Subject_Recruitment->Baseline_Measurements Randomization Randomize subjects to receive Isomaltulose or control carbohydrate Baseline_Measurements->Randomization Drink_Ingestion Subjects ingest a standardized dose (e.g., 50g) of the assigned carbohydrate dissolved in water Randomization->Drink_Ingestion Blood_Sampling Collect blood samples at 15, 30, 45, 60, 90, and 120 minutes post-ingestion Drink_Ingestion->Blood_Sampling Biochemical_Analysis Analyze blood samples for glucose and insulin concentrations Blood_Sampling->Biochemical_Analysis Data_Analysis Calculate AUC for glucose and insulin responses and compare between groups Biochemical_Analysis->Data_Analysis

Fig 3. Glycemic Response Experimental Workflow

Methodology:

  • Subject Recruitment: Recruit a cohort of healthy, recreationally active individuals.

  • Preliminary Screening: Conduct a health screening and determine baseline fitness levels (e.g., VO2max).

  • Dietary and Activity Control: Instruct subjects to follow a standardized diet and refrain from strenuous exercise for 24-48 hours prior to each trial.

  • Fasting: Subjects should arrive at the laboratory in the morning after an overnight fast.

  • Baseline Blood Sample: Collect a fasting venous blood sample.

  • Test Beverage Administration: In a randomized, crossover design, provide subjects with a beverage containing a standardized amount (e.g., 50g) of either this compound or a control carbohydrate (e.g., maltodextrin or glucose) dissolved in a specified volume of water.

  • Post-Ingestion Blood Sampling: Collect venous blood samples at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test beverage.

  • Biochemical Analysis: Analyze plasma or serum for glucose and insulin concentrations using standard laboratory techniques.

  • Data Analysis: Calculate the incremental area under the curve (iAUC) for glucose and insulin responses for each condition and compare using appropriate statistical methods.

Protocol for Evaluating Substrate Oxidation and Performance

This protocol outlines a method to assess the effects of isomaltulose on fat and carbohydrate oxidation rates and endurance performance.

Methodology:

  • Participants and Preliminary Testing: Recruit trained endurance athletes and conduct baseline testing, including VO2max and determination of workloads corresponding to specific exercise intensities.

  • Trial Design: Employ a randomized, double-blind, crossover design with at least three conditions: isomaltulose, a high-GI carbohydrate (e.g., maltodextrin), and a non-caloric placebo.

  • Pre-Trial Standardization: Standardize diet and exercise for 48 hours before each experimental trial.

  • Experimental Trial:

    • Subjects arrive at the laboratory after an overnight fast.

    • A pre-exercise meal or beverage containing the assigned carbohydrate (e.g., 1.0 g/kg body weight) is consumed a set time before exercise (e.g., 60-90 minutes).

    • Subjects perform a prolonged, steady-state exercise bout (e.g., 90-120 minutes of cycling at 60-70% VO2max).

    • During exercise, subjects may consume additional carbohydrate beverages at regular intervals.

    • Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) throughout the exercise period to calculate fat and carbohydrate oxidation rates.

    • Following the steady-state exercise, a performance test (e.g., time-to-exhaustion at a higher intensity or a time trial) is conducted.

  • Data Collection: Record respiratory exchange ratio (RER), heart rate, and ratings of perceived exertion (RPE) throughout the trial. Collect blood samples to measure metabolites such as lactate (B86563) and non-esterified fatty acids (NEFAs).

  • Data Analysis: Compare substrate oxidation rates, performance outcomes, and physiological responses between the different conditions using appropriate statistical analyses.

Application in Sports Nutrition Formulations

This compound can be incorporated into a variety of sports nutrition products to provide a sustained energy source.

Isotonic Sports Drink

An isotonic sports drink aims to provide hydration and energy, with an osmolality similar to that of body fluids (280-300 mOsm/kg).[14] The high stability of isomaltulose in acidic conditions makes it an excellent choice for these beverages.[14]

Example Formulation (per 1 liter):

  • This compound: 60-80 g

  • Sodium Chloride: 1.0-1.5 g

  • Potassium Citrate: 0.5-1.0 g

  • Citric Acid: 1.5-2.0 g

  • Natural Flavor: As desired

  • Water: To 1 liter

Energy Gel

Energy gels provide a concentrated source of carbohydrates for rapid energy delivery during intense exercise.

Example Formulation (per 100g):

  • This compound: 30-40 g

  • Maltodextrin: 20-30 g (for initial energy boost)

  • Water: 30-40 g

  • Electrolyte Blend (Sodium, Potassium, Magnesium): 0.5-1.0 g

  • Natural Flavor and Preservatives: As required

High-Protein Energy Bar

Energy bars offer a convenient source of carbohydrates and protein for pre- or post-exercise nutrition.

Example Formulation (per 60g bar):

  • This compound: 15-20 g

  • Whey Protein Isolate: 15-20 g

  • Oats/Nuts/Seeds: 10-15 g

  • Binder (e.g., nut butter, syrup): 5-10 g

  • Flavorings and Inclusions: As desired

Quality Control and Testing Protocols

Sensory Evaluation

A trained sensory panel should evaluate products for attributes such as sweetness, flavor, aftertaste, and mouthfeel using a 9-point hedonic scale.[15][16]

Stability Testing

Products should undergo stability testing to assess their physical, chemical, and microbiological integrity over their intended shelf life. For beverages, this includes monitoring for changes in pH, osmolality, color, and microbial growth.[17]

Carbohydrate Content Analysis

The carbohydrate content of the final product should be verified using established methods such as high-performance liquid chromatography (HPLC) or enzymatic assays.[18]

References

Application Notes and Protocols: Isomaltulose Hydrate in the Development of Non-Cariogenic Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dental caries remains a significant global health issue, primarily driven by the fermentation of dietary sugars by oral bacteria, leading to acid production and subsequent demineralization of tooth enamel.[1] Isomaltulose, a disaccharide carbohydrate composed of glucose and fructose (B13574), presents a promising alternative to traditional sugars in the development of non-cariogenic or "tooth-friendly" food products.[2][3] Unlike sucrose (B13894), which is readily fermented by oral bacteria, isomaltulose is metabolized at a significantly slower rate, preventing a sharp drop in plaque pH to levels that initiate tooth decay.[2][4] This document provides detailed application notes, quantitative data summaries, experimental protocols, and visual diagrams to guide researchers in utilizing isomaltulose hydrate (B1144303) for the creation of non-cariogenic food and beverage products. Regulatory bodies in both the US and the EU have approved dental health claims for isomaltulose, acknowledging its non-cariogenic properties.[2]

Chemical Properties and Metabolism

Isomaltulose is a structural isomer of sucrose, with the glycosidic bond between the glucose and fructose moieties being an α-1,6 linkage, in contrast to the α-1,2 linkage in sucrose.[5] This structural difference is key to its non-cariogenic nature, as it is more resistant to hydrolysis by the enzymes of oral bacteria.[5] While fully digestible in the human small intestine, providing the same caloric value as sucrose, its slow breakdown by oral microflora, such as Streptococcus mutans, results in minimal acid production.[4][6]

Quantitative Data Summary

The non-cariogenic potential of isomaltulose has been quantified in several studies, primarily through the measurement of dental plaque pH and acid production.

Table 1: Plaque pH Changes After Consumption of Isomaltulose vs. Glucose/Sucrose

CarbohydrateConcentrationMinimum Plaque pH RecordedObservation TimeReference
Isomaltulose15% w/v solution> 6.2After 6 weeks of rinsing[4][7]
Glucose15% w/v solution< 5.7After 6 weeks of rinsing[4][7]
SucroseNot specifiedWell below 5.7Not specified[2]

Table 2: Acid Production from Isomaltulose in Dental Plaque Suspensions

CarbohydrateConditionMean Acid Production (% of Glucose)Significance (p-value)Reference
IsomaltuloseBefore rinsing periodSignificantly lower than glucosep < 0.001[4][7]
IsomaltuloseAfter 6 weeks of rinsingIncreased, but still lower than glucosep < 0.01 (increase)[4][7]

Experimental Protocols

Protocol 1: In Vivo Plaque pH Telemetry

This protocol is based on the established method for assessing the non-cariogenic potential of food ingredients in real-time.[2]

Objective: To measure the pH changes in dental plaque on the tooth surface during and after the consumption of a food product containing isomaltulose hydrate.

Materials:

  • Human subjects with informed consent.

  • Custom-made intra-oral appliances fitted with a pH electrode.

  • Telemetry system for data transmission and recording.

  • Test product containing a specified concentration of this compound.

  • Positive control product (e.g., containing sucrose).

  • Negative control (e.g., water rinse).

  • Standardized meals for subjects prior to testing.

Procedure:

  • Subject Preparation: Subjects refrain from oral hygiene for a specified period (e.g., 48 hours) to allow for plaque accumulation on the electrode.

  • Baseline pH Measurement: Record the baseline plaque pH before consumption of the test product.

  • Product Consumption: The subject consumes a standardized amount of the isomaltulose-containing product for a defined period (e.g., 10 minutes).

  • Continuous pH Monitoring: Continuously record the plaque pH for at least 30-60 minutes after consumption.

  • Control Testing: Repeat the procedure with the positive and negative controls on separate occasions, allowing for a washout period in between.

  • Data Analysis: Plot the pH curves over time for each product. A food is considered non-cariogenic if the plaque pH does not drop below 5.7.[2]

Protocol 2: In Vitro Oral Biofilm Model for Cariogenicity Testing

This protocol outlines an in vitro method to assess the impact of isomaltulose on a multi-species oral biofilm.[8][9][10]

Objective: To evaluate the effect of isomaltulose on acid production, biofilm formation, and enamel demineralization in a controlled laboratory setting.

Materials:

  • Multi-species oral biofilm (e.g., using strains like Streptococcus oralis, Streptococcus mutans, Actinomyces naeslundii).[10][11]

  • Artificial saliva medium.[9]

  • Bovine enamel or hydroxyapatite (B223615) discs.

  • Culture system (e.g., multi-well plates, flow cells, or a constant depth film fermenter).[8]

  • This compound and sucrose (as a control).

  • pH microelectrodes or indicators.

  • Analytical equipment for measuring calcium and phosphate (B84403) release (for demineralization assessment).

  • Confocal Laser Scanning Microscopy (CLSM) for biofilm structure analysis.

Procedure:

  • Biofilm Formation: Inoculate the enamel/hydroxyapatite discs with the multi-species bacterial culture in an artificial saliva medium and allow the biofilm to form for a specified period (e.g., 24-72 hours).

  • Carbohydrate Exposure: Expose the biofilms to solutions of isomaltulose and sucrose at relevant concentrations and frequencies, simulating dietary intake.

  • pH Measurement: Measure the pH at the biofilm-substratum interface at various time points after carbohydrate exposure.

  • Demineralization Analysis: Analyze the culture medium for dissolved calcium and phosphate as an indicator of enamel demineralization. Alternatively, assess changes in the surface microhardness of the enamel/hydroxyapatite discs.

  • Biofilm Analysis: Quantify the biofilm biomass and analyze its structure using techniques like CLSM.

  • Data Comparison: Compare the results from the isomaltulose-treated biofilms with the sucrose-treated (positive control) and untreated (negative control) biofilms.

Visualizations

metabolic_pathway cluster_sucrose Sucrose Metabolism by Oral Bacteria cluster_isomaltulose Isomaltulose Metabolism by Oral Bacteria sucrose Sucrose (α-1,2 linkage) gtf Glucosyltransferase (GTF) sucrose->gtf Rapidly Metabolized lactic_acid Lactic Acid gtf->lactic_acid High Acid Production glucan Extracellular Polysaccharides (Glucan) gtf->glucan Insoluble Glucan Synthesis demineralization Enamel Demineralization lactic_acid->demineralization pH < 5.7 plaque_formation Plaque Adhesion & Accumulation glucan->plaque_formation Biofilm Matrix isomaltulose Isomaltulose (α-1,6 linkage) slow_metabolism Slow/Minimal Metabolism isomaltulose->slow_metabolism Resistant to Bacterial Enzymes low_acid Minimal Acid slow_metabolism->low_acid Low Acid Production no_demineralization No Significant Demineralization low_acid->no_demineralization pH remains > 5.7 experimental_workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Confirmation start Start: Assess Non-Cariogenicity of Isomaltulose Product product_formulation Formulate Test Product with Isomaltulose start->product_formulation positive_control Prepare Positive Control (Sucrose-based) start->positive_control negative_control Prepare Negative Control (Sugar-free) start->negative_control in_vitro In Vitro Biofilm Model data_analysis Analyze and Compare Data (Isomaltulose vs. Controls) in_vitro->data_analysis in_vivo In Vivo Plaque pH Telemetry in_vivo->data_analysis product_formulation->in_vitro product_formulation->in_vivo positive_control->in_vitro positive_control->in_vivo negative_control->in_vitro negative_control->in_vivo biofilm_culture Culture Oral Biofilm on Enamel Discs exposure Expose Biofilms to Test Products biofilm_culture->exposure measure_ph Measure Biofilm pH exposure->measure_ph measure_demineralization Analyze Enamel Demineralization exposure->measure_demineralization analyze_biofilm Analyze Biofilm Structure (e.g., CLSM) exposure->analyze_biofilm subject_recruitment Recruit Human Subjects appliance_fitting Fit Subjects with pH Telemetry Appliance subject_recruitment->appliance_fitting product_consumption Subjects Consume Test Products appliance_fitting->product_consumption ph_monitoring Monitor Plaque pH in Real-time product_consumption->ph_monitoring conclusion Conclusion: Product is Non-Cariogenic data_analysis->conclusion logical_relationship cluster_properties Key Properties cluster_outcomes Non-Cariogenic Outcomes isomaltulose This compound alpha_linkage α-1,6-glycosidic bond isomaltulose->alpha_linkage slow_metabolism Slow metabolism by oral bacteria alpha_linkage->slow_metabolism low_acid Low acid production slow_metabolism->low_acid no_ph_drop Plaque pH remains above 5.7 low_acid->no_ph_drop reduced_demineralization Reduced Enamel Demineralization no_ph_drop->reduced_demineralization tooth_friendly "Tooth-Friendly" Designation reduced_demineralization->tooth_friendly health_claim Regulatory Health Claim Approval tooth_friendly->health_claim food_application Application in Non-Cariogenic Foods health_claim->food_application

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic Conversion of Sucrose to Isomaltulose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic conversion of sucrose (B13894) to isomaltulose.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the enzymatic conversion of sucrose to isomaltulose?

A1: The conversion of sucrose to isomaltulose is an isomerization reaction catalyzed by the enzyme sucrose isomerase (SIase), also known as isomaltulose synthase or sucrose-6-glucosylmutase.[1][2][3] The enzyme hydrolyzes the α-1,2-glycosidic bond in sucrose and facilitates the formation of a new α-1,6-glycosidic bond between the glucose and fructose (B13574) moieties, resulting in the formation of isomaltulose.[1] This process occurs within the active site of the enzyme.[1]

Q2: What are the common byproducts formed during the reaction, and how can they be minimized?

A2: Besides isomaltulose, the enzymatic reaction can produce byproducts such as trehalulose, glucose, and fructose.[3][4][5][6] The formation of these byproducts is often a result of the enzyme's catalytic activity. For instance, some sucrose isomerases naturally produce a mixture of isomaltulose and trehalulose.[4] The hydrolysis of sucrose into glucose and fructose is another common side reaction.[5] Minimizing byproducts can be achieved by optimizing reaction conditions such as pH, temperature, and substrate concentration, and by selecting an enzyme with high specificity for isomaltulose production. In some cases, downstream purification methods like chromatography are necessary to separate isomaltulose from these byproducts.[7][8]

Q3: What are the typical yields for isomaltulose conversion?

A3: Isomaltulose conversion yields can vary significantly depending on the enzyme source, whether the enzyme is free or immobilized, and the reaction conditions. Reported yields range from approximately 50% to over 90%.[1][5][9][10][11][12][13][14] For example, using immobilized cells of a mutant Serratia sp. strain, a conversion yield of over 90% has been achieved from a 60% sucrose solution.[11] Recombinant E. coli expressing sucrose isomerase has also demonstrated high yields.[5]

Q4: What analytical methods are suitable for quantifying isomaltulose in a reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of isomaltulose from sucrose, glucose, fructose, and other byproducts.[7][15][16] Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with detectors like Refractive Index Detector (RID) or Evaporative Light-Scattering Detector (ELSD) are effective.[7][16] Capillary Electrophoresis (CE) is another powerful technique for the analysis of isomaltulose and its process-related impurities.[17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Isomaltulose Yield Suboptimal pHDetermine the optimal pH for your specific sucrose isomerase. Most have an optimal pH in the range of 5.5-6.0.[9][10][18]
Suboptimal TemperatureCharacterize the optimal temperature for your enzyme. Many sucrose isomerases function best between 30°C and 40°C.[9][10][18] Temperatures above 50°C can lead to rapid enzyme deactivation.[10]
Inappropriate Substrate ConcentrationHigh sucrose concentrations can lead to substrate inhibition.[10] Test a range of sucrose concentrations (e.g., 20% - 60% w/v) to find the optimal level for your system.[10][14]
Enzyme InactivationThe enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's protocol. Consider performing an enzyme activity assay.
Presence of InhibitorsThe reaction mixture may contain inhibitors. For example, glucose and fructose can act as competitive inhibitors.[4] Some metal ions can also inhibit enzyme activity.[18] Consider purifying the substrate or using a buffer that chelates inhibitory metal ions.
High Levels of Byproducts (Glucose, Fructose, Trehalulose) Reaction Time is Too Long or Too ShortOptimize the reaction time. A time-course experiment will help determine the point of maximum isomaltulose concentration before significant byproduct accumulation or product degradation occurs.[10]
Non-specific Enzyme ActivityThe sucrose isomerase you are using may naturally produce a mixture of products.[4] Consider screening for a more specific enzyme or using molecular biology techniques to improve enzyme selectivity.
Suboptimal Reaction ConditionsFine-tune the pH and temperature, as these can influence the ratio of products.
Difficulty Reproducing Results Inconsistent Experimental ParametersEnsure all experimental parameters (pH, temperature, substrate concentration, enzyme loading, agitation) are precisely controlled and documented for each experiment.
Variability in Enzyme ActivityThe activity of your enzyme preparation may vary between batches. Always perform an activity assay on a new batch of enzyme before use.
Inaccurate QuantificationCalibrate your analytical instruments (e.g., HPLC) with known standards for sucrose, isomaltulose, glucose, and fructose to ensure accurate quantification.
Enzyme Instability/Short Half-life Harsh Reaction ConditionsOperating at the extremes of the enzyme's pH or temperature tolerance can lead to rapid denaturation. Operate within the enzyme's stable range. Protein engineering can also be used to improve thermostability.
Lack of Enzyme ProtectionConsider enzyme immobilization, which can protect the enzyme from harsh environmental conditions and improve its stability and reusability.[1][6][9][13][19] Common immobilization materials include calcium alginate.[11]

Data Presentation: Optimal Reaction Conditions for Isomaltulose Production

Enzyme Source Optimal pH Optimal Temperature (°C) Optimal Sucrose Concentration (g/L) Maximum Isomaltulose Yield/Conversion Rate Reference
Raoultella terrigena (Pal-2)5.54040081.7%[10]
Pantoea dispersa (Immobilized)6.030-4050090.6%[9]
Serratia sp. M1 (Immobilized)Not SpecifiedNot Specified600>90%[11]
Erwinia sp. D12 (Immobilized)Not Specified35200-300~50%[14]
Erwinia sp. Ejp6176.040Not SpecifiedNot Specified[18]

Experimental Protocols

1. Standard Enzyme Activity Assay

This protocol provides a general method for determining the activity of sucrose isomerase.

  • Principle: The rate of isomaltulose formation from sucrose is measured under defined conditions.

  • Reagents:

    • 50 mM Citrate-Na₂HPO₄ buffer (pH 6.0)

    • 584 mM Sucrose solution in the above buffer

    • Purified sucrose isomerase solution

  • Procedure:

    • Pre-warm the sucrose solution to the desired reaction temperature (e.g., 30°C).

    • Add 100 µL of the purified enzyme solution to 900 µL of the pre-warmed sucrose solution.

    • Incubate the reaction mixture at the reaction temperature for a defined period (e.g., 10 minutes).

    • Stop the reaction by boiling the mixture at 100°C for 5 minutes.

    • Analyze the concentration of isomaltulose formed using a suitable analytical method like HPLC.

  • Definition of Enzyme Activity: One unit (U) of sucrose isomerase activity is typically defined as the amount of enzyme required to produce 1 µmol of isomaltulose per minute under the specified conditions.[9]

2. Protocol for Enzyme Immobilization in Calcium Alginate

This protocol describes a common method for immobilizing enzymes or whole cells.

  • Materials:

    • Sucrose isomerase solution or cell suspension

    • 2.5% (w/v) Sodium alginate solution

    • 8% (w/v) Calcium chloride (CaCl₂) solution

  • Procedure:

    • Mix the enzyme solution or cell suspension with the sodium alginate solution.

    • Slowly drop the mixture into the CaCl₂ solution using a syringe or pipette. This will form spherical beads as the alginate crosslinks with the calcium ions.

    • Allow the beads to harden in the CaCl₂ solution for a specified time (e.g., overnight at 4°C).[9]

    • Wash the immobilized enzyme/cell beads with sterile distilled water to remove excess CaCl₂.

    • The immobilized enzyme is now ready for use in the conversion reaction.

Visualizations

Enzymatic_Conversion Sucrose Sucrose (α-1,2-glycosidic bond) Enzyme Sucrose Isomerase (SIase) Sucrose->Enzyme Binds to active site Isomaltulose Isomaltulose (α-1,6-glycosidic bond) Enzyme->Isomaltulose Catalyzes isomerization Byproducts Byproducts (Trehalulose, Glucose, Fructose) Enzyme->Byproducts Side reactions

Caption: Enzymatic conversion of sucrose to isomaltulose by sucrose isomerase.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme_Prep Enzyme Preparation (Free or Immobilized) Reaction Enzymatic Conversion (Controlled pH, Temp, Time) Enzyme_Prep->Reaction Substrate_Prep Substrate Preparation (Sucrose Solution) Substrate_Prep->Reaction Sampling Reaction Sampling Reaction->Sampling Quantification Product Quantification (e.g., HPLC) Sampling->Quantification Purification Downstream Processing (e.g., Chromatography) Quantification->Purification Final_Product Isomaltulose Hydrate Purification->Final_Product

Caption: General experimental workflow for isomaltulose production.

Troubleshooting_Tree Start Low Isomaltulose Yield? Check_Conditions Verify Reaction Conditions (pH, Temp, Substrate Conc.) Start->Check_Conditions Yes Check_Enzyme Assess Enzyme Activity Check_Conditions->Check_Enzyme Optimal Optimize_Conditions Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Suboptimal Check_Inhibitors Investigate Potential Inhibitors Check_Enzyme->Check_Inhibitors Good Activity New_Enzyme Use Fresh/New Enzyme Batch Check_Enzyme->New_Enzyme Low Activity Purify_Substrate Purify Substrate Check_Inhibitors->Purify_Substrate Inhibitors Present

Caption: Troubleshooting decision tree for low isomaltulose yield.

References

Technical Support Center: High-Purity Isomaltulose Hydrate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity isomaltulose hydrate (B1144303).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process, from initial decolorization to final crystallization.

Issue 1: Ineffective Decolorization or Persistent Yellow/Brown Hue in Syrup

Question: My isomaltulose syrup remains colored even after treatment with activated carbon. What could be the cause and how can I fix it?

Answer: Color formation is a common issue, often arising from caramelization or Maillard reactions during the enzymatic conversion or subsequent heating steps. Ineffective decolorization can result from suboptimal conditions during the activated carbon treatment.

Possible Causes & Solutions:

  • Suboptimal pH: The adsorption capacity of activated carbon is pH-dependent. For sugar solutions, the optimal pH for decolorization is typically between 4.5 and 6.0.[1] Operating outside this range can reduce efficiency.

  • Incorrect Temperature: The ideal temperature for decolorization is generally between 50-80°C.[1][2] Lower temperatures may decrease pigment solubility, while excessively high temperatures can promote further color formation (caramelization).[1]

  • Insufficient Carbon Dosage or Contact Time: The amount of activated carbon and the treatment time are critical. A typical dosage ranges from 0.1% to 2% (w/v), with a contact time of 30-60 minutes under agitation.[1][2] If decolorization is insufficient, consider increasing the dosage or time.

  • Wrong Type of Activated Carbon: Activated carbons have different pore structures. Pigments are typically large molecules requiring activated carbon with well-developed macropores or transitional pores. Ensure you are using a grade suitable for sugar decolorization.[3]

  • Carbon Carryover: Incomplete filtration after treatment can leave fine carbon particles, causing a grayish tint. Use a finer filter or a multi-stage filtration process to ensure complete removal.[1]

Issue 2: Low Yield of Isomaltulose Crystals

Question: I am experiencing a very low yield after the crystallization step. What factors could be contributing to this?

Answer: Low crystallization yield is a frequent problem that can significantly impact the efficiency of the purification process. Several factors related to solvent volume, cooling rate, and solution purity can be the cause.

Possible Causes & Solutions:

  • Excessive Solvent (Water): If too much water is present, the isomaltulose solution may not reach the necessary supersaturation level for crystallization to occur.[4]

    • Solution: Concentrate the syrup further by evaporation under vacuum at a temperature below 65°C to minimize color formation.[4] A concentration of 60-70% (w/v) is often preferred before cooling.

  • Crystallization Temperature is Too High: Isomaltulose solubility is temperature-dependent. If the final cooling temperature is not low enough, a significant amount of product will remain dissolved in the mother liquor.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of very small crystals or even "oiling out," where the solute separates as a liquid instead of a solid.[5] This can trap impurities and reduce the overall yield of pure crystals.

    • Solution: Employ a slow, controlled cooling process. A programmed cooling rate, for instance, lowering the temperature by 5°C per hour, can be effective.[6]

  • Presence of Impurities: High concentrations of other sugars like trehalulose (B37205), glucose, and fructose (B13574) can inhibit the crystallization of isomaltulose.

    • Solution: Ensure the preceding purification steps (ion exchange, chromatography) are effective in removing these impurities. If the mother liquor is rich in isomaltulose, a second crystallization can be performed to recover more product.[4]

Issue 3: Difficulty in Removing Trehalulose Impurity

Question: My final product has a high level of trehalulose, which is difficult to separate from isomaltulose. What are the best strategies for its removal?

Answer: Trehalulose is a structural isomer of isomaltulose and a common by-product of the enzymatic conversion of sucrose (B13894).[7] Due to their similar structures, separation can be challenging but is achievable using chromatographic techniques.

Effective Separation Methods:

  • Chromatography on Cation Exchange Resins: Preparative high-performance liquid chromatography (HPLC) using a Ca²⁺-catex column has been shown to separate trehalulose from isomaltulose.[8][9]

  • Anion-Exchange Chromatography: HPLC with a strong anion-exchange column can also effectively resolve isomaltulose from trehalulose, glucose, and fructose.[8][9]

  • Simulated Moving Bed (SMB) Chromatography: For industrial-scale purification, SMB is a highly efficient, continuous chromatographic process that can separate binary mixtures with high purity and productivity, making it suitable for separating isomers like isomaltulose and trehalulose.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude isomaltulose syrup? A1: The most common process-related impurities are trehalulose (another sucrose isomer), unreacted sucrose, and the monosaccharides glucose and fructose.[7] Small amounts of other oligosaccharides may also be present.

Q2: What is the purpose of the ion-exchange step in the purification workflow? A2: The ion-exchange step is crucial for removing charged impurities such as mineral salts, amino acids, and organic acids from the syrup. This demineralization is important because these impurities can inhibit crystallization and affect the final product's quality and stability. Both cation and anion exchange resins are typically used in sequence.[5]

Q3: How can I control the crystal size of isomaltulose hydrate? A3: Crystal size can be controlled by several factors:

  • Cooling Rate: Slower cooling rates generally lead to larger crystals.[13]

  • Agitation: The speed and type of agitation during crystallization influence nucleation and crystal growth.

  • Seeding: Introducing seed crystals of a specific size can help control the final crystal size distribution.[14] The amount of seed crystal added is typically 0.1-10% of the reaction mixture.[14]

  • Supersaturation Level: The degree of supersaturation when crystallization begins affects the rate of nucleation and growth.

Q4: I'm having issues with my HPLC analysis (e.g., peak tailing, shifting retention times). What should I check? A4: HPLC problems are common and can often be resolved systematically.

  • Peak Tailing or Double Peaks: This may be caused by a clogged column frit or column degradation. Try backwashing the column or replacing the frit. It could also indicate column overload, in which case you should reduce the injection volume.[15]

  • Shifting Retention Times: This is often due to poor column equilibration, changes in the mobile phase composition (e.g., evaporation), or temperature fluctuations. Ensure the column is fully equilibrated, use fresh mobile phase, and employ a column thermostat.[15]

  • Low Sensitivity: Check that your sample concentration is adequate and that the detector is appropriate for non-chromophoric sugars (Refractive Index [RI] or Evaporative Light Scattering [ELSD] detectors are common).[8] Ensure the detector window is clean.[15]

Q5: What are the recommended storage conditions for high-purity this compound? A5: Isomaltulose is highly stable, particularly in acidic conditions, and has very low hygroscopicity (moisture absorption).[16] For long-term stability, it should be stored in a cool, dry place (e.g., 25°C, 50-60% relative humidity) in a well-sealed container to prevent moisture ingress.[17]

Data Presentation

Table 1: Optimized Parameters for Activated Carbon Decolorization

ParameterRecommended RangeRationale
pH 4.5 - 6.0Optimizes adsorption performance of activated carbon.[1]
Temperature 50 - 80 °CIncreases pigment solubility and enhances adsorption effect.[1][2]
Dosage 0.1 - 2% (w/v)Dependent on initial color and impurity content.[1][2]
Contact Time 30 - 60 minutesEnsures sufficient time for adsorption to occur.[1]

Table 2: Comparison of Analytical Methods for Isomaltulose Purity

MethodPrincipleCommon Detector(s)Key AdvantagesCommon Issues
HPLC-HILIC Hydrophilic InteractionELSD, RI, CADGood separation of polar compounds; compatible with gradient elution (ELSD/CAD).[8]Low sensitivity with RI detector.[8]
HPLC (Ion-Exchange) Anion or Cation ExchangeRI, PADExcellent resolution of sugar isomers like isomaltulose and trehalulose.[8][9]Can have long run times depending on the column.[8][9]
Capillary Electrophoresis (CE) Differential migration in an electric fieldUV (indirect)High resolution, small sample volume.Lower concentration sensitivity for some analytes.

Experimental Protocols

Protocol 1: Activated Carbon Decolorization of Crude Isomaltulose Syrup

  • Preparation: Transfer the crude isomaltulose syrup into a temperature-controlled reaction vessel equipped with an agitator.

  • pH Adjustment: Dilute the syrup to a concentration of approximately 50% (w/v).[2] Adjust the pH of the solution to between 4.5 and 6.0 using a suitable food-grade acid or base.[1]

  • Heating: Heat the solution to 70-80°C while stirring.[2]

  • Carbon Addition: Add 0.5-1.0% (w/v) of food-grade powdered activated carbon to the heated syrup.[1]

  • Adsorption: Maintain the temperature and continue to stir the mixture for 30-60 minutes to ensure adequate contact.[1]

  • Filtration: Remove the activated carbon from the syrup using a pressure filter with a suitable filter aid (e.g., diatomaceous earth) or through membrane filtration to ensure no carbon fines remain.[1]

  • Analysis: Analyze a sample of the clarified syrup for color and purity before proceeding to the next step.

Protocol 2: Laboratory-Scale Crystallization of this compound

  • Concentration: Take the purified, decolorized isomaltulose syrup and concentrate it under vacuum using a rotary evaporator. The bath temperature should not exceed 65°C. Continue until the syrup reaches a concentration of approximately 65-70% (w/v).

  • Seeding: Transfer the hot, concentrated syrup to a jacketed crystallization vessel with controlled agitation. Cool the syrup to 50°C. Add 0.1% (w/w) of fine isomaltulose seed crystals to induce crystallization.[6]

  • Controlled Cooling: Program the crystallizer to cool slowly from 50°C to 35°C at a rate of 5°C per hour.[6] Continue cooling to a final temperature of ~20°C.

  • Maturation: Hold the crystal slurry at the final temperature for several hours under gentle agitation to allow for crystal growth and to maximize the yield.

  • Separation: Separate the crystals from the mother liquor via centrifugation or vacuum filtration.

  • Washing: Wash the crystals sparingly with a small amount of cold, purified water to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Purification_Workflow CrudeSyrup Crude Isomaltulose Syrup (from Enzymatic Conversion) Decolorization Step 1: Decolorization (Activated Carbon) CrudeSyrup->Decolorization Filtration1 Filtration Decolorization->Filtration1 Impurities1 Color Impurities Decolorization->Impurities1 IonExchange Step 2: Ion Exchange (Cation & Anion Resins) Filtration1->IonExchange Evaporation Step 3: Concentration (Vacuum Evaporation) IonExchange->Evaporation Impurities2 Salts, Charged Molecules IonExchange->Impurities2 Crystallization Step 4: Crystallization (Seeding & Cooling) Evaporation->Crystallization Centrifugation Centrifugation / Filtration Crystallization->Centrifugation Drying Drying Centrifugation->Drying MotherLiquor Mother Liquor (Residual Sugars) Centrifugation->MotherLiquor FinalProduct High-Purity This compound Drying->FinalProduct

Caption: Standard workflow for this compound purification.

Troubleshooting_Crystallization Start Problem: Low Crystal Yield Check_Conc Is Syrup Concentration ~65-70% (w/v)? Start->Check_Conc Check_Purity Is Syrup Purity High? (Low residual sugars) Check_Conc->Check_Purity Yes Sol_Evap Action: Concentrate Syrup Further (Vacuum Evaporation) Check_Conc->Sol_Evap No Check_Cooling Was Cooling Slow & Controlled? Check_Purity->Check_Cooling Yes Sol_Chrom Action: Improve Upstream Purification (e.g., Chromatography) Check_Purity->Sol_Chrom No Sol_Cool Action: Implement Gradual Cooling Profile (e.g., 5°C/hr) Check_Cooling->Sol_Cool No Success Yield Improved Check_Cooling->Success Yes Sol_Evap->Check_Conc Re-evaluate Sol_Chrom->Check_Purity Re-evaluate Sol_Cool->Check_Cooling Re-evaluate

Caption: Logical guide for troubleshooting low crystallization yield.

References

Byproduct formation during Isomaltulose hydrate synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during isomaltulose hydrate (B1144303) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the enzymatic synthesis of isomaltulose from sucrose (B13894)?

A1: The enzymatic conversion of sucrose to isomaltulose, catalyzed by sucrose isomerase, primarily yields three main byproducts: trehalulose (B37205), glucose, and fructose (B13574).[1][2] The formation of these byproducts is an inherent part of the enzymatic reaction, where the α-1,2-glycosidic bond in sucrose is rearranged. While the desired reaction forms an α-1,6-glycosidic bond to create isomaltulose, an alternative rearrangement can form an α-1,1-glycosidic bond, resulting in trehalulose. Additionally, the hydrolysis of the glycosidic bond can lead to the formation of glucose and fructose.[1]

Q2: What is a typical composition of the crude reaction mixture after enzymatic conversion?

A2: The composition can vary depending on the enzyme source and reaction conditions. However, a typical crude isomaltulose solution may contain a significant amount of the desired product along with smaller quantities of byproducts. For instance, some processes report an isomaltulose purity of around 85.8% in the reaction mixture, with the remainder being trehalulose, glucose, fructose, and unreacted sucrose.[3][4] In some cases, the concentration of glucose and fructose can be around 5% of the total saccharide content.[5]

Q3: How can I analyze the composition of my reaction mixture to quantify isomaltulose and its byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the separation and quantification of isomaltulose, trehalulose, glucose, and fructose in a reaction mixture.[6][7][8] Typically, an HPLC system with a refractive index (RI) detector is used.[9] Several methods have been developed, with some achieving separation in as little as 11 minutes.

Troubleshooting Guide

This guide addresses common issues encountered during isomaltulose synthesis, focusing on minimizing byproduct formation and strategies for their removal.

Issue 1: High Concentration of Trehalulose Byproduct

High levels of trehalulose can reduce the yield and purity of the final isomaltulose product.

Possible Causes:

  • Reaction Temperature: The formation of trehalulose is highly dependent on the reaction temperature. Lower temperatures tend to favor the formation of trehalulose, while higher temperatures favor isomaltulose formation.[5]

  • Enzyme Characteristics: The specific sucrose isomerase used can have a significant impact on the ratio of isomaltulose to trehalulose produced. Some enzymes naturally produce a higher proportion of trehalulose.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Experiment with increasing the reaction temperature within the optimal range for your specific enzyme. A study found that with a particular enzyme, the ratio of trehalulose to isomaltulose was 10.1:1 at 15°C, but decreased to 4.3:1 at 30°C.[5]

  • Enzyme Selection: If temperature optimization is insufficient, consider screening different sucrose isomerases from various microbial sources, as they exhibit different product specificities.

  • Chromatographic Separation: If significant amounts of trehalulose persist, downstream purification using chromatography is necessary. Strong acidic cation exchange resins have been shown to be effective in separating isomaltulose and trehalulose.[10]

Issue 2: Significant Amounts of Glucose and Fructose in the Product

The presence of monosaccharides (glucose and fructose) indicates hydrolysis of sucrose, which competes with the desired isomerization reaction.

Possible Causes:

  • Sub-optimal pH: The pH of the reaction mixture can influence the hydrolytic activity of the sucrose isomerase.

  • Reaction Time: Prolonged reaction times can sometimes lead to increased hydrolysis of both the substrate (sucrose) and the product (isomaltulose).

  • Enzyme Purity: The presence of contaminating invertase activity in the enzyme preparation can lead to the hydrolysis of sucrose.

Troubleshooting Steps:

  • Optimize Reaction pH: Ensure the reaction is carried out at the optimal pH for your sucrose isomerase to favor isomerization over hydrolysis. The optimal pH for isomaltulose synthesis is often in the range of 5.5 to 6.0.[3][11]

  • Monitor Reaction Progress: Track the reaction over time using HPLC to determine the optimal reaction time that maximizes isomaltulose concentration while minimizing glucose and fructose formation.

  • Purify the Enzyme: If you are using a crude enzyme extract, consider purifying the sucrose isomerase to remove any contaminating enzymes with hydrolytic activity.

  • Immobilize the Enzyme: Using immobilized enzymes can sometimes help in controlling the reaction and minimizing byproduct formation.[1][3][4][6][11][12][13][14]

Quantitative Data Summary

The following tables summarize quantitative data on byproduct formation and the impact of reaction conditions on isomaltulose synthesis.

Table 1: Byproduct Composition in Isomaltulose Synthesis

ByproductTypical Concentration RangeReference
TrehaluloseVaries significantly with temperature and enzyme source[5]
Glucose~1-5% of total saccharides[5][15]
Fructose~1-5% of total saccharides[5][15]

Table 2: Influence of Reaction Parameters on Isomaltulose Yield and Purity

ParameterOptimal Range/ConditionImpact on Byproduct FormationReference
pH 5.5 - 7.5Sub-optimal pH can increase hydrolysis (glucose & fructose formation).[3][11]
Temperature 30°C - 40°CLower temperatures favor trehalulose formation.[5][11][12]
Substrate Concentration 600 g/L - 800 g/LVery high concentrations can sometimes decrease yield.[3][6][12]
Enzyme Immobilization N/ACan improve operational stability and reusability, potentially leading to purer product over repeated batches.[1][3][4][6][11][12][13][14]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Isomaltulose using Immobilized Sucrose Isomerase

This protocol provides a general procedure for the synthesis of isomaltulose using immobilized sucrose isomerase.

Materials:

  • Sucrose solution (e.g., 600 g/L in 50 mM citrate-phosphate buffer, pH 6.0)

  • Immobilized sucrose isomerase (e.g., cross-linked on chitosan (B1678972) beads)

  • Reaction vessel with temperature and pH control

  • Shaker or stirrer

Procedure:

  • Prepare the sucrose substrate solution and adjust the pH to the optimal value for the enzyme (e.g., pH 6.0).

  • Add the immobilized sucrose isomerase to the substrate solution at a predetermined enzyme loading (e.g., 15 U/g of sucrose).[12]

  • Incubate the reaction mixture at the optimal temperature (e.g., 30-40°C) with gentle agitation for a specified duration (e.g., 12 hours).[11][12]

  • Periodically take samples from the reaction mixture for analysis by HPLC to monitor the progress of the reaction.

  • Once the reaction has reached the desired conversion, stop the reaction by separating the immobilized enzyme from the solution by filtration or centrifugation. The immobilized enzyme can often be washed and reused for subsequent batches.

  • The resulting solution contains isomaltulose along with byproducts and unreacted sucrose, which can then be subjected to purification steps.

Protocol 2: HPLC Analysis of Isomaltulose and Byproducts

This protocol outlines a general method for the analysis of the reaction mixture.

Instrumentation and Columns:

  • HPLC system with a refractive index (RI) detector.

  • An appropriate carbohydrate analysis column (e.g., NH2 bonded phase column).[10]

Mobile Phase and Conditions:

  • A typical mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[10]

  • Flow rate: 1.0 mL/min.[10]

  • Column temperature: 40°C.[10]

  • Detector temperature: 40°C.[10]

Procedure:

  • Prepare standard solutions of isomaltulose, trehalulose, glucose, fructose, and sucrose of known concentrations.

  • Dilute the reaction samples to fall within the concentration range of the standard curve.

  • Filter the diluted samples through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Visualizations

Byproduct_Troubleshooting_Workflow cluster_start Start: Analyze Reaction Mixture cluster_issue Identify Primary Issue cluster_byproduct_type Determine Byproduct Type cluster_trehalulose Troubleshoot High Trehalulose cluster_monosaccharides Troubleshoot High Monosaccharides cluster_end End Goal Start Analyze reaction mixture by HPLC Issue High Byproduct Concentration? Start->Issue ByproductType Predominant Byproduct? Issue->ByproductType Yes End Optimized Isomaltulose Synthesis Issue->End No Temp Optimize Reaction Temperature (Increase Temperature) ByproductType->Temp Trehalulose pH Optimize Reaction pH (e.g., 5.5-6.0) ByproductType->pH Glucose/Fructose Enzyme Consider Different Enzyme Source Temp->Enzyme Chroma1 Purify via Chromatography Enzyme->Chroma1 Chroma1->End Time Optimize Reaction Time pH->Time EnzymePurity Use Purified Enzyme Time->EnzymePurity Chroma2 Purify via Chromatography EnzymePurity->Chroma2 Chroma2->End

Caption: Troubleshooting workflow for high byproduct formation.

Isomaltulose_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing cluster_final Final Product Substrate Prepare Sucrose Solution Reaction Combine Substrate and Enzyme in Bioreactor Substrate->Reaction Enzyme Prepare/Immobilize Sucrose Isomerase Enzyme->Reaction Control Control pH and Temperature Reaction->Control Monitor Monitor with HPLC Control->Monitor Monitor->Control Ongoing Separate Separate Immobilized Enzyme Monitor->Separate Reaction Complete Purify Purify Isomaltulose (e.g., Chromatography) Separate->Purify Crystallize Crystallize Isomaltulose Hydrate Purify->Crystallize Product Pure this compound Crystallize->Product

Caption: General workflow for isomaltulose synthesis.

References

Technical Support Center: Crystallization of Isomaltulose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of isomaltulose hydrate (B1144303). The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of isomaltulose hydrate, offering potential causes and recommended solutions.

Issue Potential Cause Troubleshooting Steps
Poor or No Crystal Formation Insufficient Supersaturation: The concentration of isomaltulose is below the level required for nucleation.- Concentrate the solution further by evaporating more solvent. - Cool the solution to a lower temperature to decrease solubility.
Presence of Inhibiting Impurities: By-products from the enzymatic conversion of sucrose (B13894) (e.g., trehalulose, glucose, fructose) can hinder crystal growth.[1]- Purify the isomaltulose solution using chromatography or ion exchange resins before crystallization. - Perform a recrystallization of the obtained crystals to improve purity.
Inappropriate Solvent: The chosen solvent may not be optimal for inducing crystallization.- While water is the most common solvent, ensure the solution is not too dilute. For non-aqueous systems, consider solvent-antisolvent methods.
Low Crystal Yield Excessive Solvent: A large amount of isomaltulose remains dissolved in the mother liquor.[2]- Reduce the amount of solvent used for dissolution initially. - Concentrate the mother liquor and perform a second crystallization to recover more product.
Rapid Cooling: Fast cooling rates can lead to the formation of small crystals and reduced overall yield.- Implement a gradual cooling profile to allow for controlled crystal growth. A rate of 1°C/hour or slower can be effective.[1]
Formation of Small or Needle-like Crystals High Supersaturation: A very high degree of supersaturation can lead to rapid nucleation and the formation of many small crystals.[3][4]- Optimize the supersaturation level by adjusting the initial concentration and cooling rate. Lower supersaturation generally favors the growth of larger crystals.[4]
Presence of Certain Impurities: Some impurities can alter the crystal habit, leading to undesirable morphologies.- Characterize the impurity profile of your starting material. - Employ purification techniques to remove problematic impurities before crystallization.
Oiling Out or Amorphous Precipitate Supersaturation Exceeds Metastable Zone Limit: The solution is too concentrated or cooled too quickly, causing the isomaltulose to separate as a liquid phase rather than crystals.- Reduce the initial concentration of the isomaltulose solution. - Decrease the cooling rate to maintain the solution within the metastable zone. - Increase the agitation rate to improve mass transfer.
Inconsistent Crystal Size Distribution Inadequate Agitation: Poor mixing can lead to localized variations in supersaturation, resulting in a wide range of crystal sizes.- Ensure consistent and appropriate agitation throughout the crystallization process to maintain a uniform suspension.
Lack of Seeding: Spontaneous nucleation can be uncontrolled and lead to varied crystal sizes.- Introduce seed crystals of a known size and quantity to control the nucleation process and achieve a more uniform crystal size distribution.[1] The amount of seed crystals can range from 0.1-10 wt% of the total reaction mixture.[1]

Frequently Asked Questions (FAQs)

1. What is the typical solubility of this compound in water?

Isomaltulose's solubility in water is significantly lower than that of sucrose, especially at lower temperatures.[5] This property is fundamental to its crystallization.

Temperature (°C)Isomaltulose Solubility ( g/100g water)Sucrose Solubility ( g/100g water)
20~30~200
40~45~240
60~65~280

2. What are the most common impurities in crude isomaltulose solutions and how do they affect crystallization?

The most common impurities arise from the enzymatic conversion of sucrose and include trehalulose, glucose, and fructose.[1] Trehalulose, in particular, is known to inhibit the crystal growth of isomaltulose.[1] These impurities can reduce crystal yield and affect the final crystal morphology.

3. What is the role of seed crystals in isomaltulose crystallization?

Seed crystals provide a surface for crystal growth to occur, which helps to control the onset of crystallization and can lead to a more uniform crystal size distribution.[1] Using seed crystals can prevent issues associated with spontaneous and uncontrolled nucleation. The recommended average particle size for seed crystals is typically between 50-300 μm.[1]

4. What analytical methods can be used to monitor the crystallization process?

Several methods can be employed to monitor the concentration of isomaltulose and its impurities in the solution:

  • High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying sugars.[6][7][8][9]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A sensitive method for carbohydrate analysis.[7]

  • Capillary Electrophoresis (CE): Can be used for the identification and quantification of isomaltulose and its process-related impurities.[10]

Experimental Protocols

1. Protocol for Cooling Crystallization of this compound

This protocol describes a typical lab-scale cooling crystallization process.

  • Step 1: Preparation of Supersaturated Solution

    • Dissolve crude isomaltulose in deionized water at an elevated temperature (e.g., 60-70°C) with stirring until a clear solution is obtained. The concentration should be high enough to ensure supersaturation upon cooling (e.g., 50-70% w/v).

  • Step 2: Seeding (Optional but Recommended)

    • Cool the solution to a temperature slightly above the expected nucleation point (e.g., 50°C).

    • Add a small quantity (0.1-1% w/w) of finely ground this compound seed crystals to the solution.

  • Step 3: Controlled Cooling

    • Cool the solution slowly and under constant, gentle agitation. A programmable water bath is ideal for this. A typical cooling rate is 1-5°C per hour.[7]

  • Step 4: Maturation

    • Once the final temperature is reached (e.g., 20-25°C), continue to stir the slurry for several hours (e.g., 2-5 hours) to allow for further crystal growth and to maximize the yield.

  • Step 5: Crystal Isolation and Drying

    • Separate the crystals from the mother liquor by filtration (e.g., using a Büchner funnel) or centrifugation.

    • Wash the crystals with a small amount of cold water or a water/ethanol mixture to remove residual mother liquor.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

2. Protocol for Monitoring Isomaltulose Concentration by HPLC

  • Step 1: Sample Preparation

    • Withdraw a small aliquot of the solution from the crystallizer.

    • Filter the sample through a 0.45 µm syringe filter to remove any crystals or particulate matter.

    • Dilute the sample to an appropriate concentration with the mobile phase.

  • Step 2: HPLC Analysis

    • Column: Use a column suitable for carbohydrate analysis, such as an amino- or HILIC-based column.

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 75:25 v/v) is commonly used.

    • Detector: A refractive index (RI) detector is typically used for sugar analysis.

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0-1.5 mL/min.

  • Step 3: Quantification

    • Prepare a calibration curve using standards of pure isomaltulose.

    • Calculate the concentration of isomaltulose in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_analysis Analysis prep_solution Prepare Supersaturated Isomaltulose Solution seeding Introduce Seed Crystals prep_solution->seeding cooling Controlled Cooling seeding->cooling maturation Maturation cooling->maturation isolation Isolate Crystals (Filtration/Centrifugation) maturation->isolation drying Dry Crystals isolation->drying analysis Analyze Purity & Yield (e.g., HPLC) drying->analysis

Figure 1. Experimental workflow for the crystallization of this compound.

challenges_troubleshooting cluster_challenges Common Crystallization Challenges cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions C1 Poor/No Crystal Formation P1 Insufficient Supersaturation C1->P1 P2 Inhibiting Impurities C1->P2 C2 Low Crystal Yield C2->P2 P3 Excessive Solvent C2->P3 C3 Small/Needle-like Crystals C3->P2 P4 High Supersaturation C3->P4 S1 Concentrate Solution / Lower Temp P1->S1 S2 Purify Starting Material P2->S2 S3 Reduce Solvent / Recrystallize P3->S3 S4 Optimize Supersaturation P4->S4

Figure 2. Logical relationship between challenges, causes, and solutions.

References

Technical Support Center: Understanding and Managing the Maillard Reaction with Isomaltulose Hydrate in Food Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Isomaltulose hydrate (B1144303) in food processing, with a specific focus on its interaction with the Maillard reaction. Contrary to some initial assumptions, Isomaltulose hydrate, as a reducing sugar, actively participates in the Maillard reaction. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers manage and leverage this characteristic in their work.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound and the Maillard reaction.

Problem Potential Causes Troubleshooting Steps
Unexpected or Excessive Browning High pH: The Maillard reaction is accelerated in alkaline conditions.[1] High Temperature: Reaction rates increase significantly with elevated temperatures.[1] Amino Acid Type: Certain amino acids, like glycine (B1666218), react more intensely with Isomaltulose than others.[1]1. Adjust pH: Lower the pH of your system. The initial step of the Maillard reaction is decreased at pH values lower than the pKa of the amino group. 2. Lower Temperature: Reduce the processing temperature and consider increasing the reaction time to achieve the desired outcome without excessive browning. 3. Amino Acid Selection: If possible, consider using amino acids that have a lower reactivity with Isomaltulose. For instance, lysine (B10760008) shows less intense browning with Isomaltulose compared to glycine.[1]
Inconsistent Browning Results Fluctuations in pH or Temperature: Minor variations in these parameters can lead to significant differences in the extent of the Maillard reaction. Inaccurate Component Concentrations: Errors in the concentration of this compound or amino acids will affect the reaction rate.1. Monitor and Control Parameters: Implement strict monitoring and control of pH and temperature throughout the experiment. 2. Precise Measurements: Ensure accurate weighing and dissolving of all components to maintain consistent concentrations.
Difficulty in Quantifying the Extent of the Reaction Inappropriate Analytical Method: Relying solely on visual color assessment can be subjective and inaccurate.1. Use Spectrophotometry: Measure the absorbance of the reaction solution at 420 nm to quantify the formation of brown pigments (melanoidins).[1] 2. Measure Intermediate Products: Quantify the formation of intermediate products like 5-Hydroxymethylfurfural (5-HMF) using High-Performance Liquid Chromatography (HPLC). 3. Quantify Amino Acid Loss: Determine the reduction in free amino groups using methods like the o-phthaldialdehyde (OPA) assay.[2]
Undesirable Flavor or Aroma Development Formation of Specific Maillard Reaction Products (MRPs): The types of MRPs formed, which dictate flavor and aroma, are dependent on the specific amino acids and processing conditions.[3]1. Sensory Analysis: Conduct sensory evaluations to characterize the flavor and aroma profile. 2. Analytical Characterization: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile compounds responsible for the aroma. 3. Process Optimization: Adjust temperature, time, and pH to alter the profile of MRPs and achieve the desired sensory characteristics.

Frequently Asked Questions (FAQs)

Q1: Does this compound prevent the Maillard reaction?

A1: No, this is a common misconception. This compound is a reducing sugar and actively participates in the Maillard reaction.[1] In some instances, particularly with certain amino acids like glycine and at higher pH and temperatures, it can produce more intense browning than glucose.[1]

Q2: How does the reactivity of Isomaltulose in the Maillard reaction compare to other sugars?

A2: The reactivity of Isomaltulose is dependent on the specific conditions. For example, in the presence of lysine, glucose solutions tend to brown more intensely than Isomaltulose solutions.[1] However, with glycine, Isomaltulose solutions exhibit more intense browning than glucose solutions under the same conditions.[1]

Q3: What are the key factors that influence the extent of the Maillard reaction with this compound?

A3: The primary factors are:

  • pH: Higher pH (alkaline conditions) significantly accelerates the reaction.[1]

  • Temperature: Increasing the temperature increases the rate of the reaction.[1]

  • Type of Amino Acid: The specific amino acid present has a major impact on the intensity of the browning. Glycine, for example, is highly reactive with Isomaltulose.[1]

  • Concentration of Reactants: The concentration of both this compound and the amino acid will influence the reaction rate.

Q4: How can I control the browning of my product when using this compound?

A4: To control browning, you can:

  • Lower the pH of your formulation.

  • Reduce the processing temperature.

  • Shorten the heating time.

  • If your formulation allows, select amino acids that are less reactive with Isomaltulose.

Q5: What are the sensory implications of the Maillard reaction with Isomaltulose?

A5: The Maillard reaction with Isomaltulose will contribute to the flavor and aroma of the final product. The specific sensory profile will depend on the amino acids present and the processing conditions. For example, replacing sucrose (B13894) with isomaltulose in muffins has been shown to cause a darkening of the product, likely due to an enhancement of the Maillard reaction.[4] This can also impact the flavor profile, and in some cases, the lower sweetening power of isomaltulose might require adjustments to the formulation to achieve the desired taste.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the non-enzymatic browning of Isomaltulose in comparison to other sugars under various conditions. The extent of the Maillard reaction is measured by the absorbance at 420 nm (A420), which indicates the intensity of the brown color.

Table 1: Effect of Amino Acid Type and pH on Browning (A420) at 70°C

SugarAmino AcidpHA420 at 100 min
Isomaltulose Lysine91.266
FructoseLysine90.605
Isomaltulose Glycine92.160
GlucoseGlycine90.036
Isomaltulose Lysine103.012
FructoseLysine102.952

Data sourced from Hadjikinova et al. (2024).[1]

Table 2: Effect of Temperature and pH on Browning (A420) of Isomaltulose with Glycine

TemperaturepHA420 at 60 min
70°C9~1.5
80°C9~2.25
70°C10~2.8
80°C10~4.5

Data estimated from graphical representations in Hadjikinova et al. (2024).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the Maillard reaction involving this compound.

Protocol 1: Spectrophotometric Quantification of Browning

Objective: To quantify the extent of the Maillard reaction by measuring the formation of brown pigments (melanoidins).

Materials:

  • This compound

  • Selected amino acid (e.g., glycine, lysine)

  • Phosphate (B84403) buffer solutions of desired pH (e.g., pH 9 and pH 10)

  • Spectrophotometer

  • Water bath or incubator

  • Test tubes or vials

  • Pipettes

Methodology:

  • Preparation of Model Solutions:

    • Prepare a 20% (w/v) aqueous solution of this compound.

    • Prepare a 0.1 M solution of the chosen amino acid (e.g., glycine or lysine).

    • For each experimental condition, mix the Isomaltulose solution and the amino acid solution in a 1:1 ratio in a test tube.

    • Adjust the pH of the final solution to the desired level (e.g., 9 or 10) using the appropriate phosphate buffer.

  • Incubation:

    • Place the test tubes in a water bath or incubator set to the desired temperature (e.g., 70°C or 80°C).

  • Spectrophotometric Measurement:

    • At regular time intervals (e.g., every 10 minutes for up to 100 minutes), remove an aliquot from each test tube.

    • Measure the absorbance of the aliquot at 420 nm using a spectrophotometer. Use the initial unheated solution as a blank.

  • Data Analysis:

    • Plot the absorbance at 420 nm against time to observe the kinetics of the browning reaction.

Protocol 2: Quantification of Free Amino Group Loss (OPA Method)

Objective: To determine the consumption of amino acids during the Maillard reaction by quantifying the remaining free amino groups.

Materials:

  • o-phthaldialdehyde (OPA) reagent

  • Sodium dodecyl sulfate (B86663) (SDS) solution

  • Reaction samples from Protocol 1 at different time points

  • Spectrofluorometer or spectrophotometer

  • Glycine or other amino acid standard solutions

Methodology:

  • Sample Preparation:

    • Take aliquots from the reaction mixtures at various time intervals as in Protocol 1.

    • Dilute the samples to a suitable concentration with deionized water.

  • OPA Reaction:

    • To a specific volume of the diluted sample, add the OPA reagent.

    • Allow the reaction to proceed for a set amount of time at room temperature in the dark.

  • Measurement:

    • Measure the fluorescence intensity (excitation at 340 nm, emission at 455 nm) or the absorbance at 340 nm.

  • Quantification:

    • Create a standard curve using known concentrations of the amino acid.

    • Calculate the concentration of the remaining free amino groups in the samples based on the standard curve.

    • Determine the percentage of amino acid loss over time.

Visualizations

Maillard_Reaction_Factors cluster_factors Influencing Factors cluster_reaction Maillard Reaction with Isomaltulose cluster_outcomes Observable Outcomes Temp Temperature Reaction Isomaltulose + Amino Acid -> MRPs Temp->Reaction pH pH pH->Reaction AminoAcid Amino Acid Type AminoAcid->Reaction Concentration Reactant Concentration Concentration->Reaction Browning Browning (Color Change) Reaction->Browning Flavor Flavor & Aroma Development Reaction->Flavor

Caption: Factors influencing the Maillard reaction with Isomaltulose.

Caption: Troubleshooting workflow for unexpected browning with Isomaltulose.

References

Technical Support Center: Isomaltulose Hydrate Production via Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of isomaltulose hydrate (B1144303) from microbial fermentation.

Troubleshooting Guide

Issue 1: Low Isomaltulose Yield Despite Good Cell Growth

Q: My fermentation shows high cell density, but the final isomaltulose yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: This is a common issue that often points to problems with the enzymatic conversion of sucrose (B13894) to isomaltulose, rather than the cell growth itself. Here are the primary areas to investigate:

  • Suboptimal Fermentation Conditions: The optimal conditions for cell growth and sucrose isomerase activity can differ.

    • Solution: Review and optimize key fermentation parameters during the production phase. These include:

      • Temperature: Most sucrose isomerases from organisms like Erwinia rhapontici and Serratia plymuthica have an optimal temperature range of 30-40°C.[1][2][3] Operation outside this range can significantly reduce enzyme activity.

      • pH: The optimal pH for isomaltulose production is typically between 5.5 and 6.0.[2][4][5] Maintaining a stable pH within this range is crucial for maximal enzyme function.

      • Aeration and Agitation: While important for cell growth, excessive aeration and agitation can cause shear stress, potentially damaging the cells and affecting enzyme stability.[6] It's important to find a balance that ensures adequate mixing without harming the cells.

  • Enzyme Inhibition or Inactivation: High substrate concentrations or the presence of inhibitory compounds can negatively impact sucrose isomerase activity.

    • Solution:

      • Substrate Inhibition: While a high sucrose concentration is necessary for high product yield, excessively high concentrations can inhibit the enzyme.[7] Experiment with different initial sucrose concentrations, for example, ranging from 400 g/L to 650 g/L, to find the optimal balance for your specific strain.[2][8][9]

      • Byproduct Inhibition: The accumulation of byproducts like glucose, fructose, and trehalulose (B37205) can inhibit the sucrose isomerase.[5][10][11][12] Consider strategies to remove these byproducts during fermentation, such as using a strain with a modified metabolic pathway.

  • Poor Enzyme Expression or Stability: The sucrose isomerase may not be expressed at high enough levels, or it may be unstable under the fermentation conditions.

    • Solution:

      • Strain Improvement: Consider using mutagenesis or metabolic engineering to develop a strain with enhanced sucrose isomerase production or stability.[1][13][14]

      • Immobilization: Immobilizing the microbial cells in matrices like calcium alginate can improve enzyme stability and allow for repeated batch or continuous fermentation, leading to higher overall yields.[4][7][8][14][15][16]

Issue 2: Significant Byproduct Formation (Glucose, Fructose, Trehalulose)

Q: My fermentation is producing a high concentration of byproducts such as glucose, fructose, and trehalulose, which complicates downstream processing and reduces the purity of my isomaltulose hydrate. What can I do to minimize their formation?

A: The formation of these byproducts is a known challenge in isomaltulose production.[5][10][11][12] Here are some strategies to address this:

  • Strain Selection and Engineering: The ratio of isomaltulose to byproducts can vary significantly between different microbial strains.[10][17]

    • Solution:

      • Screen different producing organisms, such as various species of Erwinia, Serratia, or Pantoea, to identify one with higher specificity for isomaltulose production.[3][8]

      • Employ protein engineering techniques to modify the fructose-binding site of the sucrose isomerase, which can alter the product ratio.[10]

  • Process Optimization: Fermentation conditions can influence the proportion of byproducts.

    • Solution:

      • Temperature Control: Higher temperatures can sometimes lead to increased hydrolysis of sucrose into glucose and fructose.[2] Maintaining the optimal temperature for isomerization is key.

      • Reaction Time: Prolonged fermentation times after the majority of sucrose has been converted can lead to the breakdown of isomaltulose or further side reactions. Optimize the fermentation duration to maximize isomaltulose concentration while minimizing byproduct formation.[2]

  • Downstream Purification: While the goal is to minimize byproduct formation during fermentation, efficient downstream processing is also crucial.

    • Solution: After fermentation, the product stream can be purified. Crystallization is a common method to obtain high-purity this compound.[15][18][19] Other techniques include chromatography and the use of immobilized yeast cells to remove residual glucose, fructose, and sucrose.[19]

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used microorganisms for industrial isomaltulose production?

A1: Several microorganisms are known to produce sucrose isomerase for the conversion of sucrose to isomaltulose. The most well-studied and industrially relevant strains include species of Erwinia (especially Erwinia rhapontici), Serratia (such as Serratia plymuthica), Pantoea, and Protaminobacter rubrum.[3][7][8][15][20][21][22] More recently, genetically engineered strains of Escherichia coli and Corynebacterium glutamicum have been developed for enhanced and more controlled production.[4][16]

Q2: What is cell immobilization and how can it improve my isomaltulose yield?

A2: Cell immobilization is a technique where microbial cells are physically confined or localized within a defined region of space with retention of their catalytic activity.[8] For isomaltulose production, cells are commonly entrapped in calcium alginate gels.[7][14][15][18] This method offers several advantages:

  • Increased Stability: Immobilization protects the cells from shear stress and other harsh environmental conditions, leading to improved operational stability of the sucrose isomerase.[8][15]

  • Reusability: Immobilized cells can be easily separated from the product stream and reused for multiple fermentation batches, which significantly reduces production costs.[4][8][14]

  • Continuous Processing: Immobilized cells are well-suited for use in continuous packed bed reactors, which can lead to higher productivity compared to batch processes.[1][18]

Q3: What is the typical yield of isomaltulose I can expect from microbial fermentation?

A3: The yield of isomaltulose can vary widely depending on the microbial strain, fermentation conditions, and process strategy (e.g., free cells vs. immobilized cells, batch vs. continuous). However, with optimized processes, it is possible to achieve high conversion rates of sucrose to isomaltulose. Reported yields are often in the range of 80-95% of the initial sucrose concentration.[1][7][14] For example, some studies have reported achieving isomaltulose concentrations of over 450 g/L.[4][5]

Q4: Can I use raw materials other than pure sucrose for isomaltulose production?

A4: Yes, to make the process more economical, researchers have explored the use of cheaper sucrose-containing raw materials. Molasses, a byproduct of the sugar industry, is a promising alternative feedstock.[7][23] However, molasses contains impurities that may inhibit microbial growth or enzyme activity, so a pretreatment step may be necessary.[24][25] Agricultural residues are also being investigated as potential low-cost substrates.[13][16]

Data Presentation

Table 1: Comparison of Isomaltulose Production by Different Microbial Systems

Microbial StrainSystemSubstrateIsomaltulose Yield/ConcentrationReference
Erwinia rhapontici BN 68089 (mutant)Immobilized CellsSucrose89% yield; 144 g/L/h productivity[1]
Protaminobacter rubrumImmobilized Cells70% (w/v) Sucrose89-94% (w/v) yield[7]
Serratia sp. (mutant)Immobilized Cells60% Sucrose>90% conversion yield[14]
Recombinant E. coliImmobilized CellsSucrose83 ± 2% yield (continuous)[16]
Engineered Corynebacterium glutamicumImmobilized Cells500 g/L Sucrose453.0 g/L; 90.6% conversion[4][5]
Engineered Yarrowia lipolyticaCell Surface DisplaySucrose451.7 g/L; 90.3% conversion[26]

Experimental Protocols

Protocol 1: Whole-Cell Immobilization in Calcium Alginate

This protocol describes a general method for immobilizing microbial cells for isomaltulose production.

Materials:

  • Microbial cell culture grown to the desired density

  • Sterile 2-4% (w/v) sodium alginate solution

  • Sterile 2-3% (w/v) calcium chloride solution

  • Sterile deionized water

  • Stir plate and stir bar

  • Syringe with a needle or a peristaltic pump with tubing

Methodology:

  • Cell Harvest: Harvest the microbial cells from the fermentation broth by centrifugation at 4°C.

  • Cell Suspension: Wash the cell pellet with sterile deionized water and resuspend it in a small volume of sterile water to create a dense cell suspension (e.g., 20% w/v).[16]

  • Mixing with Alginate: Add the cell suspension to the sterile sodium alginate solution and mix thoroughly to ensure a homogenous distribution of cells. The final cell concentration in the alginate solution should be optimized for your specific application.

  • Bead Formation: Extrude the cell-alginate mixture dropwise into the sterile calcium chloride solution from a height of about 10-20 cm. This can be done using a syringe and needle or a peristaltic pump. The droplets will instantly form gel beads upon contact with the calcium chloride solution.

  • Hardening: Allow the beads to harden in the calcium chloride solution with gentle stirring for a specified time, for example, 8 hours.[16]

  • Washing: Decant the calcium chloride solution and wash the immobilized cell beads with sterile deionized water to remove excess calcium chloride and any unentrapped cells.

  • Storage and Use: The immobilized beads are now ready for use in batch or continuous fermentation for isomaltulose production. They can be stored at 4°C in a suitable buffer for a short period.

Protocol 2: Batch Fermentation for Isomaltulose Production

This protocol outlines a typical batch fermentation process using either free or immobilized cells.

Materials:

  • Fermentation medium containing sucrose as the primary carbon source, along with nitrogen sources, salts, and trace elements.

  • Inoculum of the production microorganism (or immobilized cell beads).

  • Bioreactor with temperature, pH, and dissolved oxygen control.

  • Acid and base solutions for pH control.

Methodology:

  • Sterilization: Sterilize the bioreactor and the fermentation medium.

  • Inoculation: Inoculate the sterile medium with a seed culture of the microorganism or add the prepared immobilized cell beads.

  • Fermentation Conditions: Maintain the fermentation at the optimal conditions for isomaltulose production:

    • Temperature: Typically 30-40°C.[1][2][3]

    • pH: Control the pH between 5.5 and 6.0 using automated addition of acid or base.[2][4][5]

    • Agitation and Aeration: Set appropriate agitation and aeration rates to ensure good mixing and oxygen supply, if required by the microorganism, without causing excessive shear stress.[6]

  • Sampling and Analysis: Periodically take samples from the bioreactor to monitor cell growth (OD600), sucrose consumption, and the concentration of isomaltulose and byproducts using techniques like HPLC.[6]

  • Harvest: Once the maximum isomaltulose concentration is reached and sucrose is depleted, harvest the fermentation broth.

  • Downstream Processing: Separate the cells (or immobilized beads) from the broth by centrifugation or filtration. The supernatant containing isomaltulose can then be subjected to purification steps like crystallization.

Visualizations

Isomaltulose_Production_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain Microbial Strain Selection (e.g., Erwinia, Serratia) Media Media Preparation (Sucrose-based) Strain->Media Inoculation Fermenter Bioreactor (Controlled pH, Temp) Media->Fermenter Separation Cell Separation (Centrifugation/Filtration) Fermenter->Separation Harvest Immobilization Cell Immobilization (e.g., Ca-Alginate) Immobilization->Fermenter Purification Purification (Crystallization) Separation->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized workflow for the microbial production of this compound.

Troubleshooting_Low_Yield cluster_Growth_Issues Growth Phase Problems cluster_Conversion_Issues Conversion Phase Problems Start Low Isomaltulose Yield Q1 Good Cell Growth? Start->Q1 Node_Growth Optimize Growth Medium Improve Aeration/Agitation Q1->Node_Growth No Node_Conditions Optimize Fermentation Conditions (pH, Temperature) Q1->Node_Conditions Yes Node_Enzyme Address Enzyme Inhibition (Substrate, Byproducts) Node_Conditions->Node_Enzyme Node_Expression Enhance Enzyme Expression/Stability (Strain Engineering, Immobilization) Node_Enzyme->Node_Expression

Caption: A logical troubleshooting guide for low isomaltulose yield.

Metabolic_Pathway cluster_Byproducts Byproducts Sucrose Sucrose (α-1,2-glycosidic bond) Enzyme Sucrose Isomerase Sucrose->Enzyme Isomaltulose Isomaltulose (α-1,6-glycosidic bond) Enzyme->Isomaltulose Primary Reaction Trehalulose Trehalulose (α-1,1-glycosidic bond) Enzyme->Trehalulose Side Reaction Hydrolysis Glucose + Fructose Enzyme->Hydrolysis Side Reaction

Caption: The enzymatic conversion of sucrose to isomaltulose and byproducts.

References

Technical Support Center: Isomaltulose Hydrate in Acidic Beverage Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isomaltulose hydrate (B1144303) in acidic beverage formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of acidic beverages containing isomaltulose hydrate.

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly high levels of glucose and fructose (B13574) in stability samples. 1. Hydrolysis of Isomaltulose: Although highly stable, some hydrolysis can occur under extreme conditions (e.g., very low pH combined with high temperature for an extended period).2. Contamination: Raw materials (including this compound) may have contained initial amounts of glucose and fructose.3. Analytical Error: Improper calibration of analytical equipment (e.g., HPLC) or interference from other beverage components.1. Review Formulation & Storage Conditions: Verify the pH of your formulation and the storage temperature. Refer to the stability data table below for expected hydrolysis rates.2. Test Raw Materials: Analyze your starting batch of this compound and other ingredients for initial glucose and fructose content.3. Validate Analytical Method: Run a blank (beverage matrix without sugars) and standards to ensure no co-elution or interference. Recalibrate your HPLC system.
Changes in beverage osmolality over time. Hydrolysis of Isomaltulose: The breakdown of one mole of isomaltulose (a disaccharide) into one mole of glucose and one mole of fructose (monosaccharides) will increase the total number of solute particles, thereby increasing osmolality.Monitor Hydrolysis: Correlate any changes in osmolality with the measured levels of glucose and fructose. This is expected if hydrolysis is occurring. Isomaltulose's high stability generally maintains the isotonic properties of a beverage.[1]
Inconsistent analytical results for isomaltulose concentration. 1. Sample Preparation: Inconsistent dilution, filtration, or extraction of the sample.2. Mobile Phase Issues (HPLC): Changes in the composition or pH of the mobile phase can affect retention times and peak shapes.3. Column Degradation: The performance of the HPLC column may degrade over time.1. Standardize SOPs: Ensure all personnel follow a standardized and validated sample preparation protocol.2. Prepare Fresh Mobile Phase: Use freshly prepared and degassed mobile phase for each analytical run.3. Column Equilibration & Maintenance: Ensure the column is properly equilibrated before each run and follow the manufacturer's guidelines for cleaning and storage.
Development of off-flavors or browning in the beverage. Non-Enzymatic Browning (Maillard Reaction): Although more stable than sucrose (B13894), isomaltulose can participate in Maillard reactions with amino acids, especially at elevated temperatures.[2]Control Temperature: Minimize heat exposure during processing and storage. If heat treatment is necessary (e.g., pasteurization), optimize for the shortest time and lowest temperature required.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic conditions compared to sucrose?

A1: this compound is significantly more stable in acidic conditions than sucrose. This is due to the α-1,6-glycosidic bond between its glucose and fructose units, which is stronger and more resistant to acid hydrolysis than the α-1,2 bond in sucrose.[2] For example, in a cola-type beverage with a pH of 2.3 stored for three months, isomaltulose showed no hydrolysis, whereas 98% of the sucrose was inverted to glucose and fructose.[3] In a 10% solution at pH 1.0 and 95°C for over 30 minutes, isomaltulose remains stable while sucrose is almost completely hydrolyzed.[4][5]

Q2: What are the primary degradation products of isomaltulose in an acidic beverage?

A2: The primary degradation pathway for isomaltulose under acidic conditions is hydrolysis, which breaks the glycosidic bond to yield its constituent monosaccharides: glucose and fructose .[6] Under more severe conditions, further degradation can lead to the formation of compounds like glucosyloxymethylfurfural (GMF) and glucosylated carboxylic acids.[7]

Q3: At what pH and temperature does significant hydrolysis of isomaltulose occur?

A3: Isomaltulose is remarkably stable across a wide range of acidic pH values and temperatures typical for beverage processing and storage.[8][9] Significant hydrolysis is generally only observed under extreme conditions that are not typical for most beverage formulations. For instance, it shows high stability at a pH as low as 2.3 for extended periods.[3]

Q4: Will the use of isomaltulose affect the osmolality of my isotonic beverage formulation during its shelf life?

A4: Due to its high stability against hydrolysis in acidic conditions, isomaltulose helps maintain the initial osmolality of an isotonic beverage throughout its shelf life.[1] Unlike sucrose, which can hydrolyze and increase the number of particles in the solution (and thus the osmolality), isomaltulose's resistance to breakdown ensures that the beverage's isotonic properties are preserved.[1]

Q5: What analytical method is recommended for quantifying the stability of isomaltulose in a beverage matrix?

A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying isomaltulose and its potential hydrolysis products (glucose and fructose). A HILIC (Hydrophilic Interaction Liquid Chromatography) mode with an amino or amide-based column is often used for carbohydrate analysis. A mobile phase consisting of acetonitrile (B52724) and an acidic buffer (e.g., ammonium (B1175870) formate) is typically employed.[10]

Data Presentation

Table 1: Comparative Stability of Isomaltulose vs. Sucrose in Acidic Beverages

Beverage TypepHStorage TemperatureStorage DurationIsomaltulose Hydrolysis (%)Sucrose Hydrolysis (%)Reference
Cola Drink2.3Room Temperature3 Months~0%98%[3]
Lemon Drink~2.5-3.05°C30 DaysNegligibleSignificant[11]
Orange Energy Drink~3.0-3.55°C30 DaysNegligibleSignificant[11]
Grape Energy Drink~3.0-3.55°C30 DaysNegligibleSignificant[11]

Note: "Negligible" indicates that hydrolysis was not detected or was below the limit of quantification in the cited studies. "Significant" indicates a measurable and substantial degree of hydrolysis.

Experimental Protocols

Protocol: Stability Testing of Isomaltulose in an Acidic Beverage

1. Objective: To quantify the concentration of isomaltulose, glucose, and fructose in an acidic beverage formulation over time under specified storage conditions.

2. Materials and Equipment:

  • Isomaltulose-containing beverage samples

  • HPLC system with a Refractive Index Detector (RID)

  • Amino or Amide HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Reference standards: this compound, D-glucose, D-fructose

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm)

  • Autosampler vials

3. HPLC Conditions (Example):

  • Mobile Phase: 75:25 (v/v) Acetonitrile: 10mM Ammonium Formate Buffer (pH adjusted to 3.75 with formic acid)[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector Temperature: 35°C

  • Injection Volume: 10 µL

  • Run Time: Approximately 20-25 minutes (ensure separation of all sugars)

4. Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of isomaltulose, glucose, and fructose (e.g., 10 mg/mL in deionized water).

    • Create a series of mixed working standards by diluting the stock solutions to cover the expected concentration range in the samples.

  • Sample Preparation:

    • At each time point (e.g., T=0, 1 month, 3 months), retrieve a beverage sample.

    • Dilute the sample with deionized water to bring the sugar concentrations within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Create a calibration curve by injecting the working standards.

    • Inject the prepared samples.

    • Identify and quantify the peaks for isomaltulose, glucose, and fructose based on the retention times and calibration curves of the standards.

5. Data Calculation:

  • Calculate the concentration (e.g., in g/L) of each sugar in the undiluted beverage sample.

  • Calculate the percentage of isomaltulose hydrolyzed at each time point using the formula: % Hydrolysis = ([Glucose] + [Fructose]) / ([Isomaltulose_initial] + [Glucose] + [Fructose]) * 100

Mandatory Visualization

Hydrolysis_Pathway Isomaltulose Isomaltulose (α-1,6 linkage) Products Glucose + Fructose Isomaltulose->Products Hydrolysis Condition Acid (H+) + Heat Condition->Isomaltulose Catalyzes

Caption: Hydrolysis pathway of isomaltulose in acidic conditions.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Prepare Beverage Formulation storage Store Samples at Controlled Conditions start->storage sampling Collect Samples at Time Points storage->sampling dilution Dilute & Filter Sample sampling->dilution hplc HPLC Analysis dilution->hplc quant Quantify Sugars hplc->quant calc Calculate % Hydrolysis quant->calc report Generate Stability Report calc->report

Caption: Workflow for isomaltulose stability testing.

Troubleshooting_Flow start High Glucose/Fructose Detected? check_raw Test Raw Materials for Initial Sugar Content start->check_raw Yes check_conditions Verify Storage pH and Temperature start->check_conditions Yes check_hplc Validate HPLC Method (Blanks, Standards) start->check_hplc Yes issue_raw Issue: Contaminated Raw Materials check_raw->issue_raw Contamination Found issue_hydrolysis Issue: Unexpected Hydrolysis check_conditions->issue_hydrolysis Extreme Conditions issue_analytical Issue: Analytical Error check_hplc->issue_analytical Method Fails

Caption: Troubleshooting logic for unexpected hydrolysis.

References

Overcoming solubility issues of Isomaltulose hydrate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isomaltulose Hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of isomaltulose hydrate in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your formulation development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for issues you may encounter during your experiments with this compound.

Q1: What is the baseline solubility of this compound in water at different temperatures?

A1: The solubility of this compound in water is significantly dependent on temperature. As the temperature increases, the solubility also increases. It's important to note that at lower temperatures, its solubility is about half that of sucrose (B13894).[1][2]

Data Presentation: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
2038.4
4078.2
60133.7
Source:[1]
Q2: How does the solubility of this compound compare in other common solvents?

A2: this compound exhibits varying solubility in different organic solvents. It is soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in ethanol.[3][4] Generally, its solubility is highest in polar solvents like water.

Data Presentation: Solubility in Various Solvents at 25°C

SolventSolubility (mg/mL)
Water68
DMSO68
EthanolInsoluble
Source:[3][4]
Q3: My this compound is not dissolving completely in my aqueous formulation at room temperature. What can I do?

A3: This is a common issue due to the moderate solubility of this compound at ambient temperatures. Here are a few troubleshooting steps:

  • Increase Temperature: Gently heating the solution during preparation can significantly increase the solubility of this compound.[1] Ensure the temperature is appropriate for the stability of all components in your formulation.

  • Particle Size Reduction: Using a micronized grade of this compound can increase the surface area available for dissolution, potentially speeding up the process.

  • Agitation: Ensure adequate and continuous stirring. High-shear mixing can sometimes be beneficial, but be cautious of incorporating excessive air.

  • Co-solvents: Consider the addition of a GRAS (Generally Recognized as Safe) co-solvent. See Q4 for more details.

Troubleshooting Crystallization in Formulations

Q4: I'm observing crystal formation in my high-concentration this compound syrup upon cooling or storage. How can I prevent this?

A4: Crystal formation, or precipitation, occurs when the concentration of this compound exceeds its saturation solubility at a given temperature, a state known as supersaturation.[3] Here’s a logical approach to troubleshooting this issue:

Logical Workflow for Preventing Crystallization

Crystallization_Troubleshooting Start High-Concentration Syrup Shows Crystallization Check_Concentration Is concentration above saturation at storage temperature? Start->Check_Concentration Reduce_Concentration Reduce this compound Concentration Check_Concentration->Reduce_Concentration Yes Add_Inhibitor Incorporate Crystallization Inhibitors Check_Concentration->Add_Inhibitor No, or concentration cannot be reduced Solution_Stable Stable Formulation Achieved Reduce_Concentration->Solution_Stable Co_solvents Add Co-solvents (e.g., Propylene (B89431) Glycol, PEG 400) Add_Inhibitor->Co_solvents Polymers Add Polymers (e.g., HPMC, PVP) Add_Inhibitor->Polymers Surfactants Add Surfactants (e.g., Polysorbate 80) Add_Inhibitor->Surfactants Optimize_Storage Optimize Storage Conditions (e.g., avoid low temperatures) Co_solvents->Optimize_Storage Polymers->Optimize_Storage Surfactants->Optimize_Storage Optimize_Storage->Solution_Stable

Caption: Troubleshooting workflow for preventing crystallization.

Detailed Steps:

  • Concentration Management: The most straightforward approach is to ensure the concentration of this compound remains below its saturation point at the intended storage temperature.

  • Co-solvents: The addition of co-solvents like propylene glycol or polyethylene (B3416737) glycol (PEG) can increase the solubility of sugars. While specific data for this compound is limited, studies on similar sugars like sucrose show that these co-solvents can be effective.

  • Crystallization Inhibitors: Certain excipients can interfere with the crystal growth process.

    • Polymers: Hydrophilic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can inhibit crystallization by increasing viscosity and sterically hindering the formation of a crystal lattice.

    • Surfactants: Surfactants like Polysorbate 80 (Tween 80) can help maintain the solubility of components in a formulation and prevent precipitation.

  • Control Cooling Rate: Avoid rapid cooling of a saturated solution, as this can shock the system and induce crystallization. A slower, more controlled cooling process allows for a more stable formulation.

Enhancing Solubility

Q5: How can I quantitatively increase the solubility of this compound in an aqueous formulation for a liquid dosage form?

A5: To develop a stable liquid dosage form with a higher concentration of this compound, a systematic approach to enhancing solubility is necessary. This typically involves screening different GRAS excipients.

Experimental Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Optimization A Prepare Saturated Solutions of this compound in Water (Control) D Equilibrate samples (e.g., 24h at 25°C with agitation) A->D B Prepare Saturated Solutions with Co-solvents (e.g., Propylene Glycol, PEG 400 at 10%, 20% w/w) B->D C Prepare Saturated Solutions with Surfactants (e.g., Tween 80, SLS at 0.1%, 0.5% w/w) C->D E Centrifuge and filter to remove undissolved solid D->E F Quantify dissolved this compound (e.g., HPLC-RI, GC-FID) E->F G Analyze data to identify effective excipients F->G H Optimize concentration of lead excipient(s) G->H I Assess long-term stability of optimized formulation H->I

Caption: A systematic workflow for enhancing the solubility of this compound.

Guidance on Excipient Selection:

  • Co-solvents:

    • Propylene Glycol & Polyethylene Glycol (PEG 400): These are common, non-toxic co-solvents used in pharmaceutical formulations. They can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system. While specific quantitative data for this compound is not available, you can refer to the protocol below to determine the optimal concentration for your formulation.

  • Surfactants:

    • Polysorbate 80 (Tween 80): A non-ionic surfactant that can increase solubility by forming micelles. It is widely used in food and pharmaceutical products.

    • Sodium Lauryl Sulfate (SLS): An anionic surfactant that is a very effective solubilizing agent.[6] However, its use may be limited by potential irritation at higher concentrations.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Co-solvent System

Objective: To quantify the increase in solubility of this compound in water with the addition of a co-solvent (e.g., Propylene Glycol).

Materials:

  • This compound

  • Propylene Glycol (USP/NF grade)

  • Purified Water

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC with a Refractive Index Detector (RID) or a Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Methodology:

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures by weight (w/w) of propylene glycol in water (e.g., 0%, 10%, 20%, 30%, 40%, 50%).

  • Equilibration: To a series of glass vials, add a fixed volume of each co-solvent mixture. Add an excess amount of this compound to each vial to ensure a saturated solution.

  • Agitation: Seal the vials and place them in a thermostatically controlled shaker bath at a constant temperature (e.g., 25°C). Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow excess solid to settle.

  • Separation: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered sample with the mobile phase (for HPLC) or an appropriate solvent (for GC) and analyze the concentration of this compound using a validated analytical method.

  • Data Analysis: Plot the solubility of this compound (in g/100 mL or other appropriate units) as a function of the co-solvent concentration.

Protocol 2: Evaluating the Effect of a Surfactant on this compound Solubility

Objective: To determine the effect of a surfactant (e.g., Polysorbate 80) on the aqueous solubility of this compound.

Materials:

  • This compound

  • Polysorbate 80 (Tween 80)

  • Purified Water

  • (Same equipment as Protocol 1)

Methodology:

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions with varying concentrations of Polysorbate 80 (e.g., 0%, 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Equilibration and Analysis: Follow steps 2 through 7 as outlined in Protocol 1, using the surfactant solutions instead of co-solvent mixtures.

  • Data Analysis: Plot the solubility of this compound as a function of the surfactant concentration. Note the critical micelle concentration (CMC) of the surfactant if possible, as a significant increase in solubility is often observed above this concentration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the physicochemical properties of this compound and the formulation strategies to overcome solubility challenges.

This compound Formulation Strategy Map

Formulation_Strategy_Map cluster_Properties Physicochemical Properties of this compound cluster_Strategies Formulation Strategies Solubility Moderate Aqueous Solubility (Lower than Sucrose at low temp) Co_Solvents Use of Co-solvents (PG, PEG) Solubility->Co_Solvents Surfactants Use of Surfactants (e.g., Tween 80) Solubility->Surfactants Temp_Dependence Solubility Increases with Temperature Heating Heating during processing Temp_Dependence->Heating Crystallization Tendency to Crystallize from Supersaturated Solutions Crystallization->Co_Solvents Inhibitors Addition of Crystallization Inhibitors (Polymers like HPMC, PVP) Crystallization->Inhibitors Co_Solvents->Heating Often combined with Surfactants->Heating Often combined with Inhibitors->Heating Often combined with

Caption: Relationship between properties and formulation strategies.

This technical support center provides a foundational guide to addressing solubility issues with this compound. For further specific inquiries or complex formulation challenges, it is recommended to conduct systematic experimental studies as outlined in the provided protocols.

References

Technical Support Center: Analytical Method Validation for Isomaltulose Hydrate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of Isomaltulose hydrate (B1144303) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of Isomaltulose hydrate?

A1: The most prevalent analytical technique for quantifying this compound is High-Performance Liquid Chromatography (HPLC). Common configurations include:

  • HPLC with Refractive Index Detection (HPLC-RID): A universal detector for sugars, but it can have low sensitivity and is not compatible with gradient elution.[1]

  • HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): Offers better sensitivity than RID and is compatible with gradient elution, which is crucial for analyzing complex samples.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often coupled with ELSD or Mass Spectrometry (MS), HILIC is well-suited for separating highly polar compounds like Isomaltulose from other carbohydrates.[1]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A sensitive technique for sugar analysis, though it can be complex to operate.[2]

  • Capillary Electrophoresis (CE): An alternative technique that can provide high selectivity and sensitivity for Isomaltulose and its process-related impurities.[2]

Q2: Which ICH guidelines should be followed for the validation of an analytical method for this compound?

A2: The validation of the analytical method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology." This guideline outlines the necessary validation parameters to ensure the method is suitable for its intended purpose.

Q3: What are the key validation parameters to assess for an this compound analytical method?

A3: The key validation parameters include:

  • Specificity: The ability to accurately measure Isomaltulose in the presence of other components like isomers (sucrose, trehalulose), degradation products, and matrix components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of Isomaltulose within a given range.

  • Range: The interval between the upper and lower concentrations of Isomaltulose that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking the matrix with a known amount of Isomaltulose.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of Isomaltulose in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of Isomaltulose in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Q4: How stable is this compound in standard solutions and during analysis?

A4: Isomaltulose is generally more stable than sucrose, particularly in acidic conditions, due to its α-1,6-glycosidic bond.[3] It demonstrates high stability under various pH and temperature conditions, making it suitable for a range of food processing applications.[3] However, it is always good practice to assess the stability of standard and sample solutions under the specific storage and analytical conditions of your method.

Troubleshooting Guides

Chromatographic Issues

Problem: Poor resolution between Isomaltulose and its isomers (e.g., sucrose, trehalulose).

Potential Cause Suggested Solution
Inappropriate mobile phase composition. Optimize the mobile phase. In HILIC, adjust the ratio of acetonitrile (B52724) to the aqueous buffer. Increasing the organic content generally increases retention and can improve the separation of polar analytes.[4] Experiment with different buffer types (e.g., ammonium (B1175870) formate, ammonium acetate) and pH levels to enhance selectivity.[1]
Suboptimal column temperature. Temperature can significantly impact the resolution of sugars. Lowering the column temperature can sometimes improve the resolution between closely eluting isomers.[1][4]
Inadequate column chemistry. Consider using a column specifically designed for carbohydrate analysis, such as an amino-propyl or a polyol-based stationary phase in HILIC.[1] These columns offer different selectivities for sugars.
Flow rate is too high. A lower flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better resolution.

Problem: Peak tailing for the Isomaltulose peak.

Potential Cause Suggested Solution
Secondary interactions with the stationary phase. In reversed-phase and HILIC modes, residual silanol (B1196071) groups on the silica-based stationary phase can interact with the hydroxyl groups of sugars, causing peak tailing.[5][6][7] Lowering the mobile phase pH (e.g., to around 3) can suppress the ionization of silanol groups.[8] Using an end-capped column can also minimize these interactions.[5][8]
Column overload. Injecting too high a concentration of the sample can lead to peak tailing. Try diluting the sample or reducing the injection volume.
Extra-column dead volume. Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.[5] Use tubing with a smaller internal diameter and minimize the length.
Column contamination or degradation. If the peak tailing develops over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of the analytical column.[7]

Problem: Baseline noise or drift, especially with RID.

Potential Cause Suggested Solution
Temperature fluctuations. Refractive index detectors are highly sensitive to temperature changes. Ensure the column and detector are in a temperature-controlled environment. A stable column oven is crucial.
Inadequate mobile phase degassing. Dissolved gases in the mobile phase can outgas in the detector cell, causing baseline noise. Use an online degasser or degas the mobile phase by sonication or helium sparging.
Contaminated mobile phase. Use high-purity solvents and freshly prepared mobile phases. Microbial growth can occur in aqueous mobile phases over time.
Pump pulsations. Worn pump seals or check valves can cause pressure fluctuations that manifest as baseline noise. Regular pump maintenance is essential.
Sample Matrix-Related Issues

Problem: Low or inconsistent recovery of Isomaltulose from a complex matrix (e.g., protein-rich supplements, dairy products).

Potential Cause Suggested Solution
Incomplete extraction from the matrix. Optimize the extraction solvent and procedure. For protein-rich matrices, protein precipitation is often necessary. Acetonitrile is commonly used to precipitate proteins while keeping the sugars in solution.[9] Sonication can aid in the dissolution of the sample.[4]
Matrix interference. Components in the matrix can co-elute with Isomaltulose or affect the detector response (matrix effect), especially with ELSD.[9] Employ a more thorough sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering substances.[10][11]
Analyte degradation during sample preparation. Isomaltulose is relatively stable, but harsh extraction conditions (e.g., very high temperatures or extreme pH) should be avoided if possible.

Data Presentation

Table 1: Typical HPLC Method Validation Parameters for this compound
ParameterTypical Acceptance CriteriaExample Finding
Linearity (Correlation Coefficient, r²) ≥ 0.990.999
Range e.g., 0.1 - 2.0 mg/mL0.25 - 2.0 mg/mL
Accuracy (Recovery) 80 - 120%97.7 - 103.8%[9]
Precision (RSD) Repeatability (Intra-day): ≤ 2% Intermediate (Inter-day): ≤ 3%Intra-day RSD: < 1.5% Inter-day RSD: < 2.0%
LOD Signal-to-Noise Ratio of 3:10.05 mg/mL
LOQ Signal-to-Noise Ratio of 10:10.15 mg/mL

Note: These values are examples and the specific acceptance criteria should be defined by the laboratory and the requirements of the analysis.

Experimental Protocols

Protocol 1: HPLC-ELSD Method for Isomaltulose in Protein-Rich Supplements

This protocol is adapted from a published method for the analysis of Isomaltulose in dietary supplements.[4][9]

  • Sample Preparation:

    • Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube.

    • For protein-rich samples, add 1.5 mL of acetonitrile to precipitate the proteins.[9] For simpler matrices, dissolve in a known volume of distilled water.[4]

    • Vortex the mixture for 1 minute, followed by sonication for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., HALO Penta-HILIC, 4.6 x 150 mm, 2.7 µm).[9]

    • Mobile Phase: A gradient of Acetonitrile (A) and 35 mM ammonium formate, pH 3.75 (B).[9]

      • 0–5 min: 18% B

      • 5–8 min: 18–35% B

      • 8–10 min: 35% B

      • 10–12 min: 35–18% B

      • 12–15 min: 18% B

    • Flow Rate: 2.0 mL/min.[9]

    • Column Temperature: 10 °C.[4][9]

    • Injection Volume: 4 µL.[9]

  • ELSD Conditions:

    • Evaporator Temperature: 40 °C.[9]

    • Nebulizer Temperature: 40 °C.[9]

    • Gas Flow Rate (Nitrogen): 1.0 SLM (Standard Liters per Minute).[9]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing weigh Weigh Homogenized Sample dissolve Dissolve/Precipitate (Water/Acetonitrile) weigh->dissolve sonicate Sonicate & Centrifuge dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate HILIC Column Separation inject->separate detect ELSD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: Workflow for this compound Analysis.

Troubleshooting_Logic cluster_resolution Resolution Issues cluster_tailing Peak Shape Issues cluster_recovery Quantitation Issues start Poor Chromatographic Result q_resolution Poor Resolution? start->q_resolution sol_mobile_phase Optimize Mobile Phase (Acetonitrile/Buffer Ratio, pH) q_resolution->sol_mobile_phase Yes q_tailing Peak Tailing? q_resolution->q_tailing No sol_temp Adjust Column Temperature sol_mobile_phase->sol_temp sol_column Change Column Chemistry sol_temp->sol_column end Problem Resolved sol_column->end sol_ph Lower Mobile Phase pH q_tailing->sol_ph Yes q_recovery Low Recovery? q_tailing->q_recovery No sol_overload Reduce Sample Concentration sol_ph->sol_overload sol_dead_volume Check for Dead Volume sol_overload->sol_dead_volume sol_dead_volume->end sol_extraction Optimize Sample Extraction q_recovery->sol_extraction Yes q_recovery->end No sol_cleanup Improve Sample Cleanup (SPE) sol_extraction->sol_cleanup sol_cleanup->end

Caption: Troubleshooting Decision Tree.

References

Scaling up Isomaltulose hydrate production from lab to industrial scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the production of isomaltulose hydrate (B1144303) from laboratory to industrial settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic conversion of sucrose (B13894) and the subsequent crystallization of isomaltulose hydrate.

Enzymatic Conversion

Question/Issue Possible Causes Troubleshooting Steps
Low Isomaltulose Yield 1. Suboptimal Reaction Conditions: Enzyme activity is highly sensitive to pH and temperature.[1][2] 2. Enzyme Inactivation: The enzyme may have lost activity due to improper storage or age.[1] 3. Substrate or Product Inhibition: High concentrations of sucrose or isomaltulose can inhibit enzyme activity.[1] 4. Impure Substrate: Use of industrial substrates like molasses can introduce inhibitors.1. Optimize Reaction Conditions: - Verify that the pH of the reaction mixture is within the optimal range for the specific sucrose isomerase used (typically pH 5.5-7.0).[3][4] - Ensure the reaction temperature is maintained at the optimum for the enzyme (e.g., 40-50°C).[2] 2. Verify Enzyme Activity: - Perform an activity assay on the enzyme stock to confirm its potency.[1] - Ensure the enzyme has been stored at the recommended temperature. 3. Adjust Substrate Concentration: - While higher substrate concentrations can drive the reaction, excessively high levels may cause inhibition. Consider starting with a moderate concentration and feeding the substrate over time. 4. Pre-treat Industrial Substrates: - If using molasses, consider a pre-treatment step (e.g., with sulfuric acid followed by centrifugation) to remove insoluble materials and potential inhibitors.[3][4]
Incomplete Sucrose Conversion 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Enzyme Dosage: The amount of enzyme may be insufficient for the substrate concentration.[2] 3. Poor Mixing (Scale-up Issue): In larger reactors, inadequate mixing can lead to localized substrate depletion and enzyme saturation.1. Monitor Reaction Progress: Take aliquots at various time points and analyze for sucrose and isomaltulose content to determine the optimal reaction time. 2. Optimize Enzyme Dosage: Experiment with different enzyme-to-substrate ratios to find the most efficient concentration.[2] 3. Improve Agitation: Ensure adequate mixing in the reactor to maintain homogeneity.
Formation of Byproducts (Glucose, Fructose, Trehalulose) 1. Hydrolysis of Sucrose: The enzyme may exhibit some hydrolytic activity, breaking down sucrose into glucose and fructose. 2. Enzyme Specificity: The sucrose isomerase naturally produces a small amount of trehalulose (B37205) as a byproduct.[3][4]1. Control Reaction Conditions: Operating at the optimal pH and temperature for isomerization can minimize hydrolysis. 2. Purification: These byproducts are typically removed during the downstream purification and crystallization steps.

Crystallization

Question/Issue Possible Causes Troubleshooting Steps
No Crystal Formation 1. Solution is Not Supersaturated: The concentration of isomaltulose is too low for crystallization to occur. 2. Lack of Nucleation Sites: Spontaneous nucleation is not occurring.1. Concentrate the Solution: Evaporate excess water to increase the isomaltulose concentration.[5] 2. Induce Nucleation: - Seeding: Add a small amount of isomaltulose seed crystals to the solution.[6] - Scratching: Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[7]
Rapid Crystallization ("Crashing Out") 1. Solution is Too Supersaturated: The concentration of isomaltulose is too high, leading to rapid, uncontrolled crystallization and impurity incorporation.[7] 2. Cooling Rate is Too Fast: Rapid cooling does not allow for orderly crystal growth.1. Adjust Concentration: Re-heat the solution and add a small amount of solvent to slightly reduce the supersaturation.[7] 2. Control Cooling: Employ a gradual, controlled cooling profile. For example, lower the temperature by 1°C per hour.[6]
Low Crystal Yield 1. Incomplete Crystallization: A significant amount of isomaltulose remains dissolved in the mother liquor.[7] 2. Losses During Washing: Excessive washing of the crystals can lead to product loss.1. Optimize Cooling: Cool the solution to a lower temperature to maximize the amount of isomaltulose that crystallizes out. 2. Recycle Mother Liquor: The mother liquor, which is rich in isomaltulose, can be concentrated and used in a subsequent crystallization batch.[6] 3. Minimize Washing Solvent: Use a minimal amount of cold solvent to wash the crystals.
Crystals are Impure 1. Incorporation of Byproducts: Rapid crystallization can trap byproducts (trehalulose, glucose, fructose) within the crystal lattice.[7] 2. Inefficient Mother Liquor Removal: Residual mother liquor on the crystal surface contains impurities.1. Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and recrystallize them under controlled cooling to improve purity.[5] 2. Efficient Separation: Ensure thorough separation of the crystals from the mother liquor, for example, by centrifugation.[6]

Frequently Asked Questions (FAQs)

1. What are the key differences in process parameters when scaling up isomaltulose production from lab to industrial scale?

Scaling up involves significant changes in process parameters to maintain efficiency and product quality. Key differences are highlighted in the table below.

ParameterLab ScaleIndustrial ScaleRationale for Change
Biocatalyst Free enzymes or cellsImmobilized enzymes or cells in packed bed reactors.[8]Immobilization allows for easy separation of the biocatalyst from the product, enabling continuous processing and catalyst recycling, which reduces costs.[8]
Substrate Pure sucroseOften uses industrial byproducts like beet or cane molasses.[9]Molasses is a more economical feedstock, but may require pre-treatment to remove impurities that can inhibit the enzyme.[3][4]
Sucrose Concentration 200-400 g/L[2]500-800 g/L[3][4][10]Higher substrate concentrations increase the reaction rate and product throughput, which is crucial for industrial efficiency.
Reaction Volume Milliliters to a few litersThousands of litersAccommodates large-scale production demands.
Mixing Magnetic stirrersMechanical agitatorsEnsures homogeneity in large reactor volumes, which is critical for consistent reaction rates.
Downstream Processing Simple filtration and evaporationMulti-step process including ion exchange, evaporation, and controlled crystallization.[11]Industrial scale requires more robust purification methods to achieve high product purity and consistency.

2. What are typical yields and purities for isomaltulose production?

Yields and purities can vary depending on the production method and substrate. The following table provides a comparison of typical values.

Production Scale & SubstrateIsomaltulose Concentration (g/L)Yield (g isomaltulose / g sucrose)Purity (%)
Lab Scale (Pure Sucrose) 240.9[12]0.81[13]>95%
Pilot Scale (Pure Sucrose) 453.0[10]0.96[3][4]~90.6% (before crystallization)
Pilot Scale (Beet Molasses) 446.4[3][4]0.94[3][4]85.8% (before crystallization)
Industrial (Cane/Beet Molasses) 167.0 - 170.1[9]0.97[9]98% (after purification)

3. Why is enzyme or cell immobilization preferred for industrial production?

Immobilization offers several advantages for large-scale production:

  • Reusability: Immobilized biocatalysts can be easily retained in the reactor and used for multiple batches or in continuous processes, significantly reducing enzyme costs.[8]

  • Process Simplification: It eliminates the need to separate the enzyme from the product solution, simplifying downstream processing.[8]

  • Enhanced Stability: Immobilization can protect the enzyme from harsh process conditions, potentially increasing its operational stability.

  • Continuous Production: It facilitates the use of continuous-flow reactors, such as packed bed reactors, which can lead to higher productivity compared to batch processes.

Experimental Protocols

1. Enzymatic Conversion of Sucrose to Isomaltulose (Pilot Scale)

This protocol is based on the use of immobilized cells in a fermenter.

Materials:

  • Immobilized Corynebacterium glutamicum cells expressing sucrose isomerase (130 g/L).[10]

  • Sucrose solution (500 g/L).[10]

  • 50 mM citric acid-Na₂HPO₄ buffer (pH 6.0).[10]

  • 5 L fermenter with temperature and agitation control.

Procedure:

  • Wash the immobilized cell pellets (130 g/L) three times with the citric acid-Na₂HPO₄ buffer.[10]

  • Transfer the washed cell pellets into the 5 L fermenter containing 1.5 L of the 500 g/L sucrose solution (pH 6.0).[10]

  • Maintain the reaction temperature at 35°C.[10]

  • Set the agitation speed to 40 rpm to ensure gentle mixing of the reaction liquid.[10]

  • Allow the reaction to proceed for 11 hours.[10]

  • Collect samples periodically to monitor the concentrations of sucrose, isomaltulose, and byproducts using HPLC.

  • After the reaction is complete, separate the immobilized cells from the isomaltulose solution for reuse.

2. Crystallization of this compound

This protocol describes a typical batch crystallization process.

Materials:

  • Concentrated isomaltulose solution (syrup).

  • Isomaltulose seed crystals.

  • Crystallization vessel with temperature control and agitation.

Procedure:

  • Concentrate the isomaltulose solution by evaporation under reduced pressure at a temperature no higher than 65°C to a concentration of 60-70% (w/v).[5]

  • Transfer the concentrated syrup to the crystallization vessel and cool to approximately 50°C.[6]

  • Add a small amount of isomaltulose seed crystals to the syrup while stirring.[6]

  • Initiate a controlled cooling program. A gradual reduction in temperature, for example, at a rate of 1°C per hour, is recommended to promote the growth of large, pure crystals.[6]

  • Continue cooling with stirring until the temperature reaches 20-30°C.[5][6]

  • Once crystallization is complete, separate the crystals from the remaining syrup (mother liquor) by centrifugation.[6]

  • The recovered crystals can be washed with a minimal amount of cold water and then dried.

  • The mother liquor can be recycled for use in subsequent crystallization batches.[6]

Visualizations

Isomaltulose_Production_Workflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing raw_material Substrate Preparation (Sucrose or Molasses Solution) sterilization Sterilization raw_material->sterilization bioreactor Enzymatic Reaction (Immobilized Enzyme/Cells) sterilization->bioreactor Feed separation Biocatalyst Separation bioreactor->separation Product Stream separation->bioreactor Recycle Biocatalyst purification Syrup Purification (Ion Exchange, Decolorization) separation->purification concentration Evaporation/ Concentration purification->concentration crystallization Crystallization concentration->crystallization centrifugation Centrifugation crystallization->centrifugation drying Drying centrifugation->drying mother_liquor Mother Liquor centrifugation->mother_liquor final_product This compound Crystals drying->final_product mother_liquor->concentration Recycle

Caption: Workflow for industrial production of this compound.

Troubleshooting_Low_Yield start Low Isomaltulose Yield Detected check_enzyme Check Enzyme Activity & Storage start->check_enzyme check_conditions Verify Reaction Conditions (pH, Temp, Mixing) check_enzyme->check_conditions Activity OK replace_enzyme Replace Enzyme Batch check_enzyme->replace_enzyme Activity Low check_substrate Analyze Substrate (Concentration, Purity) check_conditions->check_substrate Conditions Optimal optimize_conditions Optimize pH, Temp, Agitation check_conditions->optimize_conditions Suboptimal adjust_substrate Adjust Concentration or Pre-treat Substrate check_substrate->adjust_substrate Issue Identified end Yield Improved check_substrate->end No Obvious Issue (Re-evaluate entire process) replace_enzyme->check_enzyme optimize_conditions->end adjust_substrate->end

Caption: Troubleshooting logic for low isomaltulose yield.

References

Validation & Comparative

Isomaltulose Hydrate vs. Sucrose: A Comparative Analysis of Glycemic and Insulinemic Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of isomaltulose hydrate (B1144303) and sucrose (B13894), focusing on their respective glycemic and insulinemic responses. The information presented is supported by experimental data from scientific literature to assist researchers, scientists, and drug development professionals in their understanding and application of these carbohydrates.

Core Physiological Differences

Isomaltulose and sucrose are both disaccharides composed of glucose and fructose (B13574). However, the linkage between these monosaccharides is fundamentally different, leading to distinct metabolic consequences. In sucrose, the glucose and fructose units are joined by an α-1,2 glycosidic bond, which is rapidly hydrolyzed by enzymes in the small intestine.[1][2] In contrast, isomaltulose features a more robust α-1,6 glycosidic bond.[1][3] This structural difference makes isomaltulose more resistant to rapid enzymatic cleavage, resulting in a slower rate of digestion and absorption.[2][4] Consequently, the release of glucose and fructose into the bloodstream is more gradual and sustained with isomaltulose consumption compared to sucrose.[1][5]

Glycemic and Insulinemic Response Comparison

The slower digestion and absorption of isomaltulose translate to a significantly lower impact on postprandial blood glucose and insulin (B600854) levels. This is quantitatively demonstrated by the Glycemic Index (GI), a measure of how quickly a carbohydrate-containing food raises blood glucose levels.

Table 1: Glycemic Index of Isomaltulose vs. Sucrose

CarbohydrateGlycemic Index (GI)
Isomaltulose32[3][4][5][6]
Sucrose65-68[3][6][7]
Glucose (Reference)100[5][6]

The low GI of isomaltulose signifies a blunted and more prolonged glycemic response.[7][8] Clinical studies have consistently shown that isomaltulose ingestion leads to a lower peak in blood glucose concentration and a reduced overall glycemic response compared to an equivalent amount of sucrose.[9][10]

A systematic review and meta-analysis of randomized controlled trials highlighted that isomaltulose intake results in an attenuated glycemic response at 30 minutes post-consumption compared to sucrose.[7][8] Furthermore, the evidence suggests a more prolonged glycemic response and a diminished insulinemic response with isomaltulose.[7][8] In individuals with type 2 diabetes, the consumption of 50g of isomaltulose resulted in a 20% lower mean peak blood glucose concentration and a 55% lower insulin secretion compared to sucrose.[10] Another meta-analysis found that isomaltulose significantly lowered plasma glucose levels at 60 minutes post-meal in comparison to sucrose.[2][11]

Table 2: Comparative Postprandial Glucose and Insulin Response

ParameterIsomaltuloseSucroseKey Findings
Peak Blood Glucose Lower and delayed[7][9]Higher and more rapid[1]Isomaltulose leads to a significantly attenuated peak in blood glucose.
Insulin Secretion Markedly lower[10]HigherThe reduced glycemic load of isomaltulose necessitates a lower insulin release.
Energy Release Sustained and prolonged[1][5]Rapid "sugar rush" followed by a potential "crash"[1][4]The slow hydrolysis of isomaltulose provides a more stable energy supply.
Incretin (B1656795) Hormone Response Higher GLP-1 secretion[5][10]Higher GIP secretion[5]Isomaltulose stimulates greater release of GLP-1, which has beneficial metabolic effects.

Experimental Protocols

The comparative effects of isomaltulose and sucrose on glycemic and insulinemic responses are typically evaluated through randomized, controlled, crossover clinical trials. A general methodology is outlined below.

Typical Experimental Workflow:

Participants, after an overnight fast, are given a standardized amount (e.g., 50 grams) of either isomaltulose or sucrose dissolved in water.[6][8] Blood samples are then collected at baseline and at regular intervals (e.g., 15, 30, 45, 60, 90, 120, and 180 minutes) post-ingestion.[7] These samples are analyzed for plasma glucose and insulin concentrations to plot the respective response curves. Each participant serves as their own control by repeating the test with the other carbohydrate on a separate day after a washout period.

G cluster_protocol Experimental Protocol Participant_Recruitment Participant Recruitment (e.g., Healthy, Type 2 Diabetes) Overnight_Fast Overnight Fast (≥12 hours) Participant_Recruitment->Overnight_Fast Randomized_Assignment Randomized Crossover Assignment Overnight_Fast->Randomized_Assignment Test_Beverage Ingestion of Test Beverage (50g Isomaltulose or Sucrose in water) Randomized_Assignment->Test_Beverage Blood_Sampling Serial Blood Sampling (0, 15, 30, 60, 90, 120, 180 min) Test_Beverage->Blood_Sampling Biochemical_Analysis Analysis of Blood Samples (Glucose and Insulin) Blood_Sampling->Biochemical_Analysis Data_Analysis Data Analysis (AUC, Peak Concentration) Biochemical_Analysis->Data_Analysis Washout_Period Washout Period Data_Analysis->Washout_Period Crossover Crossover to Alternate Beverage Washout_Period->Crossover Crossover->Test_Beverage

Experimental workflow for a glycemic response study.

Signaling Pathways and Hormonal Response

The differential digestion rates of isomaltulose and sucrose also influence the secretion of incretin hormones, which play a crucial role in glucose homeostasis. Sucrose, being rapidly digested in the upper small intestine, leads to a more pronounced secretion of glucose-dependent insulinotropic polypeptide (GIP).[5] In contrast, the slower and more prolonged digestion of isomaltulose, which extends to the lower small intestine, stimulates a greater release of glucagon-like peptide-1 (GLP-1).[5][10][12]

GLP-1 is associated with several beneficial metabolic effects, including enhanced insulin secretion, suppressed glucagon (B607659) secretion, delayed gastric emptying, and increased satiety.[12] The increased GLP-1 response to isomaltulose contributes to its favorable metabolic profile.

G cluster_sucrose Sucrose Metabolism cluster_isomaltulose Isomaltulose Metabolism Sucrose Sucrose (α-1,2 bond) Rapid_Hydrolysis Rapid Hydrolysis (Upper Small Intestine) Sucrose->Rapid_Hydrolysis Rapid_Glucose_Absorption Rapid Glucose/ Fructose Absorption Rapid_Hydrolysis->Rapid_Glucose_Absorption High_Blood_Glucose Sharp Increase in Blood Glucose Rapid_Glucose_Absorption->High_Blood_Glucose GIP_Secretion Increased GIP Secretion Rapid_Glucose_Absorption->GIP_Secretion High_Insulin_Response High Insulin Secretion High_Blood_Glucose->High_Insulin_Response GIP_Secretion->High_Insulin_Response Isomaltulose Isomaltulose (α-1,6 bond) Slow_Hydrolysis Slow Hydrolysis (Entire Small Intestine) Isomaltulose->Slow_Hydrolysis Sustained_Glucose_Absorption Sustained Glucose/ Fructose Absorption Slow_Hydrolysis->Sustained_Glucose_Absorption Low_Blood_Glucose Blunted Increase in Blood Glucose Sustained_Glucose_Absorption->Low_Blood_Glucose GLP1_Secretion Increased GLP-1 Secretion Sustained_Glucose_Absorption->GLP1_Secretion Low_Insulin_Response Low Insulin Secretion Low_Blood_Glucose->Low_Insulin_Response GLP1_Secretion->Low_Insulin_Response

Differential metabolic pathways of sucrose and isomaltulose.

References

Comparative Stability of Isomaltulose Hydrate and Trehalose as Bioprotectants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioprotectant is a critical step in preserving the stability and efficacy of therapeutic proteins, cells, and other biological materials. This guide provides an objective comparison of two promising disaccharides, Isomaltulose Hydrate (B1144303) and Trehalose (B1683222), evaluating their performance as bioprotectants based on available experimental data.

This comparison delves into their chemical and physical stability, mechanisms of action, and efficacy in protecting biological structures during stressful conditions such as dehydration, freezing, and thermal challenges.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a bioprotectant dictate its suitability for various applications. Both Isomaltulose Hydrate and Trehalose are disaccharides with the same molecular formula (C₁₂H₂₂O₁₁), but their distinct glycosidic linkages result in different physicochemical characteristics.

PropertyThis compoundTrehalose DihydrateReferences
Molecular Structure α-1,6-glycosidic bond between glucose and fructoseα,α-1,1-glycosidic bond between two glucose units[1][2][3]
Glass Transition Temp. (Tg) ~62 °C (anhydrous)~106-120 °C (anhydrous)[4][5][6]
Melting Point 122-128 °C97-99 °C (dihydrate), 203 °C (anhydrous)[2][7]
Hygroscopicity LowLow[3][5]
Chemical Stability Highly stable in acidic conditions (pH 3.5 at 90°C) and resistant to Maillard reaction.Exceptionally stable in acidic (pH 2 at 100°C for 24h) and thermal conditions; non-reducing and does not undergo Maillard reactions.[1][5][8][9]

Mechanisms of Bioprotection

The efficacy of a bioprotectant is rooted in its molecular interactions with the biological material and the surrounding environment.

Trehalose: The Vitrification and Water Replacement Hypotheses

Trehalose is a well-studied bioprotectant with two primary proposed mechanisms of action:

  • Water Replacement Hypothesis: During dehydration, trehalose molecules are thought to form hydrogen bonds with proteins and membranes, effectively replacing the water molecules that are essential for maintaining their native structure. This prevents denaturation and fusion.[10]

  • Vitrification Hypothesis: Trehalose has a high glass transition temperature (Tg), allowing it to form a stable, amorphous glassy matrix upon drying.[4][6] This glassy state immobilizes the biomolecules, preventing degradative processes that require molecular mobility.[10]

dot

cluster_Dehydration Dehydration Stress cluster_Protection Bioprotection Mechanisms cluster_WR Water Replacement cluster_V Vitrification Biomolecule Native Biomolecule (Protein/Membrane) Water Hydration Shell (Water Molecules) Biomolecule->Water H-bonds Denatured Denatured Biomolecule Biomolecule->Denatured Dehydration Trehalose_WR Trehalose Trehalose_WR->Biomolecule Replaces Water (H-bonding) Trehalose_V Trehalose GlassyMatrix Glassy Matrix (Immobilization) Trehalose_V->GlassyMatrix GlassyMatrix->Biomolecule

Caption: Trehalose bioprotection mechanisms.

This compound: A Focus on Stability

While less extensively studied as a bioprotectant, the known properties of isomaltulose suggest its protective effects are likely attributed to:

  • High Chemical Stability: Its α-1,6-glycosidic bond is more resistant to hydrolysis under acidic conditions compared to the α-1,2 bond of sucrose (B13894).[1] This stability is crucial for formulations at low pH.

  • Low Hygroscopicity: Similar to trehalose, its low moisture absorption helps to maintain the stability of dry formulations by preventing caking and degradation.[3]

Experimental Data on Bioprotective Efficacy

Direct comparative studies on the bioprotective efficacy of this compound and trehalose are limited. However, data from studies comparing each to sucrose, a common excipient, can provide valuable insights.

Protein Stabilization

Differential Scanning Calorimetry (DSC) is a key technique to assess the thermal stability of proteins by measuring the denaturation temperature (Td). A higher Td in the presence of an excipient indicates greater stabilization.

ProteinExcipientConcentrationDenaturation Temp. (Td)Key FindingsReference
LysozymeSucroseVariousHigher Td than with trehalose at low water contentSucrose may bind more directly to the protein surface.[11][12]
LysozymeTrehaloseVariousLower Td than with sucrose at low water contentTrehalose is more excluded from the protein surface.[11][12]
MyoglobinSucroseVariousHigher Td than with trehalose at low water content[11][12]
MyoglobinTrehaloseVariousLower Td than with sucrose at low water content[11][12]
RNase ATrehalose2 MIncreased by 18°CSignificant stabilization effect.[13]

Note: Direct comparative Td data for isomaltulose in protein formulations was not available in the reviewed literature.

Cell Viability

Protecting cells during cryopreservation is another critical application for bioprotectants. Cell viability assays, such as Trypan Blue exclusion or MTT assays, are used to quantify the percentage of live cells after a stress event.

Cell TypeStressBioprotectantKey FindingsReference
Hematopoietic Stem Cells (UCB)CryopreservationTrehalose (30mM) + 2.5% DMSOSimilar viability and progenitor cell recovery as 10% DMSO.[14]
Hematopoietic Stem Cells (UCB)CryopreservationSucrose (60mM) + 5% DMSOSimilar viability and progenitor cell recovery as 10% DMSO.[14]
Mesenchymal Stromal CellsCryopreservationIntracellular TrehaloseMaintained viability and immunomodulatory competence.[15]

Note: Direct comparative cell viability data for isomaltulose as a primary cryoprotectant was not available in the reviewed literature.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized protocols for key experiments.

Differential Scanning Calorimetry (DSC) for Protein Thermal Stability

This protocol provides a framework for comparing the stabilizing effects of different excipients on a model protein.

dot

cluster_Prep Sample Preparation cluster_DSC DSC Analysis cluster_Analysis Data Analysis Prep1 Prepare protein solutions in buffer Prep2 Add varying concentrations of This compound or Trehalose Prep1->Prep2 Prep3 Load samples into DSC pans and seal hermetically Prep2->Prep3 DSC1 Equilibrate at starting temperature (e.g., 20°C) Prep3->DSC1 DSC2 Heat at a constant rate (e.g., 60°C/hr) to a final temperature (e.g., 100°C) DSC1->DSC2 DSC3 Record heat flow vs. temperature DSC2->DSC3 Analysis1 Determine the midpoint of the unfolding transition (Tm) DSC3->Analysis1 Analysis2 Compare Tm values between different excipient formulations Analysis1->Analysis2

Caption: DSC experimental workflow.

Methodology:

  • Sample Preparation: Prepare solutions of the target protein in a suitable buffer. Create a series of formulations by adding varying concentrations of this compound or Trehalose. A control sample with no added sugar should also be prepared.

  • DSC Analysis: Load the samples into hermetic DSC pans. Place a reference pan containing only the buffer in the calorimeter. Equilibrate the system at a starting temperature (e.g., 20°C) and then ramp the temperature at a constant rate (e.g., 60°C/hour) to a final temperature above the expected denaturation point (e.g., 100°C).[16]

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to protein unfolding. The temperature at the apex of this peak is the denaturation temperature (Td). Compare the Td values of the protein with and without the different bioprotectants.

Cell Viability Assay (MTT) for Cryoprotection

This protocol outlines a method to compare the cryoprotective effects of this compound and Trehalose on a cell line.

dot

cluster_Culture Cell Culture & Treatment cluster_Cryo Cryopreservation & Thawing cluster_Assay MTT Assay Culture1 Culture cells to desired confluency Culture2 Resuspend cells in cryopreservation media containing: - Control (e.g., DMSO) - this compound - Trehalose Culture1->Culture2 Cryo1 Freeze cells at a controlled rate Culture2->Cryo1 Cryo2 Store in liquid nitrogen Cryo1->Cryo2 Cryo3 Thaw rapidly and wash cells Cryo2->Cryo3 Assay1 Seed thawed cells in a 96-well plate Cryo3->Assay1 Assay2 Incubate and add MTT reagent Assay1->Assay2 Assay3 Add solubilization solution Assay2->Assay3 Assay4 Measure absorbance at ~570 nm Assay3->Assay4

Caption: Cell viability (MTT) assay workflow.

Methodology:

  • Cell Preparation: Culture the desired cell line to the appropriate density. Harvest the cells and resuspend them in different cryopreservation media: a standard medium (e.g., with DMSO), and media containing various concentrations of this compound or Trehalose.

  • Cryopreservation and Thawing: Freeze the cell suspensions using a controlled-rate freezer and store them in liquid nitrogen for a defined period. Thaw the cells rapidly in a 37°C water bath and wash to remove the cryoprotectant.

  • MTT Assay: Seed the thawed cells in a 96-well plate and allow them to attach and recover. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the MTT to a purple formazan (B1609692) product. Add a solubilizing agent to dissolve the formazan crystals.[17][18]

  • Data Analysis: Measure the absorbance of the solution using a microplate reader at approximately 570 nm. Higher absorbance correlates with higher cell viability. Compare the viability of cells cryopreserved with the different bioprotectants.

Conclusion

Trehalose is a well-established and highly effective bioprotectant, with its mechanisms of action being extensively studied. Its high glass transition temperature and ability to replace water molecules make it a gold standard for many applications.

This compound, while less characterized as a bioprotectant, shows significant promise due to its exceptional chemical stability, particularly in acidic conditions, and its low hygroscopicity. These properties make it a compelling alternative, especially for liquid formulations with low pH where other sugars might degrade.

Future Research Directions:

Direct, head-to-head comparative studies are crucial to fully elucidate the relative bioprotective capabilities of this compound and Trehalose. Key areas for investigation include:

  • Protein Stabilization: Conducting DSC and Fourier-Transform Infrared (FTIR) spectroscopy to compare their effects on the thermal stability and secondary structure of a range of model proteins.

  • Cell Viability: Performing comprehensive cell-based assays to evaluate their efficacy in cryopreservation and protection against other cellular stresses like oxidative and osmotic stress.

  • Lyophilization Efficacy: Comparing the recovery of biological activity and long-term stability of lyophilized proteins and cells formulated with either sugar.

By undertaking such studies, the scientific community can gain a clearer understanding of the optimal applications for each of these promising bioprotectants, ultimately leading to more stable and effective biological therapeutics and research reagents.

References

A Comparative Analysis of Isomaltulose Hydrate and Maltitol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties of two common sugar substitutes, providing essential data for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical excipients and food ingredients, the selection of a suitable sugar substitute is a critical decision guided by a substance's unique physicochemical characteristics. This guide provides a detailed comparison of two prominent sugar substitutes: isomaltulose hydrate (B1144303) and maltitol (B1215825). Both are disaccharide-derived sugar alcohols, yet they possess distinct properties that influence their application in various formulations. This objective comparison, supported by experimental data and methodologies, aims to equip researchers and formulation scientists with the knowledge to make informed decisions.

At a Glance: Key Physicochemical Properties

The following table summarizes the core physicochemical properties of isomaltulose hydrate and maltitol, offering a direct comparison of their key attributes.

PropertyThis compoundMaltitol
Molecular Formula C₁₂H₂₄O₁₂C₁₂H₂₄O₁₁
Molecular Weight 360.31 g/mol (hydrate)344.31 g/mol
Melting Point 122-128 °C[1]145-152 °C[2]
Solubility in Water 68 mg/mL (at 25 °C)[3]Freely soluble; ~200 g/100 mL (at 37 °C)[2]
Sweetness (relative to sucrose) ~0.42 - 0.5[1][4]~0.75 - 0.9[2]
Caloric Value ~4 kcal/g[1]~2.1 - 2.4 kcal/g[2]
Glycemic Index (GI) ~32~35 (crystalline), ~52 (syrup)
Hygroscopicity Very lowLow; absorbs moisture at RH > 89% (at 20 °C)[4]
Thermal Stability More resistant to acid hydrolysis than sucrose.Good thermal stability; decomposition begins above 200°C.[4]
Chemical Stability Stable in acidic conditions.Chemically stable; does not undergo Maillard reactions.[2][5]

In-Depth Analysis of Physicochemical Properties

A thorough understanding of the nuanced differences between this compound and maltitol is crucial for their effective application.

Solubility

Maltitol exhibits significantly higher solubility in water compared to this compound. Maltitol is freely soluble, with one source indicating a solubility of approximately 200 g in 100 mL of water at 37°C.[2] In contrast, this compound has a reported solubility of 68 mg/mL at 25°C.[3] This difference in solubility is a critical factor in the formulation of liquid dosage forms, syrups, and other aqueous-based systems.

Hygroscopicity

Both compounds are considered to have low hygroscopicity, a desirable trait for solid dosage forms as it contributes to better stability and handling. Maltitol is described as absorbing atmospheric moisture only at relative humidities of 89% and above at 20°C.[4] this compound is also characterized by its very low moisture absorption. This property helps to prevent caking and degradation of powdered formulations.

Thermal and Chemical Stability

Maltitol demonstrates good thermal and chemical stability, with decomposition beginning at temperatures above 200°C.[4] It is also noted for not participating in Maillard browning reactions, which is advantageous in heat-processed products.[2][5] this compound is highlighted for its high stability in acidic conditions, being more resistant to hydrolysis than sucrose.

Melting Point

Maltitol possesses a higher melting point (145-152°C) compared to this compound (122-128°C).[1][2] This property is particularly relevant in the manufacturing of solid dosage forms, such as tablets, and in confectionery applications where thermal processing is involved.

Sweetness, Caloric Value, and Glycemic Index

Maltitol is considerably sweeter than this compound, with a sweetness approximately 75-90% that of sucrose, whereas this compound's sweetness is about 42-50% of sucrose.[1][2][4] In terms of caloric content, maltitol offers a reduced caloric value of about 2.1-2.4 kcal/g.[2] this compound, being fully digested, provides a caloric value similar to sucrose, at approximately 4 kcal/g.[1] Both have a low glycemic index, with isomaltulose at ~32 and crystalline maltitol at ~35, making them suitable for consideration in products for individuals with diabetes.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, standardized experimental methodologies are essential. Below are detailed protocols for determining key physicochemical properties.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting range of the substance.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Grind a small amount of the sample to a fine powder using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a rapid rate initially to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Determination of Solubility (Gravimetric Method)

Objective: To determine the solubility of the substance in water at a specific temperature.

Apparatus:

  • Analytical balance

  • Constant temperature water bath or incubator

  • Vials with screw caps

  • Filtration apparatus (e.g., syringe filters)

  • Oven

Procedure:

  • Add a known volume of distilled water to a series of vials.

  • Place the vials in a constant temperature water bath and allow them to equilibrate.

  • Add an excess amount of the solute to each vial.

  • Seal the vials and agitate them in the water bath for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow any undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it into a pre-weighed container.

  • Weigh the container with the solution.

  • Evaporate the solvent in an oven until a constant weight of the dried solute is achieved.

  • Calculate the solubility in g/100 mL or other desired units based on the weight of the dried solute and the volume of the solution taken.

Determination of Hygroscopicity (Dynamic Vapor Sorption - DVS)

Objective: To measure the moisture sorption characteristics of the material at various relative humidities (RH).

Apparatus:

  • Dynamic Vapor Sorption (DVS) analyzer

Procedure:

  • Place a precisely weighed sample of the material onto the DVS sample pan.

  • The instrument will initially dry the sample under a stream of dry nitrogen gas until a stable weight is achieved.

  • The DVS analyzer then incrementally increases the relative humidity in the sample chamber, typically in steps of 10% RH, from 0% to 90%.

  • At each RH step, the instrument holds the humidity constant and continuously measures the sample's mass until it reaches equilibrium (i.e., no further significant mass change).

  • After reaching the maximum RH, the instrument can be programmed to perform a desorption cycle by incrementally decreasing the RH back to 0%.

  • The data is plotted as a moisture sorption isotherm, showing the equilibrium moisture content (as a percentage of the dry mass) versus the relative humidity.

Visualizing the Comparison

The following diagram illustrates the key decision-making factors when choosing between this compound and maltitol for a specific application.

G Comparative Selection Flow for this compound vs. Maltitol start Application Requirement sweetness High Sweetness Required? start->sweetness low_calorie Low Caloric Content Critical? sweetness->low_calorie No maltitol Maltitol sweetness->maltitol Yes high_solubility High Aqueous Solubility Needed? low_calorie->high_solubility No low_calorie->maltitol Yes thermal_stability High-Temperature Processing? high_solubility->thermal_stability No high_solubility->maltitol Yes thermal_stability->maltitol Yes isomaltulose This compound thermal_stability->isomaltulose No/Acidic Stability More Important

Caption: Decision tree for selecting between this compound and Maltitol.

Conclusion

The choice between this compound and maltitol is contingent upon the specific requirements of the intended application. Maltitol's high sweetness, lower caloric value, and excellent solubility make it a versatile choice for a wide range of applications, particularly in sugar-free confectionery and liquid formulations. This compound, with its lower sweetness, full caloric value but very low glycemic response, and notable stability in acidic conditions, presents a valuable alternative, especially in applications where these specific properties are paramount. By carefully considering the detailed physicochemical data and experimental protocols provided in this guide, researchers and formulation scientists can confidently select the most appropriate sugar substitute to meet their product development goals.

References

A Comparative Analysis of the Metabolic Effects of Isomaltulose Hydrate and Allulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two sugar alternatives, Isomaltulose hydrate (B1144303) and Allulose. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Overview of Isomaltulose Hydrate and Allulose

This compound , a disaccharide composed of glucose and fructose (B13574), is a slow-release carbohydrate.[1][2] Its enzymatic digestion in the small intestine is four to five times slower than that of sucrose (B13894).[1] This results in a lower and more sustained blood glucose and insulin (B600854) response.[1][3]

Allulose , a rare monosaccharide, is structurally similar to fructose but is minimally metabolized by the body.[4][5] Approximately 70% of ingested allulose is absorbed in the small intestine and excreted in the urine, while the remaining 30% passes to the large intestine.[4][5] Consequently, it has a negligible impact on blood glucose and insulin levels.[4][5]

Comparative Metabolic Effects

The following sections detail the comparative metabolic effects of this compound and Allulose based on clinical trial data.

Glycemic and Insulinemic Response

Both Isomaltulose and Allulose exhibit a significantly lower impact on postprandial blood glucose and insulin levels compared to traditional sugars like sucrose and glucose.

Isomaltulose has a low glycemic index (GI) of 32.[1][2] Clinical studies have demonstrated that the ingestion of Isomaltulose leads to a 20% to 52% lower postprandial glucose response within the first 60 minutes compared to sucrose or maltodextrin.[3] The corresponding plasma insulin levels and the incremental area under the curve (iAUC) for glucose are also reported to be 30% to 50% lower than after a sucrose bolus.[3] A meta-analysis of 11 randomized controlled trials (RCTs) showed that oral isomaltulose resulted in an attenuated glycemic response compared to sucrose at 30 minutes post-ingestion.[6]

Allulose has been shown to not raise blood glucose or insulin levels.[4][5] Furthermore, studies have indicated that allulose can suppress the glycemic response to other carbohydrates when consumed together. A meta-analysis of eight randomized controlled trials found that allulose, at doses between 3.6 to 10 grams, resulted in a small decrease in postprandial blood glucose levels.[7] In a study where participants consumed a beverage containing 15 g of allulose with 30 g of sucrose, the glucose iAUC was 24% less than with sucrose alone.[8]

ParameterThis compoundAlluloseControl/ComparatorStudy Population
Glycemic Index (GI) 32[1][2]Not applicable (negligible glycemic response)Glucose (GI=100)General
Postprandial Glucose Response (vs. Sucrose) 20-52% lower in the first 60 min[3]Significantly lower; can attenuate sucrose's response[8]SucroseHealthy and diabetic subjects
Glucose iAUC (vs. Sucrose) 30-50% lower[3]Glucose iAUC reduced by 24% when co-ingested[8]SucroseHealthy and diabetic subjects
Insulin iAUC (vs. Sucrose) Significantly lower[9]Significantly lowerSucroseHealthy subjects

Table 1: Comparative Glycemic and Insulinemic Responses of this compound and Allulose.

Energy Metabolism and Fat Oxidation

Isomaltulose , due to its slow and sustained energy release, has been shown to promote fat oxidation. A 12-week weight loss intervention study found that a breakfast containing isomaltulose induced a significantly lower increase in the postprandial respiratory quotient (RQ) compared to sucrose, indicating higher fat oxidation.[10][11] The incremental area under the curve for RQ over 2 hours was 4.8 ± 4.1 for isomaltulose compared to 6.9 ± 3.1 for sucrose.[10][11]

Allulose has been studied for its potential role in weight management and fat mass reduction. A 12-week randomized controlled trial in overweight adults demonstrated that supplementation with 7 grams of allulose twice daily resulted in a significant decrease in body fat percentage and body fat mass, including total abdominal and subcutaneous fat, compared to a placebo group.[4][5]

ParameterThis compoundAlluloseControl/ComparatorStudy Details
Respiratory Quotient (RQ) iAUC (2h post-breakfast) 4.8 ± 4.1[10][11]Data not availableSucrose (6.9 ± 3.1)[10][11]12-week weight loss intervention in overweight adults.
Body Fat Mass Trend towards greater reduction in a weight loss study.[10][11]Significant decrease with 14g/day.[4][5]Placebo (Sucralose)12-week study in overweight adults.

Table 2: Comparative Effects on Energy Metabolism and Body Composition.

Incretin (B1656795) Hormone (GLP-1) Secretion

Both Isomaltulose and Allulose have been found to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone involved in glucose homeostasis and appetite regulation.

Isomaltulose consumption has been shown to lead to a significant increase in GLP-1 levels. A study in overweight and obese individuals, some with type 2 diabetes, found that a 50-gram dose of isomaltulose consumed one hour before a meal resulted in significantly greater increases in GLP-1 compared to sucrose.[12][13][14]

Allulose has also been demonstrated to increase GLP-1 secretion.[15][16][17] In a 12-week study on a rat model of diet-induced obesity, the allulose-fed group exhibited significantly elevated levels of active GLP-1.[15][17] Human studies have also reported that allulose consumption leads to an increase in postprandial GLP-1 levels.[18]

EffectThis compoundAlluloseStudy Details
GLP-1 Secretion Significantly increases GLP-1 levels compared to sucrose.[12][13][14]Increases active GLP-1 levels.[15][16][17]Human and animal studies.

Table 3: Comparative Effects on GLP-1 Secretion.

Gut Microbiota

The effects of Isomaltulose and Allulose on the gut microbiota are an emerging area of research.

Isomaltulose has been suggested to possess prebiotic activity, although human data is limited.

Allulose , being partially unabsorbed, interacts with the gut microbiota. Some studies suggest it may have prebiotic effects, potentially increasing the abundance of beneficial bacteria such as Bifidobacterium and Akkermansia muciniphila.[19] However, more research is needed to fully understand its long-term impact on the human gut microbiome.[20]

Experimental Protocols

Determination of Glycemic and Insulinemic Response

A common methodology for assessing glycemic and insulinemic responses involves a randomized, controlled, crossover study design.

  • Participants: Healthy subjects or individuals with specific conditions (e.g., type 2 diabetes) are recruited.

  • Protocol: After an overnight fast, participants consume a test beverage or food containing a standardized amount (e.g., 50 grams) of the test carbohydrate (Isomaltulose, Allulose) or a control carbohydrate (glucose or sucrose).

  • Blood Sampling: Blood samples are collected at baseline (fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 180 minutes) post-ingestion.

  • Analysis: Plasma glucose and insulin concentrations are measured at each time point. The incremental Area Under the Curve (iAUC) is calculated to determine the overall glycemic and insulinemic response.[21]

Assessment of Energy Expenditure and Substrate Oxidation

Indirect calorimetry is typically used to measure energy expenditure and substrate oxidation.

  • Protocol: Participants rest in a supine position under a ventilated hood for a specified period before and after consuming a test meal containing the sweetener.

  • Measurements: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are continuously measured.

  • Calculations: The Respiratory Quotient (RQ) is calculated as the ratio of VCO2 to VO2. An RQ closer to 0.7 indicates predominantly fat oxidation, while an RQ closer to 1.0 indicates carbohydrate oxidation.

Visualizations

Carbohydrate Metabolism Pathway

Carbohydrate_Metabolism Ingested_Carbs Ingested Carbohydrates Sucrose Sucrose Ingested_Carbs->Sucrose Isomaltulose This compound Ingested_Carbs->Isomaltulose Allulose Allulose Ingested_Carbs->Allulose Small_Intestine Small Intestine Digestion/Absorption Sucrose->Small_Intestine Rapid Digestion Isomaltulose->Small_Intestine Slow Digestion Allulose->Small_Intestine Minimal Absorption Bloodstream Bloodstream Allulose->Bloodstream Absorbed Allulose Small_Intestine->Allulose ~70% Absorbed Glucose Glucose Small_Intestine->Glucose from Sucrose & Isomaltulose Fructose Fructose Small_Intestine->Fructose from Sucrose & Isomaltulose Large_Intestine Large Intestine Small_Intestine->Large_Intestine ~30% Unabsorbed Allulose Glucose->Bloodstream Fructose->Bloodstream Excretion Excretion (Urine) Bloodstream->Excretion Allulose Energy Cellular Energy Production (Glycolysis) Bloodstream->Energy Glucose Uptake

Caption: Metabolic fate of this compound and Allulose compared to Sucrose.

Experimental Workflow for Glycemic Index Determination

Glycemic_Index_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase (Crossover Design) cluster_analysis Data Analysis Phase Participant_Screening Participant Screening (Healthy, Non-diabetic) Overnight_Fast Overnight Fast (10-12 hours) Participant_Screening->Overnight_Fast Baseline_Blood_Sample Baseline Blood Sample (t=0) Overnight_Fast->Baseline_Blood_Sample Test_Meal Consume Test Food (e.g., 50g Isomaltulose) Baseline_Blood_Sample->Test_Meal Reference_Meal Consume Reference Food (50g Glucose) Baseline_Blood_Sample->Reference_Meal Serial_Blood_Sampling Serial Blood Sampling (e.g., 15, 30, 45, 60, 90, 120 min) Test_Meal->Serial_Blood_Sampling Reference_Meal->Serial_Blood_Sampling Glucose_Analysis Measure Blood Glucose Concentration Serial_Blood_Sampling->Glucose_Analysis Plot_Curve Plot Glucose Response Curve Glucose_Analysis->Plot_Curve Calculate_iAUC Calculate Incremental Area Under the Curve (iAUC) Plot_Curve->Calculate_iAUC Calculate_GI Calculate Glycemic Index (GI = iAUC_test / iAUC_ref * 100) Calculate_iAUC->Calculate_GI

Caption: Standardized workflow for determining the Glycemic Index of a food product.

Conclusion

Both this compound and Allulose offer distinct metabolic advantages over traditional sugars, primarily characterized by their reduced impact on postprandial glucose and insulin levels. Isomaltulose acts as a slow-release carbohydrate, providing sustained energy and promoting fat oxidation. Allulose, being largely un-metabolized, offers sweetness with minimal caloric contribution and can attenuate the glycemic response to other sugars. Both sweeteners have been shown to stimulate the secretion of the incretin hormone GLP-1. The choice between these two sugar alternatives would depend on the specific application and desired metabolic outcome. Further head-to-head clinical trials are warranted to provide a more direct and comprehensive comparison of their metabolic effects.

References

A Comparative Analysis of Isomaltulose Hydrate and Xylitol in the Prevention of Dental Caries

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isomaltulose hydrate (B1144303) and xylitol (B92547), two sugar substitutes with distinct mechanisms for preventing dental caries. The following sections detail their effects on oral microbiota, plaque acidity, and enamel integrity, supported by experimental data and methodologies.

Overview of Mechanisms of Action

The primary difference in the cariostatic properties of isomaltulose hydrate and xylitol lies in their fundamental interaction with oral bacteria. Isomaltulose is a non-cariogenic carbohydrate, while xylitol is considered anticariogenic.

  • This compound: This disaccharide is a structural isomer of sucrose (B13894). Its key feature is the α-1,6-glycosidic bond between its glucose and fructose (B13574) units, which is more stable and less susceptible to enzymatic cleavage by oral bacteria, particularly Streptococcus mutans, compared to the α-1,2 bond in sucrose.[1][2] This resistance to fermentation prevents the rapid production of organic acids that lead to a drop in plaque pH and subsequent enamel demineralization.[1]

  • Xylitol: A five-carbon sugar alcohol, xylitol is actively transported into S. mutans cells. However, the bacteria lack the necessary enzymes to metabolize it, leading to the intracellular accumulation of xylitol-5-phosphate. This accumulation inhibits glycolysis and other metabolic processes, ultimately hindering bacterial growth and acid production. This process is often referred to as a "futile energy cycle."

The distinct mechanisms are visualized in the following signaling pathway diagram:

cluster_isomaltulose This compound Pathway cluster_xylitol Xylitol Pathway Isomaltulose This compound OralBacteria Oral Bacteria (e.g., S. mutans) Isomaltulose->OralBacteria Resistant to metabolism NoFermentation Minimal to No Fermentation OralBacteria->NoFermentation StablePlaquePH Stable Plaque pH NoFermentation->StablePlaquePH ReducedDemineralization Reduced Enamel Demineralization StablePlaquePH->ReducedDemineralization Xylitol Xylitol SMutans S. mutans Xylitol->SMutans XylitolTransport Transport into cell SMutans->XylitolTransport Xylitol5Phosphate Xylitol-5-Phosphate Accumulation XylitolTransport->Xylitol5Phosphate MetabolicInhibition Inhibition of Glycolysis Xylitol5Phosphate->MetabolicInhibition ReducedGrowth Reduced Bacterial Growth and Acid Production MetabolicInhibition->ReducedGrowth

Figure 1: Mechanisms of action for this compound and xylitol.

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the quantitative data from various studies on the key parameters relevant to dental caries prevention.

Table 1: Effect on Plaque pH
SweetenerStudy TypeDosage/ConcentrationpH Measurement MethodKey Finding
Isomaltulose In vivo10% solution rinsePlaque pH telemetryPlaque pH did not fall below the critical value of 5.7.[1]
Xylitol In vivoChewing gumNot specifiedChewing xylitol gum can help neutralize plaque pH after a sugar challenge.

Experimental Protocol: Plaque pH Telemetry

Plaque pH telemetry studies are a standard in vivo method for assessing the cariogenic potential of foods and ingredients.

cluster_workflow Plaque pH Telemetry Workflow A Fabrication of a removable prosthesis with a built-in pH electrode B Subjects wear the prosthesis to allow for plaque accumulation over the electrode A->B C Baseline plaque pH is recorded B->C D Subjects consume the test substance (e.g., isomaltulose solution) C->D E Plaque pH is continuously monitored and transmitted wirelessly D->E F Data analysis to determine the minimum pH reached and the duration of the pH drop E->F

Figure 2: Experimental workflow for plaque pH telemetry.
Table 2: Effect on Dental Plaque

SweetenerStudy TypeDosage/ConcentrationDurationKey Finding
Isomaltulose Human volunteersSnacks containing 100% isomaltulose3 daysResulted in the lowest plaque index compared to sucrose.[3]
Xylitol Clinical trialXylitol candies consumed three times on school days18 monthsSignificant reduction in Plaque Index scores from 1.73 to 1.14.
Table 3: Effect on Streptococcus mutans
SweetenerStudy TypeDosage/ConcentrationDurationKey Finding
Isomaltulose Human volunteersSnacks with no sucrose3 daysSalivary mutans streptococci decreased below baseline levels.
Isomaltulose Randomized clinical trial10% solution rinse, thrice daily2 weeksSignificant change in the overall dental plaque microbiota composition.
Xylitol Multiple clinical trialsVaries (e.g., chewing gum, lozenges)VariesConsistently shown to reduce the levels of S. mutans in both plaque and saliva.
Table 4: Effect on Enamel Demineralization and Remineralization
SweetenerStudy TypeKey Finding
Isomaltulose In vitro / In situ (Isomalt)5-minute rinses with 10% isomalt (B1678288) slightly increased remineralization. Continuous presence inhibited both de- and remineralization, leading to smaller overall mineral loss during demineralization.
Xylitol In vitroCan induce remineralization of deeper layers of demineralized enamel by facilitating Ca2+ movement.

Experimental Protocol: In Vitro/In Situ pH-Cycling Model for Demineralization and Remineralization

This model simulates the dynamic pH changes that occur in the oral cavity to assess the effects of various agents on enamel health.

cluster_workflow pH-Cycling Model Workflow A Preparation of bovine enamel blocks with subsurface lesions B Daily cycling between demineralizing and remineralizing solutions A->B C Application of test substance (e.g., isomalt rinse) during the cycle B->C D In situ placement of some blocks in dental appliances worn by volunteers B->D In situ arm E Analysis of mineral loss/gain using transversal microradiography C->E D->E

Figure 3: Workflow of a combined in vitro and in situ pH-cycling experiment.
Table 5: Caries Incidence in Animal Models

SweetenerStudy TypeAnimal ModelDurationKey Finding
Isomaltulose In vivoWistar rats infected with S. mutans8 and 14 weeksOnly sulcal caries was observed in the isomaltulose group, whereas the sucrose group had high numbers of carious surfaces.
Xylitol Not directly compared in the same study with isomaltulose---

Summary and Future Directions

The available evidence clearly demonstrates that both this compound and xylitol are effective sugar substitutes for the prevention of dental caries, albeit through different mechanisms.

  • This compound's primary benefit is its non-cariogenicity. Its resistance to bacterial fermentation prevents the production of harmful acids, thereby maintaining a neutral plaque pH and reducing the risk of enamel demineralization. This makes it an excellent alternative to sucrose in food and beverage formulations.

  • Xylitol exhibits anticariogenic properties by actively interfering with the metabolic processes of cariogenic bacteria like S. mutans. This leads to a reduction in their population and acid production, and may also promote enamel remineralization.

For drug development professionals, the choice between these two agents may depend on the desired application. Isomaltulose is a suitable bulk sweetener for creating non-cariogenic products, while xylitol's active antimicrobial properties may be advantageous in targeted oral care products such as chewing gum, lozenges, and toothpaste.

A significant gap in the current research is the lack of head-to-head clinical trials directly comparing the caries-preventive effects of this compound and xylitol in human populations. Such studies would be invaluable for providing a definitive clinical comparison and guiding the formulation of next-generation oral health products. Further research into the long-term effects of isomaltulose on the oral microbiome is also warranted.

References

Isomaltulose Hydrate as a Stabilizing Agent: A Comparative Guide for Biopharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of biologic drugs, such as monoclonal antibodies and other therapeutic proteins, is a critical factor in their development and efficacy. Polyols are widely used as excipients to stabilize these sensitive molecules against various stresses, including temperature fluctuations, mechanical stress, and dehydration during processes like lyophilization. This guide provides a comparative analysis of the efficacy of Isomaltulose Hydrate (B1144303) as a potential stabilizing agent against other commonly used polyols like sucrose (B13894), trehalose (B1683222), mannitol, and sorbitol.

While extensive data exists for traditional polyols, direct comparative studies on the protein-stabilizing effects of isomaltulose hydrate in biopharmaceutical applications are limited. Therefore, this guide will first present the established experimental data for common polyols and then extrapolate the potential efficacy of this compound based on its physicochemical properties.

Mechanisms of Protein Stabilization by Polyols

Polyols primarily stabilize proteins in aqueous solutions and solid states through several key mechanisms:

  • Preferential Exclusion: In an aqueous environment, polyol molecules are preferentially excluded from the surface of the protein. This phenomenon leads to a state of "preferential hydration," where a layer of water molecules is maintained around the protein. To minimize the energetically unfavorable interaction with the excluded polyol, the protein adopts its most compact, native conformation, thus increasing its stability.

  • Water Replacement Hypothesis: During drying processes like lyophilization, where water is removed, polyols can form hydrogen bonds with the protein, effectively replacing the water molecules that were interacting with the protein surface. This helps to maintain the protein's native structure in the absence of sufficient water.

  • Vitrification: In the solid state, polyols can form a rigid, amorphous glassy matrix that entraps the protein molecules. This glassy state significantly reduces the molecular mobility of the protein, thereby inhibiting unfolding and aggregation. The temperature at which this transition from a rubbery to a glassy state occurs is known as the glass transition temperature (Tg). A higher Tg is generally associated with better storage stability.

Physicochemical Properties of Common Polyols

The stabilizing effect of a polyol is closely related to its physicochemical properties. The table below summarizes key properties for this compound and other commonly used polyols.

PropertyThis compoundSucroseTrehaloseMannitolSorbitol
Molecular Weight ( g/mol ) 342.30[1][2]342.30342.30182.17182.17
Type DisaccharideDisaccharideDisaccharideSugar AlcoholSugar Alcohol
Melting Point (°C) 122-124[3]186~203 (dihydrate)166-16895
Glass Transition Temp. (Tg, °C) ~62[4]~65-71.5[5]~111[6]~12~ -2
Number of Hydroxyl Groups 88866

Comparative Efficacy of Common Polyols in Protein Stabilization

Extensive research has been conducted to evaluate the effectiveness of various polyols in stabilizing proteins, particularly monoclonal antibodies (mAbs). The following tables summarize representative experimental data from studies utilizing Differential Scanning Calorimetry (DSC) and Size-Exclusion Chromatography (SEC).

Thermal Stability Data (DSC)

Differential Scanning Calorimetry is a key technique used to determine the thermal stability of a protein by measuring its melting temperature (Tm). An increase in Tm in the presence of an excipient indicates enhanced conformational stability.

ProteinPolyolConcentrationΔTm (°C)Reference
Monoclonal Antibody (mAb-U)Trehalose250 mM+5.1[7]
Monoclonal Antibody (mAb-U)Sucrose250 mM+4.8[7]
Monoclonal Antibody (mAb-U)Glycerol250 mM+2.2[7]
LysozymeSucrose0.5 M+4.5[8]
LysozymeMannitol0.5 M+3.0[8]
Antistreptavidin IgG1Trehalose0.5 M~+6[1]
Antistreptavidin IgG1Sucrose0.5 M~+5[1]
Antistreptavidin IgG1Sorbitol0.5 M~+4[1]
Prevention of Aggregation Data (SEC)

Size-Exclusion Chromatography is used to separate and quantify protein monomers, dimers, and higher-order aggregates. A lower percentage of aggregates after stress indicates a more effective stabilizing agent.

ProteinStress ConditionPolyolAggregate % (vs. Control)Reference
IgGLyophilization & 3 months at 40°CTrehalose2.6% (Control: 47.2%)[9]
IgGLyophilization & 3 months at 40°CMannitol10.2% (Control: 47.2%)[9]
mAb-UThermal Stress (65°C, 5 days)Trehalose~5% (Control: ~15%)[7]
mAb-UThermal Stress (65°C, 5 days)Sucrose~5% (Control: ~15%)[7]
mAb-UMechanical Stress (shaking, 5 days)Trehalose~12% (Control: ~5%)[7]
mAb-UMechanical Stress (shaking, 5 days)Sucrose~12% (Control: ~5%)[7]

Potential Efficacy of this compound as a Stabilizing Agent

While direct experimental data on the protein-stabilizing properties of this compound is scarce in the context of biopharmaceuticals, its physicochemical properties allow for an informed assessment of its potential.

  • Structural Similarity to Sucrose: Isomaltulose is a structural isomer of sucrose, with the same molecular weight and number of hydroxyl groups.[9] This suggests it could exhibit similar stabilizing effects based on the preferential exclusion and water replacement mechanisms.

  • Glass Transition Temperature: The reported glass transition temperature of isomaltulose (approx. 62°C) is comparable to that of sucrose (approx. 65-71.5°C).[4][5] This indicates that it could be effective in forming a glassy matrix to stabilize proteins in the solid state, particularly for products stored at refrigerated or room temperatures. However, it is significantly lower than that of trehalose (~111°C), which is often favored for its superior stability at higher temperatures.[6]

  • High Stability: Isomaltulose is known for its high stability under acidic conditions and during processing in the food industry.[4] This inherent stability could be advantageous in biopharmaceutical formulations, potentially leading to fewer degradation products from the excipient itself.

  • Lower Hygroscopicity: Isomaltulose has very low moisture absorption (hygroscopicity).[10] This property is beneficial for the stability of lyophilized products, as residual moisture can plasticize the glassy matrix and reduce its stabilizing effect.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of stabilizing agents. Below are representative protocols for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To determine the thermal denaturation midpoint (Tm) of a protein in the presence of different polyols.

Methodology:

  • Sample Preparation:

    • Dialyze the protein (e.g., a monoclonal antibody) against a formulation buffer (e.g., 10 mM histidine, pH 6.0) to remove any existing stabilizers.

    • Prepare stock solutions of the polyols (this compound, sucrose, trehalose, etc.) in the formulation buffer.

    • Prepare the final protein solutions at a concentration of approximately 1 mg/mL containing varying concentrations of each polyol (e.g., 0-350 mM).[11]

    • Prepare a reference sample containing the formulation buffer with the corresponding polyol concentration but without the protein.

  • DSC Analysis:

    • Load the protein sample and the corresponding reference solution into the sample and reference cells of a differential scanning calorimeter.

    • Pressurize the cells to prevent boiling at high temperatures.

    • Scan the samples over a temperature range of 30-95°C at a scan rate of 60°C/h.[11]

  • Data Analysis:

    • Subtract the reference scan from the sample scan to obtain the excess heat capacity as a function of temperature.

    • The peak of the resulting thermogram corresponds to the melting temperature (Tm) of the protein.

    • Compare the Tm values of the protein in the presence of different polyols to assess their stabilizing effect.

Size-Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To quantify the formation of soluble aggregates in a protein formulation after stress.

Methodology:

  • Sample Preparation and Stress Application:

    • Prepare protein formulations with different polyols as described for the DSC protocol.

    • Subject the formulations to a stress condition, such as thermal stress (e.g., incubation at 50°C for a specified period) or mechanical stress (e.g., shaking at a controlled speed and temperature).

    • Include an unstressed control sample for each formulation.

  • SEC Analysis:

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a size-exclusion column suitable for the molecular weight of the protein and its aggregates (e.g., a silica-based column with a 300 Å pore size for mAbs).[6]

    • The mobile phase should be a non-denaturing buffer, often containing a salt to minimize non-specific interactions with the column matrix (e.g., 50 mM sodium phosphate, 150 mM sodium chloride, pH 6.8).

    • Inject a defined volume of the stressed and unstressed samples onto the column.

    • Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the monomer, dimer, and higher-order aggregates in the chromatogram.

    • Calculate the percentage of aggregates for each sample.

    • Compare the percentage of aggregates in the presence of different polyols to determine their effectiveness in preventing aggregation under the applied stress.

Visualizing the Mechanism of Stabilization

The following diagrams illustrate the key concepts discussed in this guide.

PreferentialExclusion cluster_0 Aqueous Solution with Polyol cluster_1 Stabilized System Protein Protein (Native State) Water Water Protein->Water Preferential Hydration HydratedProtein Hydrated Protein Protein->HydratedProtein Stabilization Polyol Polyol Polyol->Water Strong H-bonds ExcludedPolyol Excluded Polyol HydratedProtein->ExcludedPolyol Energetically Unfavorable Interface ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Stability Analysis cluster_results Results & Comparison Protein_Solution Protein Solution Formulations Protein-Polyol Formulations Protein_Solution->Formulations Polyol_Solutions This compound Sucrose Trehalose Mannitol Sorbitol Polyol_Solutions->Formulations Thermal_Stress Thermal Stress (e.g., 50°C) Formulations->Thermal_Stress Mechanical_Stress Mechanical Stress (Shaking) Formulations->Mechanical_Stress DSC DSC Analysis (Tm Determination) Thermal_Stress->DSC SEC SEC Analysis (% Aggregates) Thermal_Stress->SEC Mechanical_Stress->SEC Comparison Comparative Efficacy DSC->Comparison SEC->Comparison

References

A Head-to-Head Comparison of Isomaltulose Hydrate and Maltodextrin in Sports Drinks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of carbohydrate in sports drinks is a critical determinant of athletic performance, metabolic response, and gastrointestinal comfort. This guide provides an objective, data-driven comparison of two popular carbohydrate sources: Isomaltulose hydrate (B1144303), a slow-release disaccharide, and maltodextrin (B1146171), a rapidly absorbed polysaccharide.

Executive Summary

Isomaltulose hydrate is characterized by its slow digestion and low glycemic index, leading to a more stable blood glucose and insulin (B600854) profile, and promoting higher rates of fat oxidation compared to maltodextrin.[1][2] While these metabolic advantages suggest a potential for glycogen (B147801) sparing and sustained energy release, the performance benefits are not consistently demonstrated across studies.[1][3] A significant drawback of isomaltulose, particularly at higher intake rates, is the increased incidence of gastrointestinal distress, which can impair performance.[4][5][6] Maltodextrin, with its high glycemic index, provides a rapid source of energy but can lead to fluctuations in blood glucose.[7][8]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies on isomaltulose and maltodextrin in sports nutrition.

Table 1: Glycemic and Insulinemic Response

ParameterIsomaltuloseMaltodextrinKey FindingsCitations
Glycemic Index3290-100Isomaltulose has a significantly lower glycemic index.[7][9]
Blood Glucose FluctuationLower and more stableHigher, with potential for rebound hypoglycemiaIsomaltulose ingestion results in a more stable blood glucose profile during exercise.[3] A decline in blood glucose was observed with maltodextrin, which was attenuated with isomaltulose.[1][7][9][10][1][3][7][9][10]
Peak Insulin ResponseLowerHigherThe rise in plasma insulin is significantly greater with maltodextrin.[1][1]

Table 2: Metabolic Effects

ParameterIsomaltuloseMaltodextrinKey FindingsCitations
Fat OxidationIncreasedLowerIsomaltulose ingestion leads to higher rates of fat oxidation during exercise compared to maltodextrin.[2][4][5][6][2][4][5][6]
Carbohydrate OxidationDecreasedHigherIngestion of isomaltulose resulted in lower carbohydrate oxidation compared to a fructose-maltodextrin blend.[5][6][5][6]
Plasma Epinephrine (B1671497)Attenuated IncreaseLess AttenuationIsomaltulose was more effective at attenuating the rise in plasma epinephrine at later stages of exercise.[1][7][9][10][1][7][9][10]

Table 3: Performance and Gastrointestinal Comfort

ParameterIsomaltuloseMaltodextrinKey FindingsCitations
Endurance PerformanceNo significant difference or impairedNo significant differenceIn several studies, isomaltulose did not significantly enhance or impair performance compared to maltodextrin.[1][3][7] However, one study reported substantially slower time trial performance with isomaltulose, attributed to GI distress.[4][5][6][1][3][4][5][6][7]
Gastrointestinal DiscomfortHigher incidence at high dosesLower incidenceIsomaltulose, when ingested at a high frequency, can lead to severe gastrointestinal symptoms like stomach cramps and bloating.[4][5][6] At lower doses, abdominal discomfort was similar to maltodextrin.[7][9][4][5][6][7][9]

Experimental Protocols

Detailed methodologies from key comparative studies are outlined below to provide context for the presented data.

Study 1: Soccer-Specific Exercise (Russell et al., 2017)
  • Objective: To compare the performance and physiological effects of isomaltulose and maltodextrin during prolonged, intermittent exercise simulating soccer.[1][7][9][10]

  • Participants: 22 university-level male soccer players.[7][9][10]

  • Methodology: A randomized, crossover design where participants completed 120 minutes of a soccer-specific exercise protocol. Participants consumed an 8% carbohydrate-electrolyte drink containing either isomaltulose or maltodextrin, or a placebo. The drinks were consumed during the warm-up and at half-time, providing approximately 20g of carbohydrate per hour.[1][7][9][10]

  • Key Measurements: Blood glucose, plasma insulin, plasma epinephrine, physical performance (sprinting, jumping), and technical performance (shooting, dribbling) were assessed.[7][9][10]

Study 2: Endurance Running to Exhaustion (Konig et al., as cited in NutraIngredients-USA, 2021)
  • Objective: To investigate the metabolic, hormonal, and performance effects of isomaltulose in comparison to glucose and maltodextrin in recreational endurance runners.[3]

  • Participants: 21 male recreational endurance runners.[3]

  • Methodology: A double-blind, randomized trial where participants ingested 50 grams of either isomaltulose, glucose, or maltodextrin. They then performed a 60-minute treadmill run at 70% of their maximum oxygen uptake, followed by a run to exhaustion at 85% VO2max.[3]

  • Key Measurements: Blood glucose, serum insulin, glucose-dependent insulinotropic polypeptide (GIP), fat and carbohydrate oxidation rates, time to exhaustion, and gastrointestinal discomfort.[3]

Study 3: Prolonged Moderate-Heavy Cycling (Oosthuyse et al., 2015)
  • Objective: To compare the metabolic, performance, and gastrointestinal comfort responses of ingesting isomaltulose versus a fructose-maltodextrin blend during prolonged cycling.[4][5][6]

  • Participants: Nine male cyclists.[4][5][6]

  • Methodology: A randomized, crossover design where participants performed 2 hours of steady-state cycling at 60% of their maximum power output, followed by a 16 km time trial. Participants ingested a 7% carbohydrate solution of either isomaltulose or a 0.8:1 fructose:maltodextrin blend at a rate of 63 g per hour, or a placebo.[4][5][6]

  • Key Measurements: Plasma nonesterified fatty acid (NEFA) concentration, fat and carbohydrate oxidation, blood glucose, time trial performance, and ratings of gastrointestinal discomfort.[4][5][6]

Visualizations

Experimental Workflow: Prolonged Cycling Study

G cluster_0 Participant Recruitment cluster_1 Trial Arms (Randomized Crossover) cluster_2 Exercise Protocol cluster_3 Data Collection P 9 Male Cyclists ISO Isomaltulose (ISO) 63 g/h P->ISO Each participant completes all trials FM Fructose:Maltodextrin (F:M) 63 g/h P->FM Each participant completes all trials PL Placebo (PL) P->PL Each participant completes all trials SS 2-hour Steady-State Cycling (60% Wmax) ISO->SS Beverage ingestion during exercise FM->SS Beverage ingestion during exercise PL->SS Beverage ingestion during exercise TT 16 km Time Trial SS->TT Metabolic Metabolic Analysis (Blood samples, Indirect Calorimetry) TT->Metabolic Post-exercise analysis Performance Performance Measurement (Time Trial Duration) TT->Performance Post-exercise analysis GI Gastrointestinal Comfort (Rating Scales) TT->GI Post-exercise analysis

Caption: Experimental workflow for the prolonged cycling study.

Metabolic Fuel Utilization Pathway

G cluster_0 Carbohydrate Source cluster_1 Digestion & Absorption cluster_2 Hormonal & Glycemic Response cluster_3 Metabolic Fuel Selection Isomaltulose Isomaltulose Slow Slow Hydrolysis & Sustained Absorption Isomaltulose->Slow Maltodextrin Maltodextrin Rapid Rapid Hydrolysis & Fast Absorption Maltodextrin->Rapid LowInsulin Low & Stable Blood Glucose & Insulin Slow->LowInsulin HighInsulin High & Fluctuating Blood Glucose & Insulin Rapid->HighInsulin FatOx Increased Fat Oxidation (Glycogen Sparing) LowInsulin->FatOx CarbOx Increased Carbohydrate Oxidation HighInsulin->CarbOx

Caption: Differential impact on metabolic fuel selection.

References

A Comparative Analysis of the In Vitro Digestibility of Isomaltulose Hydrate Versus Other Common Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro digestibility of isomaltulose hydrate (B1144303) against other widely consumed disaccharides, namely sucrose (B13894) and lactose (B1674315). The data presented herein is compiled from foundational and contemporary scientific studies to offer a clear perspective on the enzymatic hydrolysis of these sugars, a critical factor in their physiological effects, including glycemic response.

Executive Summary

Isomaltulose, a structural isomer of sucrose, is distinguished by its slower rate of enzymatic hydrolysis in the small intestine. This is primarily attributed to the α-1,6-glycosidic bond linking its glucose and fructose (B13574) moieties, which is more resistant to cleavage by intestinal enzymes than the α-1,2 bond in sucrose. In vitro studies consistently demonstrate that while isomaltulose is fully digestible, its rate of hydrolysis is significantly lower than that of sucrose and other disaccharides like maltose (B56501). This slower digestion and absorption profile underpins its lower glycemic and insulinemic responses observed in vivo. This guide will delve into the quantitative data from in vitro experiments, detail the methodologies employed, and provide a visual representation of the digestive fate of these disaccharides.

Comparative In Vitro Digestibility Data

The enzymatic hydrolysis of disaccharides is primarily carried out by disaccharidases located in the brush border membrane of the small intestine. The sucrase-isomaltase and lactase-phlorizin hydrolase complexes are the key enzymes responsible for the breakdown of sucrose, isomaltulose, and lactose. The following table summarizes the relative rates of hydrolysis and kinetic parameters from in vitro studies using human and animal intestinal enzyme preparations.

DisaccharideGlycosidic BondPrimary Hydrolyzing Enzyme(s)Relative Rate of Hydrolysis (Sucrose = 100)Michaelis Constant (Km)Reference(s)
Isomaltulose α-1,6Sucrase-Isomaltase~25-[1]
Sucrose α-1,2Sucrase-Isomaltase100-[1]
Lactose β-1,4Lactase-Phlorizin HydrolaseNot directly compared in the same study21 mM (Human)[2]
Maltose α-1,4Sucrase-Isomaltase, Maltase-Glucoamylase200-[1]

Note: The relative hydrolysis rates for isomaltulose, sucrose, and maltose are derived from studies using human intestinal homogenates[1]. The Km value for lactose is from a study specifically on purified human lactase-phlorizin hydrolase and is not a direct comparison of hydrolysis rate under the same conditions[2]. A 2023 study using canine intestinal enzyme preparations found the degrading activity for isomaltulose to be approximately 3.95 times lower than for sucrose[3].

The Digestive Pathway of Disaccharides

The digestion of these disaccharides is initiated and largely completed in the small intestine. The following diagram illustrates the key enzymatic steps involved in their hydrolysis.

Simplified Digestive Pathway of Disaccharides cluster_brush_border Brush Border Membrane Isomaltulose Isomaltulose (α-1,6 bond) Enzymes Disaccharidases Isomaltulose->Enzymes Slow Hydrolysis Sucrose Sucrose (α-1,2 bond) Sucrose->Enzymes Rapid Hydrolysis Lactose Lactose (β-1,4 bond) Lactose->Enzymes Hydrolysis Glucose Glucose Enzymes->Glucose Fructose Fructose Enzymes->Fructose Galactose Galactose Enzymes->Galactose

Caption: Enzymatic hydrolysis of disaccharides at the brush border.

Experimental Protocols for In Vitro Digestibility

The in vitro assessment of disaccharide digestibility is crucial for understanding their metabolic fate. A commonly employed and standardized methodology involves the use of intestinal enzyme preparations from animal models, such as rats, which closely mimic the enzymatic conditions of the human small intestine.

Preparation of Rat Small Intestinal Enzyme Extract

A standardized protocol for preparing a rat small intestinal enzyme extract for in vitro digestibility assays is as follows:

  • Tissue Harvesting: The small intestine from a fasted rat is excised and flushed with cold saline to remove luminal contents.

  • Mucosal Scraping: The intestine is opened longitudinally, and the mucosal layer is gently scraped off using a glass slide.

  • Homogenization: The collected mucosa is homogenized in a suitable buffer (e.g., phosphate (B84403) or maleate (B1232345) buffer, pH 6.0-7.0) to create a crude enzyme preparation.

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant, containing the brush border enzymes, is collected.

  • Protein Quantification: The protein concentration of the enzyme extract is determined using a standard method (e.g., Lowry or Bradford assay) to standardize enzyme activity.

In Vitro Digestion Assay Workflow

The following workflow outlines a typical in vitro digestion experiment to compare the hydrolysis of different disaccharides:

In Vitro Disaccharide Digestion Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Disaccharide Solutions (Isomaltulose, Sucrose, Lactose) C Mix Disaccharide Solution with Enzyme Extract A->C B Prepare Rat Intestinal Enzyme Extract B->C D Incubate at 37°C (e.g., for 0, 30, 60, 120 min) C->D E Stop Reaction (e.g., Heat Inactivation) D->E F Measure Liberated Monosaccharides (e.g., Glucose, Fructose, Galactose) using HPLC or Enzymatic Assays E->F G Calculate Rate of Hydrolysis F->G

References

A Comparative Analysis of the Functional Properties of Isomaltulose Hydrate and Isomalt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of Isomaltulose hydrate (B1144303) and its hydrogenated derivative, isomalt (B1678288). The analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate excipient or functional ingredient for their specific applications.

Introduction and Chemical Relationship

Isomaltulose (Palatinose™) and isomalt are two sugar-derived carbohydrates with distinct chemical structures and physiological effects. Isomaltulose is a disaccharide, an isomer of sucrose (B13894), composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond.[1][2] Isomalt is not a sugar but a sugar alcohol (polyol), produced through a two-step process: the enzymatic rearrangement of sucrose into isomaltulose, followed by the hydrogenation of isomaltulose.[3][4] This process converts the fructose moiety of isomaltulose into a mixture of two sugar alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM).[4]

The fundamental difference in their chemical structure—a glycosidic bond in isomaltulose versus the hydrogenated, non-reducible structure of isomalt—dictates their divergent metabolic fates and functional properties.

Sucrose Sucrose (α-1,2 linkage) Isomaltulose Isomaltulose Hydrate (α-1,6 linkage) Sucrose->Isomaltulose Enzymatic Rearrangement Isomalt Isomalt (Mixture of GPS and GPM) Isomaltulose->Isomalt Hydrogenation

Caption: Production pathway from Sucrose to Isomaltulose and Isomalt.

Metabolism, Glycemic Response, and Caloric Value

The most significant functional differences between isomaltulose and isomalt arise from their distinct metabolic pathways.

This compound: Isomaltulose is fully, but slowly, hydrolyzed into glucose and fructose by the sucrase-isomaltase enzyme complex in the small intestine.[3] The hydrolysis rate is significantly slower than that of sucrose.[1] This slow digestion results in a gradual release and absorption of glucose, leading to a low glycemic and insulinemic response.[5] Due to its complete digestion, it provides the full caloric energy of a carbohydrate.[6] Studies have shown that isomaltulose consumption leads to lower secretion of the incretin (B1656795) hormone GIP and higher secretion of GLP-1 compared to sucrose, which contributes to its favorable metabolic profile.[3][7]

Isomalt: As a sugar alcohol, isomalt is minimally digested in the small intestine.[3] Only a small fraction is hydrolyzed, with the majority passing to the large intestine where it is fermented by gut microbiota.[8] This resistance to digestion results in a very low impact on blood glucose and insulin (B600854) levels, making it suitable for sugar-free applications.[9] Its caloric value is consequently about half that of sucrose and isomaltulose.[9]

cluster_isomaltulose Isomaltulose Metabolism cluster_isomalt Isomalt Metabolism Ingestion1 Oral Ingestion (Isomaltulose) SI Small Intestine Ingestion1->SI Hydrolysis Slow Hydrolysis (Sucrase-Isomaltase) SI->Hydrolysis Enzymatic Action Absorption1 Complete Absorption (Glucose & Fructose) Hydrolysis->Absorption1 Bloodstream1 Low, Sustained Rise in Blood Glucose Absorption1->Bloodstream1 Ingestion2 Oral Ingestion (Isomalt) SI2 Small Intestine Ingestion2->SI2 Absorption2 Minimal Digestion & Absorption SI2->Absorption2 LI Large Intestine Fermentation Bacterial Fermentation LI->Fermentation Absorption2->LI Passage of undigested portion Bloodstream2 Negligible Impact on Blood Glucose Absorption2->Bloodstream2

Caption: Comparative metabolic pathways of Isomaltulose and Isomalt.

Table 1: Metabolic and Nutritional Properties

Property This compound Isomalt Sucrose (for reference)
Glycemic Index (GI) 32 (Low)[5][10][11] ~2 (Very Low) 65-68[5][10]
Metabolism Slowly but fully hydrolyzed and absorbed in the small intestine.[1] Minimally hydrolyzed; fermented in the large intestine.[8] Rapidly hydrolyzed and absorbed in the small intestine.
Caloric Value (kcal/g) 4.0[6][11] 2.0[9] 4.0

| Insulin Response | Low and attenuated.[1][5] | Very low / negligible.[9] | High and rapid. |

Dental Health Properties (Cariogenicity)

Both isomaltulose and isomalt are considered "tooth-friendly" because they are not readily fermented by oral bacteria, such as Streptococcus mutans, into the acids that cause tooth decay.[12][13][14]

  • Isomaltulose: Oral plaque bacteria cannot effectively use isomaltulose to produce acids. Plaque pH telemetry studies confirm that consuming isomaltulose does not cause the plaque pH to drop below the critical level of 5.7, below which tooth demineralization occurs.[12]

  • Isomalt: As a sugar alcohol, isomalt is also non-cariogenic.[9][13] It resists fermentation by oral microorganisms, thus preventing acid production and demineralization of tooth enamel.[13]

The U.S. FDA has approved dental health claims for both isomaltulose and isomalt as non-cariogenic carbohydrate sweeteners.[12][15]

Physicochemical and Sensory Properties

While both are derived from sucrose, their physical and sensory characteristics differ, impacting their applications in food and pharmaceutical formulations.

Table 2: Physicochemical and Sensory Properties

Property This compound Isomalt
Relative Sweetness (Sucrose = 1) ~0.5[3][16] 0.45 - 0.6[4]
Taste Profile Mild, natural sucrose-like sweetness, no aftertaste.[3][17] Clean, pure sweetness, no aftertaste, minimal cooling effect.[4]
Hygroscopicity (Moisture Absorption) Very low, good for free-flowing powders.[3][6] Very low, lower than most other polyols.[4][18]
Stability Highly stable in acidic conditions and during processing.[3] High heat and humidity resistance.[19]

| Solubility | Good, but lower than sucrose.[20] | Varies by grade (GPS:GPM ratio).[21] |

Experimental Protocols

The glycemic index (GI) is determined by measuring the blood glucose response in human subjects after consuming a test food compared to a reference food.

Methodology:

  • Subject Recruitment: A group of at least 10 healthy human subjects is selected.[22]

  • Fasting: Subjects fast for 10-12 hours overnight to establish baseline blood glucose levels.[22]

  • Test Food Administration: A portion of the test food (e.g., Isomaltulose or Isomalt) containing a fixed amount of available carbohydrate (typically 50g) is consumed.

  • Blood Sampling: Blood samples are taken at baseline (0 min) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-consumption.[22][23]

  • Blood Glucose Measurement: Blood glucose concentration is measured for each sample.

  • Reference Food Test: The procedure is repeated on a separate day with a reference food (glucose or white bread, GI=100).[22][24]

  • Calculation: The incremental Area Under the Curve (iAUC) of the blood glucose response is calculated for both the test food and the reference food over the two-hour period. The GI is calculated as: GI = (iAUC of Test Food / iAUC of Reference Food) x 100

start Subject Recruitment (≥10 healthy individuals) fasting Overnight Fast (10-12 hours) start->fasting baseline Baseline Blood Sample (Time = 0 min) fasting->baseline ingestion Ingestion of Test Food (50g available carb) baseline->ingestion sampling Serial Blood Sampling (15, 30, 45, 60, 90, 120 min) ingestion->sampling analysis Blood Glucose Analysis sampling->analysis calc Calculate Incremental Area Under the Curve (iAUC) analysis->calc repeat Repeat with Reference Food (Glucose, GI=100) calc->repeat Comparison final_calc Calculate GI Value: (iAUC_test / iAUC_ref) * 100 calc->final_calc repeat->final_calc

Caption: Standardized workflow for in vivo Glycemic Index determination.

This in vivo method measures real-time pH changes on the tooth surface after consumption of a carbohydrate to assess its acidogenic potential.

Methodology:

  • Device Preparation: Subjects are fitted with an intra-oral appliance containing a small pH electrode that sits (B43327) within the dental plaque.

  • Baseline pH: A baseline plaque pH is recorded after a period of no food or drink intake.

  • Test Substance Rinse: The subject rinses their mouth with a solution of the test substance (e.g., 10% Isomaltulose or Isomalt solution) for a defined period.

  • Continuous pH Monitoring: The plaque pH is continuously monitored and recorded for 30-60 minutes following the rinse.

  • Data Analysis: The resulting pH curve is analyzed. A drop in pH below the critical value of 5.7 indicates demineralization and cariogenic potential.[12] The minimum pH reached and the duration for which the pH remains below 5.7 are key parameters.

A Fit Subject with Intra-oral pH Electrode B Establish Baseline Plaque pH A->B C Administer Test Rinse (e.g., 10% Isomaltulose) B->C D Continuously Monitor Plaque pH (30-60 min) C->D E Record pH Curve D->E F Analyze Data: - Minimum pH - Time below pH 5.7 E->F

Caption: Experimental workflow for in vivo plaque pH telemetry.

Descriptive sensory analysis provides a detailed profile of the taste characteristics of a substance.

Methodology:

  • Panelist Training: A panel of 8-12 individuals is trained to identify and quantify specific sensory attributes (e.g., sweet, bitter, metallic, aftertaste).[25]

  • Reference Standards: Panelists are provided with reference standards for different intensities of each attribute.

  • Sample Preparation: Solutions of the test substances (Isomaltulose, Isomalt) and a control (e.g., sucrose) are prepared at equi-sweet concentrations.

  • Blinded Evaluation: Samples are presented to panelists in a randomized, blinded order.

  • Rating: Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 100-mm line scale from "imperceptible" to "extremely strong").[25]

  • Data Analysis: The mean scores for each attribute are calculated and plotted to create a sensory profile or "spider web" plot for each substance, allowing for direct comparison.

Summary and Conclusion

This compound and isomalt offer distinct functional profiles despite their common origin.

  • This compound is a fully digestible, low-glycemic carbohydrate that provides sustained energy. Its sucrose-like technological properties and mild sweetness make it an ideal replacement for sugar in applications where a reduced glycemic response is desired without sacrificing the bulk and energy of a traditional sugar.

  • Isomalt is a non-digestible sugar alcohol with a negligible impact on blood glucose and half the calories of sugar. Its primary advantages are its utility in formulating "sugar-free" and "non-cariogenic" products. Its excellent stability and low hygroscopicity make it a preferred choice for high-quality confectionery and baked goods.

The selection between this compound and isomalt should be guided by the specific goals of the formulation, particularly concerning glycemic control, caloric content, and digestive tolerance.

References

Safety Operating Guide

Proper Disposal of Isomaltulose Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational disposal of Isomaltulose Hydrate (B1144303), this document outlines the procedural, step-by-step guidance for its proper handling and disposal in a laboratory setting.

Isomaltulose hydrate, a disaccharide carbohydrate, is not classified as a hazardous substance. However, adherence to proper disposal procedures is crucial for maintaining a safe and compliant laboratory environment. This guide provides detailed protocols for the disposal of this compound, ensuring the safety of all laboratory personnel and minimizing environmental impact.

Key Safety and Handling Information

While this compound is non-hazardous, standard laboratory safety protocols should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves when handling the substance to prevent unnecessary contact. In the event of a spill, the material should be swept up to avoid creating dust and placed into a suitable, labeled container for disposal.

Property[1]Data[1]
Physical State Solid[1]
Appearance White[1]
Odor No information available[1]
Hazard Classification Not classified as hazardous[2][3]
Incompatible Materials Strong oxidizing agents[1][2]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2) (upon combustion)[1]

Experimental Protocols: Disposal Procedures

The disposal of this compound is a straightforward process due to its non-hazardous nature. The following step-by-step guide outlines the recommended procedure for its disposal.

Materials:

  • Waste container with a lid (e.g., a sturdy plastic bag or a labeled cardboard box)

  • Label for the waste container

  • Broom and dustpan or other suitable sweeping tool

  • Personal Protective Equipment (PPE): safety glasses, gloves

Procedure:

  • Container Preparation:

    • Select a suitable container for the solid waste. This can be a heavy-duty plastic bag or a clearly marked box.

    • Label the container clearly as "this compound Waste (Non-Hazardous)" or with a similar designation that complies with your institution's specific guidelines.

  • Waste Collection:

    • Carefully transfer any unwanted or expired this compound into the prepared waste container.

    • For spills, gently sweep the solid material into a dustpan and transfer it to the waste container.[1] Avoid using methods that could generate airborne dust.

  • Final Disposal:

    • Once the container is full, seal it securely.

    • Dispose of the sealed container in the regular laboratory trash, unless your institution's specific policies dictate otherwise. Some institutions may require non-hazardous chemical waste to be taken directly to a central collection point or dumpster.[2]

  • Empty Container Disposal:

    • For the original this compound container, ensure it is completely empty.

    • Rinse the empty container with water.

    • Deface or remove the original label to prevent any confusion.

    • The rinsed and unlabeled container can then be disposed of in the appropriate recycling or general waste stream.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start: this compound for Disposal cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_empty_container Empty Container Handling start Unwanted or Spilled This compound assess Is the substance hazardous? start->assess collect Sweep/transfer into a labeled container assess->collect No (this compound is non-hazardous) seal Seal the container securely collect->seal dispose Dispose in designated non-hazardous solid waste seal->dispose rinse Rinse empty container with water dispose->rinse deface Deface or remove label rinse->deface recycle Dispose in appropriate recycling or trash deface->recycle

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Isomaltulose hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isomaltulose Hydrate (B1144303)

This document provides crucial safety and logistical information for the handling and disposal of Isomaltulose hydrate in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and efficient laboratory operations. This compound is generally not considered a hazardous substance; however, adherence to good laboratory practices is essential.[1][2]

Chemical and Physical Properties

The quantitative data for this compound are summarized below. This information is critical for both experimental design and safety considerations.

PropertyValueCitations
Molecular Formula C₁₂H₂₂O₁₁ · xH₂O[3][4]
Molecular Weight 342.30 g/mol (anhydrous basis)[4][5]
Appearance White crystalline powder[3][4][6]
Melting Point 122 - 128 °C (251.6 - 262.4 °F)[3][4][7]
Sweetness vs. Sucrose Approximately 0.45 times[3]
Solubility Soluble in water[3][5]
Stability Stable under normal conditions[1][4]

Operational and Disposal Plans

The following sections provide step-by-step protocols for the safe handling, storage, and disposal of this compound.

Required Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the use of standard laboratory PPE is required to minimize exposure and prevent contamination.

  • Eye and Face Protection: Wear protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][7]

  • Skin Protection: Appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing should be worn to prevent skin contact.[1][4]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not required.[4] If handling procedures generate significant dust, a NIOSH/MSHA-approved respirator should be worn.[1] Always work in a well-ventilated area and avoid breathing dust.[3]

Safe Handling Protocol

Adherence to good industrial hygiene and safety practices is paramount.

  • Preparation: Ensure the work area (e.g., lab bench, fume hood) is clean and uncluttered. Confirm that a safety shower and eyewash station are accessible.

  • Ventilation: Handle the compound in a well-ventilated area. If weighing or transferring powder, perform the task in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4][7]

  • Prevent Dust Formation: Handle the crystalline solid gently to avoid creating airborne dust.[1][4][7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Plan

Proper storage is essential for maintaining the integrity of the chemical and ensuring laboratory safety.

  • Container: Keep the container tightly closed when not in use.[1][7]

  • Conditions: Store in a dry, cool, and well-ventilated place.[1][7] Some suppliers recommend refrigerated storage at 4°C.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[1][2][4][7]

Spill and Disposal Plan

In the event of a spill or for routine waste disposal, follow these procedures.

Spill Cleanup Protocol:

  • Ensure Safety: Wear the appropriate PPE as described above (gloves, safety goggles, lab coat).

  • Containment: Prevent further spillage if it is safe to do so.

  • Cleanup: For a dry spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[4] Avoid actions that create dust.[1] Clean the contaminated surface thoroughly with soap and water.[1]

Waste Disposal Protocol:

  • Classification: this compound is not typically classified as a hazardous waste.[1][4] However, waste generators must consult and comply with all local, regional, and national regulations to ensure complete and accurate classification and disposal.[4]

  • Disposal: Place waste material in a clearly labeled, sealed container. Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash unless permitted by local regulations.

Workflow Visualization

The following diagram illustrates the standard operational workflow for handling this compound, from receipt of the material to its final disposal.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling & Disposal receive Receive & Verify Chemical don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) receive->don_ppe weigh Weigh/Handle in Ventilated Area don_ppe->weigh experiment Use in Experiment weigh->experiment cleanup Clean Work Area & Equipment experiment->cleanup storage Return to Proper Storage (Cool, Dry, Sealed) experiment->storage dispose Dispose of Waste per Institutional Guidelines cleanup->dispose doff_ppe Doff PPE & Wash Hands cleanup->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.